Sulfo-Cy5-PEG3-biotin
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C49H67KN6O11S3 |
|---|---|
Peso molecular |
1051.4 g/mol |
Nombre IUPAC |
potassium (2E)-1-[6-[2-[2-[2-[5-[(3aR,6S,6aS)-3a-methyl-2-oxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C49H68N6O11S3.K/c1-47(2)36-31-34(68(59,60)61)20-22-38(36)54(6)41(47)16-9-7-10-17-42-48(3,4)37-32-35(69(62,63)64)21-23-39(37)55(42)26-14-8-11-18-43(56)50-24-27-65-29-30-66-28-25-51-44(57)19-13-12-15-40-45-49(5,33-67-40)53-46(58)52-45;/h7,9-10,16-17,20-23,31-32,40,45H,8,11-15,18-19,24-30,33H2,1-6H3,(H5-,50,51,52,53,56,57,58,59,60,61,62,63,64);/q;+1/p-1/t40-,45+,49-;/m0./s1 |
Clave InChI |
NKRGECYUPRVPEE-NRSOTYDJSA-M |
SMILES isomérico |
C[C@]12CS[C@H]([C@H]1NC(=O)N2)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C\C=C\C=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)S(=O)(=O)[O-])C)(C)C.[K+] |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)(NC(=O)N6)C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Sulfo-Cy5-PEG3-biotin: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy5-PEG3-biotin, a versatile fluorescent probe widely utilized in biological research and drug development. We will delve into its core structure, key properties, and detailed protocols for its application in various immunoassays.
Core Concepts: Structure and Properties
This compound is a multi-functional molecule engineered for high-sensitivity detection. Its structure consists of three key components: a Sulfo-Cy5 fluorescent dye, a polyethylene (B3416737) glycol (PEG3) spacer, and a biotin (B1667282) molecule.
-
Sulfo-Cy5: A sulfonated cyanine (B1664457) dye that emits in the far-red region of the spectrum. The sulfonate groups enhance its water solubility and reduce non-specific binding, making it ideal for biological applications.[1] Its fluorescence is independent of pH in the range of 4 to 10.[1]
-
PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that connects the Sulfo-Cy5 dye to the biotin moiety. This flexible linker minimizes steric hindrance, allowing for efficient binding of biotin to avidin (B1170675) or streptavidin.
-
Biotin (Vitamin H): A small molecule that exhibits an extraordinarily high affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for numerous detection and purification systems in biotechnology.[2][3]
The combination of these components results in a highly soluble and specific fluorescent probe for detecting biotinylated molecules or, more commonly, for use in conjunction with biotinylated antibodies and streptavidin conjugates.
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and the biotin-streptavidin interaction.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₈H₆₅N₆O₁₁S₃ | [1] |
| Molecular Weight | ~998.3 g/mol | [1] |
| Excitation Maximum (λex) | 646 nm | [1] |
| Emission Maximum (λem) | 662 nm | [1] |
| Molar Extinction Coefficient | 271,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield | 0.28 | [1] |
| Solubility | Water, DMF, DMSO | [1] |
| Interaction Property | Value | Reference(s) |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | [2][3][4] |
| Streptavidin Molecular Weight | ~53 kDa (recombinant) | |
| Biotin Binding Sites per Streptavidin | 4 | [2] |
Experimental Applications and Protocols
This compound is a cornerstone reagent in a multitude of biological assays. Its primary utility lies in its ability to bind to streptavidin, which can be conjugated to enzymes or other fluorophores. This system allows for significant signal amplification and is employed in techniques such as Western blotting, flow cytometry, immunofluorescence, and protein-protein interaction studies.
Logical Workflow for Biotin-Streptavidin Based Detection
The following diagram illustrates the general workflow for detecting a target antigen using a biotinylated antibody and a fluorescent streptavidin conjugate.
Caption: General workflow for target detection using a biotin-streptavidin system.
Detailed Experimental Protocol: Fluorescent Western Blotting
This protocol outlines the detection of a target protein on a western blot using a biotinylated secondary antibody and a streptavidin-Cy5 conjugate. This method can offer increased sensitivity compared to traditional two-step fluorescent western blotting.[3][5]
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibody (specific for the protein of interest)
-
Biotinylated Secondary Antibody (specific for the primary antibody's host species)
-
Streptavidin-Cy5 Conjugate
-
Wash Buffer: TBST
-
Fluorescent imaging system
Procedure:
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with Wash Buffer.
-
Biotinylated Secondary Antibody Incubation: Dilute the biotinylated secondary antibody in Blocking Buffer (e.g., 1:500 - 1:20,000 dilution). Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step as in step 3.
-
Streptavidin-Cy5 Incubation: Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer (a typical starting dilution is 1:500 to 1:1,000).[2] Incubate the membrane for 30-60 minutes at room temperature with gentle agitation. Protect the membrane from light from this point forward.[2]
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with Wash Buffer to remove unbound streptavidin-Cy5.
-
Imaging: Image the membrane using a fluorescent imaging system with appropriate filters for Cy5 (excitation ~650 nm, emission ~670 nm).
Detailed Experimental Protocol: Flow Cytometry
This protocol describes the staining of cell surface antigens for analysis by flow cytometry using a biotinylated primary antibody and a streptavidin-Cy5 conjugate.
Materials:
-
Cell suspension (1 x 10⁶ cells per sample)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Biotinylated Primary Antibody
-
Streptavidin-Cy5 Conjugate
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and adjust the concentration to 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Primary Antibody Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add the biotinylated primary antibody at a predetermined optimal concentration. Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
Washing: Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat this wash step twice.
-
Streptavidin-Cy5 Incubation: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the diluted Streptavidin-Cy5 conjugate (a typical concentration is 0.25 µg per tube). Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
Final Washes: Repeat the washing step as in step 3.
-
Resuspension and Analysis: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 500 µL) and analyze on a flow cytometer equipped with a laser and detectors suitable for Cy5 excitation and emission.
Detailed Experimental Protocol: Immunofluorescence Microscopy
This protocol details the staining of a target antigen in fixed and permeabilized cells for visualization by fluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA in PBS
-
Primary Antibody
-
Biotinylated Secondary Antibody
-
Streptavidin-Cy5 Conjugate
-
Wash Buffer: PBS
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: Fix the cells with Fixation Buffer for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times for 5 minutes each with PBS.
-
Permeabilization (for intracellular targets): Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Blocking: Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times for 5 minutes each with PBS.
-
Biotinylated Secondary Antibody Incubation: Dilute the biotinylated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 7.
-
Streptavidin-Cy5 Incubation: Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer and incubate for 30-60 minutes at room temperature, protected from light.
-
Final Washes: Wash the cells three times for 5 minutes each with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image the slides using a fluorescence microscope with appropriate filters for Cy5.
Application in Signaling Pathway Analysis
The high affinity and specificity of the biotin-streptavidin system, combined with the bright fluorescence of Cy5, make it a powerful tool for studying signaling pathways. For instance, the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, can be investigated using these reagents.[6]
EGFR Signaling Pathway Visualization
A common approach is to use a biotinylated ligand, such as biotinylated EGF, to stimulate the EGFR pathway. The binding and subsequent internalization of the receptor-ligand complex can then be visualized using a fluorescently labeled streptavidin, such as Streptavidin-Cy5.
Caption: Visualization of EGFR signaling using biotinylated EGF and Streptavidin-Cy5.
Troubleshooting
Common issues encountered when using biotin-streptavidin detection systems include high background and weak or no signal.
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| High Background | - Inadequate blocking- Streptavidin-Cy5 concentration too high- Insufficient washing- Endogenous biotin | - Increase blocking time or try a different blocking agent (e.g., avidin/biotin blocking kit if endogenous biotin is suspected)- Titrate the Streptavidin-Cy5 concentration (start with a higher dilution)- Increase the number and/or duration of wash steps | [2] |
| Weak or No Signal | - Primary or secondary antibody concentration too low- Inefficient biotinylation of the antibody- Photobleaching of the fluorophore | - Optimize the concentration of the primary and biotinylated secondary antibodies- Confirm the activity of the biotinylated antibody- Minimize exposure of the sample to light after adding the Streptavidin-Cy5 conjugate; use an antifade mounting medium for microscopy | [2] |
By understanding the fundamental properties of this compound and adhering to optimized protocols, researchers can effectively leverage this powerful tool for sensitive and specific detection in a wide array of biological applications.
References
- 1. wang.ucsd.edu [wang.ucsd.edu]
- 2. biotin-azide.com [biotin-azide.com]
- 3. A sensitive three-step protocol for fluorescence-based Western blot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Excitation and emission spectra of Sulfo-Cy5-PEG3-biotin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties and applications of Sulfo-Cy5-PEG3-biotin, a far-red fluorescent probe. Detailed experimental protocols and workflow visualizations are included to facilitate its use in research and development.
Core Photophysical Properties
This compound is a highly water-soluble and photostable fluorescent probe. Its core is the Sulfo-Cy5 dye, a sulfonated cyanine (B1664457) dye that exhibits bright fluorescence in the far-red region of the spectrum. This spectral range is advantageous for biological imaging due to reduced autofluorescence from cellular components.[1][2] The molecule also incorporates a polyethylene (B3416737) glycol (PEG3) spacer and a terminal biotin (B1667282) moiety. The hydrophilic PEG spacer enhances its solubility in aqueous buffers and minimizes non-specific binding, while the biotin group provides a high-affinity binding site for streptavidin and its analogues.[2][3]
Quantitative Data Summary
The key photophysical parameters of this compound are summarized in the table below. These values are crucial for designing and optimizing fluorescence-based experiments.
| Parameter | Value | Unit | References |
| Excitation Maximum (λex) | 646 | nm | [1][2][3][4] |
| Emission Maximum (λem) | 662 | nm | [1][2][3][4] |
| Molar Extinction Coefficient (ε) | 271,000 | M-1cm-1 | [3] |
| Fluorescence Quantum Yield (Φ) | 0.28 | - | [1][3][5] |
| Recommended Storage | -20 | °C | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for the characterization and application of this compound.
Measurement of Fluorescence Excitation and Emission Spectra
This protocol outlines the procedure for determining the fluorescence spectra of this compound using a spectrofluorometer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in PBS. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Emission Spectrum Measurement:
-
Data Analysis: Plot the fluorescence intensity as a function of wavelength for both excitation and emission spectra.
Workflow for Measuring Fluorescence Spectra
Immunofluorescence Staining using Streptavidin-Biotin System
This protocol describes a common application of this compound in immunofluorescence microscopy, leveraging the high-affinity interaction between biotin and streptavidin for signal amplification.
Materials:
-
Cells cultured on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Primary antibody (specific to the target protein)
-
Biotinylated secondary antibody (recognizes the primary antibody)
-
Streptavidin conjugated to Sulfo-Cy5 (or use this compound with unlabeled streptavidin)
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Streptavidin-Sulfo-Cy5 Incubation: Wash three times with PBS. Incubate with streptavidin-Sulfo-Cy5 (or a pre-formed complex of streptavidin and this compound) diluted in blocking buffer for 1 hour at room temperature, protected from light.[8]
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslip on a microscope slide using mounting medium with DAPI. Image using a fluorescence microscope with appropriate filter sets for DAPI and Cy5.
Immunofluorescence Signaling Pathway
Fluorescent Western Blotting
This protocol details the use of this compound for the detection of proteins in a Western blot.
Materials:
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (specific to the target protein)
-
Biotinylated secondary antibody
-
Streptavidin-HRP or a fluorescently labeled streptavidin
-
If using Streptavidin-HRP, a chemiluminescent substrate is needed. If using fluorescent streptavidin, an imaging system with the appropriate laser and filter is required.
Procedure:
-
SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary and Secondary Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.[9]
-
-
Streptavidin Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with streptavidin conjugated to a fluorophore like Sulfo-Cy5 for 1 hour at room temperature, protected from light.[1]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Image the membrane using a fluorescence imaging system with excitation and emission filters appropriate for Cy5.
-
Fluorescent Western Blotting Workflow
References
- 1. A sensitive three-step protocol for fluorescence-based Western blot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edinst.com [edinst.com]
- 3. wang.ucsd.edu [wang.ucsd.edu]
- 4. novopro.cn [novopro.cn]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 7. Molecular Expressions Microscopy Primer: Light and Color - Fluorescence - Overview of Excitation and Emission Fundamentals [micro.magnet.fsu.edu]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fortislife.com [fortislife.com]
In-Depth Technical Guide: Sulfo-Cy5-PEG3-biotin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent probe Sulfo-Cy5-PEG3-biotin, focusing on its quantum yield, experimental applications, and the underlying molecular interactions.
Introduction
This compound is a highly versatile fluorescent probe that combines the spectral properties of the far-red cyanine (B1664457) dye, Sulfo-Cy5, with the high-affinity binding of biotin (B1667282).[1][] The molecule's design incorporates a polyethylene (B3416737) glycol (PEG3) linker, which enhances its water solubility and provides spatial separation between the dye and the biotin moiety, minimizing steric hindrance during binding to avidin (B1170675) or streptavidin.[1][3] Its fluorescence is notably stable across a wide pH range, from 4 to 10.[1][]
The far-red emission of Sulfo-Cy5 is advantageous for biological imaging due to reduced autofluorescence from cells and tissues at these longer wavelengths, enabling higher signal-to-noise ratios.[1][] These characteristics make this compound a valuable tool in various biochemical and cellular assays.
Quantitative Data
The photophysical properties of this compound are summarized in the table below. This data is essential for designing experiments and selecting appropriate instrumentation.
| Property | Value | Unit |
| Quantum Yield (Φ) | 0.28 | dimensionless |
| Excitation Maximum (λ_ex) | 646 | nm |
| Emission Maximum (λ_em) | 662 | nm |
| Molar Extinction Coefficient (ε) | 271,000 | L·mol⁻¹·cm⁻¹ |
| Recommended Storage | -20 | °C |
| Solubility | Good in water, DMF, DMSO |
Data compiled from multiple commercial supplier datasheets.
Core Interaction: Biotin-Streptavidin
The functionality of this compound is fundamentally based on the highly specific and strong non-covalent interaction between biotin and streptavidin (or its analogues like avidin and neutravidin).[1] Streptavidin, a tetrameric protein, has four binding sites for biotin, an interaction characterized by its high affinity and specificity. This robust binding is leveraged in numerous applications to link the fluorescent probe to a target of interest.
Experimental Protocols
Relative Quantum Yield Determination
This protocol describes a method for determining the relative fluorescence quantum yield of this compound using a reference standard.[4][5][6]
Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield.[6] For far-red dyes like Cy5, a suitable standard would be a well-characterized dye with overlapping absorption and emission, such as HITCI in ethanol (B145695) (Φ = 0.28).
Materials:
-
This compound
-
Reference standard dye (e.g., HITCI)
-
Spectroscopic grade solvent (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrometer
-
1 cm path length quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilutions of both the this compound sample and the reference standard in the same solvent.
-
The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.[6]
-
-
Absorbance Measurement:
-
Record the absorbance spectra for all solutions using the UV-Vis spectrophotometer.
-
Determine the absorbance at the chosen excitation wavelength (e.g., 630 nm).
-
-
Fluorescence Measurement:
-
Using the fluorescence spectrometer, record the emission spectra of all solutions.
-
The excitation wavelength must be the same for both the sample and the standard.
-
Ensure the instrument is set to the corrected emission mode.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.
-
The quantum yield (Φ_s) of the sample is calculated using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different).
-
Cell Staining for Flow Cytometry
This protocol outlines the indirect staining of cell surface markers for analysis by flow cytometry, utilizing a biotinylated primary antibody and this compound-labeled streptavidin.
Principle: A primary antibody conjugated to biotin binds to a specific cell surface antigen. Subsequently, streptavidin conjugated with a fluorescent dye (in a conceptual application, though here we use the fluorescent biotin to detect bound streptavidin) binds to the biotin on the antibody, providing a fluorescent signal for detection. This method can be adapted to use this compound to detect streptavidin that is already bound to a biotinylated primary antibody, leveraging the multiple binding sites of streptavidin.
Materials:
-
Cell suspension (1 x 10⁷ cells/mL)
-
Biotinylated primary antibody
-
Streptavidin
-
This compound
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow Cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold staining buffer.
-
-
Primary Antibody Incubation:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add the biotinylated primary antibody at its predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C, protected from light.
-
-
Washing:
-
Wash the cells by adding 2 mL of staining buffer and centrifuging at 400 x g for 5 minutes. Discard the supernatant. Repeat twice.
-
-
Streptavidin Incubation:
-
Resuspend the cell pellet in 100 µL of staining buffer containing streptavidin (e.g., 1-5 µg/mL).
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
-
Washing:
-
Repeat the washing step as described in step 3.
-
-
Fluorescent Biotin Incubation:
-
Resuspend the cell pellet in 100 µL of staining buffer containing this compound (concentration to be optimized, typically in the nanomolar to low micromolar range).
-
Incubate for 15-20 minutes at 4°C, protected from light.
-
-
Final Wash and Analysis:
-
Wash the cells once more.
-
Resuspend the final cell pellet in an appropriate volume of staining buffer.
-
Analyze the sample on a flow cytometer equipped with appropriate lasers and filters for Cy5 excitation and emission.
-
Applications in Drug Development
The unique properties of this compound make it a powerful tool in various stages of drug development:
-
Target Engagement Assays: It can be used to label and visualize the binding of a biotinylated drug candidate to its cellular target.
-
High-Throughput Screening: Its use in fluorescence-based assays enables the rapid screening of compound libraries.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Labeled antibodies or molecules can be tracked in tissues to understand drug distribution and target interaction over time.
-
Cell-Based Assays: It is widely used in flow cytometry for cell sorting and characterization, and in fluorescence microscopy for visualizing cellular structures and processes.[]
-
Protein-Protein Interaction Studies: It can be used to label one interacting partner to detect and quantify protein-protein interactions through biotinylated binding assays.[]
-
Super-Resolution Microscopy: The photostability of Cy5 makes it suitable for advanced imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy), allowing for nanoscale visualization of biological structures.[7][8]
References
- 1. lumiprobe.com [lumiprobe.com]
- 3. Cy5 Biotin | BroadPharm [broadpharm.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. researchgate.net [researchgate.net]
- 6. iss.com [iss.com]
- 7. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - TW [thermofisher.com]
Sulfo-Cy5-PEG3-Biotin: A Technical Guide to Solubility, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of Sulfo-Cy5-PEG3-biotin, a versatile fluorescent probe. The document outlines its physicochemical properties, provides detailed experimental protocols for its use in key applications, and includes visual diagrams to illustrate complex biological and experimental workflows.
Core Properties of this compound
This compound is a highly water-soluble, far-red fluorescent biotin (B1667282) conjugate. The molecule consists of a sulfated Cyanine5 (Cy5) fluorophore, a polyethylene (B3416737) glycol (PEG3) spacer, and a biotin moiety. This combination of components provides excellent photostability, high aqueous solubility, and the strong, specific binding of biotin to avidin (B1170675) and streptavidin.[1][2] The PEG3 linker minimizes steric hindrance, allowing for efficient binding of the biotin to its counterparts.[1][2]
Physicochemical and Spectral Properties
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | ~998.3 g/mol | [1] |
| Excitation Maximum (λex) | 646 nm | [1] |
| Emission Maximum (λem) | 662 nm | [1] |
| Extinction Coefficient | 271,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield | 0.28 | [1] |
| pH Range for Fluorescence | pH 4-10 | [2] |
Solubility
This compound exhibits good solubility in several common laboratory solvents. While specific quantitative data (e.g., mg/mL) is not consistently provided by manufacturers, the qualitative solubility is well-established.
| Solvent | Solubility | Reference |
| Water | Soluble | [1][2] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][2] |
For optimal results, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice for experiments.
Storage and Handling
Proper storage is crucial to maintain the integrity and performance of this compound.
| Condition | Recommendation | Reference |
| Long-term Storage | -20°C in the dark | [1] |
| Shelf Life | Up to 24 months at -20°C | [1] |
| Transportation | Room temperature for up to 3 weeks | [1] |
| Handling | Avoid prolonged exposure to light. Desiccate. | [1] |
Aqueous solutions of the compound are not recommended for long-term storage and should be prepared fresh for each experiment.
The Streptavidin-Biotin Interaction
The utility of this compound is rooted in the remarkably strong and specific non-covalent interaction between biotin and streptavidin (or avidin). Streptavidin, a tetrameric protein, has four binding sites for biotin, allowing for significant signal amplification in detection assays. This high-affinity interaction is resistant to extremes of pH, temperature, and denaturing agents.
Streptavidin-Biotin Binding Diagram.
Experimental Protocols
This compound is a versatile reagent for various applications, including Western blotting and flow cytometry. The following are detailed protocols for these key experiments.
Fluorescent Western Blotting
This protocol describes the detection of a target protein using a biotinylated primary or secondary antibody, followed by incubation with a streptavidin-Cy5 conjugate. This method often provides higher sensitivity compared to traditional chemiluminescence.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Biotinylated primary or secondary antibody
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Streptavidin conjugated to a fluorescent dye (or this compound used with unconjugated streptavidin)
-
Fluorescent imaging system
Procedure:
-
Blocking: Following protein transfer, block the membrane for 1 hour at room temperature with blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the biotinylated primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation (if applicable): If using a biotinylated secondary antibody, incubate the membrane with the secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. Wash the membrane as in step 3.
-
Streptavidin-Cy5 Incubation: Incubate the membrane with the fluorescently labeled streptavidin (diluted in blocking buffer) for 1 hour at room temperature. Protect the membrane from light from this point forward.
-
Final Washes: Wash the membrane three times for 10 minutes each with wash buffer.
-
Imaging: Image the membrane using a fluorescent imaging system with appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
Fluorescent Western Blotting Workflow.
Flow Cytometry
This protocol outlines the use of this compound for the detection of cell surface markers in flow cytometry. An indirect staining method is described.
Materials:
-
Cell suspension (1 x 10^6 cells per sample)
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Biotinylated primary antibody
-
Streptavidin-PE-Cy5 or a similar fluorescent conjugate
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with cold FACS buffer.
-
Fc Receptor Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc receptor blocking agent for 10-15 minutes at 4°C.
-
Primary Antibody Staining: Add the biotinylated primary antibody at the predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice by adding 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Streptavidin Conjugate Staining: Resuspend the cell pellet in the residual buffer and add the fluorescently labeled streptavidin conjugate. Incubate for 20-30 minutes at 4°C in the dark.
-
Final Washes: Wash the cells twice as described in step 4.
-
Resuspension and Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer and analyze on a flow cytometer.
Flow Cytometry Workflow.
References
The Pivotal Role of the PEG3 Linker in Sulfo-Cy5-PEG3-biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern biological research and drug development, the precise detection and quantification of molecular interactions are paramount. Fluorescent probes are indispensable tools in these endeavors, and among them, Sulfo-Cy5-PEG3-biotin has emerged as a versatile and robust reagent. This technical guide delves into the core of this molecule, with a specific focus on the critical role of its polyethylene (B3416737) glycol (PEG3) linker. We will explore how this seemingly simple component significantly enhances the functionality and reliability of the probe in various applications.
The Molecular Architecture of this compound
This compound is a trifunctional molecule meticulously designed for high-performance bioassays. It comprises three key moieties:
-
Sulfo-Cy5: A sulfonated cyanine (B1664457) 5 dye, a bright and photostable fluorophore that emits in the far-red spectrum. The sulfonate groups confer water solubility and reduce the dye's tendency to aggregate.
-
Biotin (B1667282): A small vitamin with an exceptionally high and specific affinity for streptavidin and avidin (B1170675). This interaction is one of the strongest non-covalent bonds known in nature.
-
PEG3 Linker: A short chain of three repeating ethylene (B1197577) glycol units that acts as a flexible spacer, covalently connecting the Sulfo-Cy5 fluorophore to the biotin moiety.
The strategic inclusion of the PEG3 linker is not merely a means of connecting the functional ends of the molecule; it is a critical design element that imparts several advantageous properties.
Key Advantages Conferred by the PEG3 Linker
The PEG3 linker plays a multifaceted role in optimizing the performance of this compound. Its primary contributions include enhancing hydrophilicity, minimizing steric hindrance, and reducing non-specific binding.
Enhanced Hydrophilicity and Solubility
One of the most significant benefits of the PEG linker is the increased water solubility it confers upon the entire molecule.[1] The ethylene glycol units are hydrophilic, which helps to prevent aggregation of the dye-biotin conjugate in aqueous buffers.[1] This is particularly crucial for maintaining the probe's functionality and preventing the formation of non-specific precipitates in sensitive assays.
Reduction of Steric Hindrance
The flexible and extended nature of the PEG3 linker physically separates the bulky Sulfo-Cy5 fluorophore from the biotin moiety.[2][3] This spatial separation is critical for ensuring that the biotin can efficiently access the deep binding pockets of streptavidin or avidin without being sterically hindered by the dye.[2][3] This unimpeded binding leads to more efficient and reliable detection.
Decreased Non-Specific Binding
PEGylation is a well-established technique for reducing non-specific interactions between molecules and surfaces. The hydrophilic and flexible PEG3 chain creates a "molecular cloud" that can repel non-specific binding to proteins and other biomolecules, leading to a higher signal-to-noise ratio in various applications.
Quantitative Data and Physicochemical Properties
The following tables summarize the key quantitative data and physicochemical properties of this compound and the impact of PEG linkers on biotin-streptavidin interactions.
| Property | Value | Reference |
| Molecular Formula | C48H65N6KO11S3 | [1] |
| Molecular Weight | 1037.36 g/mol | |
| Excitation Maximum (λex) | 646 nm | [1][2] |
| Emission Maximum (λem) | 662 nm | [1][2] |
| Fluorescence Quantum Yield | 0.28 | [1] |
| Solubility | Water, DMF, DMSO | [1] |
| Linker | Association Rate Constant (k_on) with Streptavidin | Reference |
| Biotin-PEG | 1.3 ± 0.3 × 10^7 M⁻¹s⁻¹ |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols serve as a starting point and may require optimization for specific experimental systems.
Immunofluorescence Staining of Cell Surface Antigens
This protocol describes the use of this compound in a two-step immunofluorescence staining procedure to detect a cell surface antigen.
Materials:
-
Cells expressing the antigen of interest
-
Primary antibody specific to the antigen, conjugated to biotin
-
This compound
-
Streptavidin
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Formaldehyde (B43269) (for fixation)
-
Mounting medium
Procedure:
-
Cell Preparation: Culture cells on coverslips or in appropriate culture vessels.
-
Primary Antibody Incubation:
-
Wash cells twice with cold PBS.
-
Incubate cells with the biotinylated primary antibody diluted in PBS containing 1% BSA for 1 hour at 4°C.
-
Wash cells three times with cold PBS to remove unbound primary antibody.
-
-
Secondary Detection with Streptavidin-Sulfo-Cy5-PEG3-biotin Complex:
-
Pre-form a complex by incubating streptavidin with a molar excess of this compound in PBS for 30 minutes at room temperature.
-
Incubate the cells with the pre-formed streptavidin-Sulfo-Cy5-PEG3-biotin complex for 30-60 minutes at 4°C, protected from light.
-
Wash cells three times with cold PBS.
-
-
Fixation:
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5.
-
Flow Cytometry Analysis
This protocol outlines the use of this compound for the detection of cell surface markers by flow cytometry.
Materials:
-
Single-cell suspension
-
Biotinylated primary antibody
-
Streptavidin-Cy5 conjugate (prepared using this compound)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your sample and adjust the cell concentration to 1 x 10^7 cells/mL.
-
Primary Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a flow cytometry tube.
-
Add the biotinylated primary antibody at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells by adding 2 mL of staining buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant.
-
-
Secondary Staining with Streptavidin-Cy5:
-
Resuspend the cell pellet in 100 µL of staining buffer containing the streptavidin-Cy5 conjugate at its optimal concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with 2 mL of staining buffer.
-
-
Viability Staining and Analysis:
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
Add a viability dye such as PI just before analysis.
-
Analyze the samples on a flow cytometer equipped with a laser and detectors appropriate for Cy5.
-
Western Blotting
This protocol describes the detection of a biotinylated protein on a Western blot using this compound.
Materials:
-
Protein lysate containing the biotinylated protein of interest
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-Cy5 conjugate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Fluorescence imaging system
Procedure:
-
SDS-PAGE and Transfer:
-
Separate the protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Streptavidin-Cy5 Incubation:
-
Incubate the membrane with the streptavidin-Cy5 conjugate diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Image the membrane using a fluorescence imaging system capable of detecting Cy5 fluorescence.
-
Visualizations
Chemical Structure of this compound
Caption: Molecular components of this compound.
Experimental Workflow for Immunofluorescence
Caption: Two-step immunofluorescence staining workflow.
Signaling Pathway: Biotin-Streptavidin Interaction
References
Sulfo-Cy5 Fluorophore: An In-depth Technical Guide for Researchers and Drug Development Professionals
An authoritative overview of the core characteristics, experimental protocols, and applications of the Sulfo-Cy5 fluorophore in scientific research and pharmaceutical development.
Sulfo-Cy5 is a water-soluble, far-red fluorescent dye renowned for its bright fluorescence, exceptional photostability, and low background interference, making it a versatile tool in a myriad of biological and biomedical research applications.[1] Its enhanced water solubility, conferred by sulfonate groups, renders it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.[1][2] This technical guide provides a comprehensive overview of Sulfo-Cy5's characteristics, detailed experimental protocols, and its applications in drug development, tailored for researchers, scientists, and professionals in the field.
Core Characteristics of Sulfo-Cy5
The utility of a fluorophore is defined by its photophysical properties. Sulfo-Cy5 exhibits excellent spectral characteristics in the far-red region of the spectrum, a significant advantage that minimizes autofluorescence from biological specimens.[2] Key quantitative data for Sulfo-Cy5 are summarized in the tables below.
Spectral and Photophysical Properties
| Property | Value | References |
| Maximum Excitation (λex) | ~646 nm | [1] |
| Maximum Emission (λem) | ~662 nm | [1] |
| Molar Absorptivity (ε) | ~271,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.28 | |
| Stokes Shift | ~16 nm | [1] |
Physicochemical Properties
| Property | Description | References |
| Solubility | Highly soluble in water and other polar solvents like DMSO and DMF. | [1][2] |
| Stability | Photostable and tolerant to a wide pH range (typically 3-10).[3] Can be stored desiccated at ≤ -15°C, protected from light.[1] | |
| Reactive Forms | Commonly available as NHS ester (for labeling primary amines) and maleimide (B117702) (for labeling thiols).[3] Also available as carboxylic acid, azide, and other derivatives for various conjugation chemistries.[] |
Experimental Protocols
Precise and reproducible experimental design is paramount in scientific research. This section provides detailed methodologies for common applications of Sulfo-Cy5, including protein labeling and purification.
Protein Labeling with Sulfo-Cy5 NHS Ester
N-hydroxysuccinimide (NHS) esters of Sulfo-Cy5 are widely used to label primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[3]
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Sulfo-Cy5 NHS ester
-
Anhydrous DMSO or DMF
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
Methodology:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at an optimal concentration (2-10 mg/mL). If the buffer contains primary amines (e.g., Tris or glycine), dialyze the protein against the labeling buffer.
-
Dye Preparation: Immediately before use, dissolve the Sulfo-Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Labeling Reaction: Add the Sulfo-Cy5 NHS ester stock solution to the protein solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized for the specific protein and desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent like Tris-HCl to a final concentration of 50-100 mM.
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.
Protein Labeling with Sulfo-Cy5 Maleimide
Sulfo-Cy5 maleimide is used to label thiol groups, primarily the side chains of cysteine residues.
Materials:
-
Protein of interest containing free thiol groups
-
Reducing agent (e.g., TCEP or DTT) if disulfide bonds are present
-
Sulfo-Cy5 maleimide
-
Anhydrous DMSO or DMF
-
Labeling buffer (e.g., PBS or HEPES, pH 7.0-7.5)
-
Purification column (e.g., Sephadex G-25)
Methodology:
-
Protein Preparation: If the protein contains disulfide bonds, reduce them using a reducing agent like TCEP. Remove the reducing agent before adding the maleimide dye. The protein should be in a thiol-free buffer at pH 7.0-7.5.
-
Dye Preparation: Prepare a 10 mM stock solution of Sulfo-Cy5 maleimide in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the dye stock solution to the protein solution at a 10-20 fold molar excess.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted dye by size-exclusion chromatography or dialysis.
Applications in Drug Development
The favorable properties of Sulfo-Cy5 make it an invaluable tool in various stages of drug discovery and development.
In Vivo Imaging and Biodistribution Studies
Sulfo-Cy5's emission in the far-red spectrum allows for deep tissue penetration and reduced background autofluorescence, making it highly suitable for in vivo imaging in small animal models.[5] By labeling drug candidates, delivery vehicles (e.g., nanoparticles, antibodies), or targeting ligands, researchers can non-invasively monitor their biodistribution, tumor accumulation, and clearance kinetics.
Fluorescence-Guided Surgery
In the field of oncology, Sulfo-Cy5 is being explored for fluorescence-guided surgery.[6][7] Tumor-targeting molecules, such as antibodies or peptides, can be conjugated to Sulfo-Cy5. When administered to a patient prior to surgery, these conjugates accumulate at the tumor site. During the procedure, a specialized imaging system can detect the fluorescence, allowing the surgeon to more accurately visualize tumor margins and resect malignant tissue more completely.[7]
High-Throughput Screening and Binding Assays
Sulfo-Cy5 is utilized in various high-throughput screening (HTS) assays for drug discovery. One prominent application is in Fluorescence Resonance Energy Transfer (FRET)-based assays.[8] In a typical protease inhibitor screening assay, a peptide substrate is dual-labeled with a FRET donor and Sulfo-Cy5 as the acceptor. Cleavage of the substrate by the protease separates the two fluorophores, leading to a measurable change in the FRET signal. This principle can be adapted to screen large compound libraries for potential inhibitors.
Furthermore, Sulfo-Cy5 labeled ligands are employed in receptor-ligand binding assays to determine the affinity of drug candidates for their target receptors.[9][10]
Receptor Internalization and Signaling Pathway Analysis
Understanding how a drug or biologic interacts with and internalizes into a cell is crucial for its development. Sulfo-Cy5 can be used to label ligands (e.g., Epidermal Growth Factor, EGF) or antibodies to study their binding to cell surface receptors (e.g., EGFR) and subsequent internalization. This process is a key event in many signaling pathways that are important targets in cancer therapy, such as the EGFR and VEGF signaling pathways.[5][11]
Conclusion
Sulfo-Cy5 has established itself as a robust and versatile far-red fluorophore with significant utility in both fundamental research and applied drug development. Its excellent photophysical properties, coupled with its water solubility and the availability of various reactive forms, enable a wide range of applications from cellular imaging to in vivo studies. The detailed protocols and application examples provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively harness the power of Sulfo-Cy5 in their scientific endeavors.
References
- 1. VEGF signaling pathway | Abcam [abcam.com]
- 2. Sulfo-Cy5 Acid | AxisPharm [axispharm.com]
- 3. sinobiological.com [sinobiological.com]
- 5. Reactome | Signaling by VEGF [reactome.org]
- 6. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Recent advances in high-throughput flow cytometry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling | Molecular Systems Biology [link.springer.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
A Deep Dive into Water-Soluble Biotinylation Reagents for Protein Modification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The covalent attachment of biotin (B1667282) to proteins, a process known as biotinylation, is a cornerstone technique in modern life sciences and drug development.[1][2] This powerful tool leverages the remarkably strong and specific interaction between biotin (Vitamin B7) and avidin (B1170675) or streptavidin proteins to enable a wide array of applications, including protein purification, detection, immobilization, and cellular labeling.[1][][4] For researchers and drug development professionals, selecting the appropriate biotinylation reagent is critical for experimental success. Water-soluble reagents, in particular, offer significant advantages by allowing for direct use in aqueous buffers, thus preserving the native conformation and function of proteins.
This technical guide provides a comprehensive overview of water-soluble biotinylation reagents, focusing on their chemical properties, applications, and the experimental protocols for their use.
The Chemistry of Water-Soluble Biotinylation
The most prevalent water-soluble biotinylation reagents are derivatives of N-hydroxysuccinimide (NHS) esters.[5][6] The introduction of a sulfonate group (-SO3-) onto the NHS ring creates a charged molecule, rendering it soluble in aqueous solutions and generally impermeable to cell membranes.[4][5][7][8][9][10] This property is particularly advantageous for specifically labeling cell surface proteins.[5][7][8][11]
These Sulfo-NHS esters react efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[5][6][7] The reaction is favored at alkaline pH (typically 7-9).[6][12]
Key Considerations for Selecting a Water-Soluble Biotinylation Reagent
Several factors must be considered when choosing the optimal water-soluble biotinylation reagent for a specific application:
-
Spacer Arm Length: The spacer arm is the chemical chain that connects the biotin molecule to the reactive group. Its length can be critical in overcoming steric hindrance and ensuring the biotin is accessible for binding to avidin or streptavidin.[5][7][13] Reagents are available with a variety of spacer arm lengths to accommodate different experimental needs.
-
Cleavability: Some applications require the release of the biotinylated protein after its capture. Cleavable biotinylation reagents contain a linker that can be broken under specific chemical conditions, allowing for the gentle elution of the target protein.[4][13]
-
Cell Permeability: For labeling intracellular proteins, a reagent that can cross the cell membrane is required. However, for specifically targeting cell surface proteins, membrane-impermeable reagents, such as Sulfo-NHS esters, are essential.[4][5][7][8]
Comparison of Common Water-Soluble Biotinylation Reagents
The following table summarizes the properties of several commonly used water-soluble biotinylation reagents, providing a basis for comparison and selection.
| Reagent Name | Reactive Group | Spacer Arm Length (Å) | Cleavable | Cell Permeable | Key Features |
| Sulfo-NHS-Biotin | Sulfo-NHS Ester | 13.5[7][8] | No[7] | No[7][8] | Shortest spacer arm, ideal for applications where minimal distance is required. |
| Sulfo-NHS-LC-Biotin | Sulfo-NHS Ester | 22.4[5] | No[5] | No[5] | "Long Chain" spacer arm helps to reduce steric hindrance.[5] |
| Sulfo-NHS-SS-Biotin | Sulfo-NHS Ester | 24.3 | Yes (Disulfide Bond) | No | Contains a disulfide bond in the spacer arm, which can be cleaved by reducing agents like DTT. |
| NHS-PEG4-Biotin | NHS Ester | 24.6 | No | Yes | Contains a polyethylene (B3416737) glycol (PEG) spacer arm which increases water solubility and reduces aggregation.[4] |
| Sulfo-NHS-LC-LC-Biotin | Sulfo-NHS Ester | 30.5 | No | No | Extra-long spacer arm for applications with significant steric hindrance. |
Experimental Protocols
Precise and reproducible experimental protocols are crucial for successful protein biotinylation. Below are detailed methodologies for common biotinylation experiments.
General Protocol for Biotinylation of Proteins in Solution
This protocol is a general guideline for labeling purified proteins with an amine-reactive water-soluble biotinylation reagent.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at a concentration of 1-10 mg/mL.
-
Water-soluble biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin).
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0).
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5, or glycine).
-
Desalting column or dialysis cassette for removal of excess biotin.
Procedure:
-
Prepare the Protein Sample: Ensure the protein solution is in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable buffer via dialysis or a desalting column.[12][14]
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the water-soluble biotinylation reagent in the reaction buffer to the desired concentration (e.g., 10 mM).[14] These reagents can hydrolyze in aqueous solutions, so fresh preparation is critical.[15][16][17]
-
Biotinylation Reaction: Add a calculated molar excess of the biotinylation reagent to the protein solution. A common starting point is a 20-fold molar excess of reagent to protein.[14] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted biotinylation reagent.
-
Remove Excess Biotin: Separate the biotinylated protein from excess, unreacted biotin and the quenching reagent using a desalting column or dialysis.[14]
-
Determine Biotin Incorporation: Quantify the extent of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[9][18]
Protocol for Cell Surface Protein Biotinylation
This protocol is designed for the specific labeling of proteins on the surface of living cells using a membrane-impermeable biotinylation reagent.
Materials:
-
Adherent or suspension cells.
-
Ice-cold PBS (phosphate-buffered saline), pH 8.0.
-
Membrane-impermeable, water-soluble biotinylation reagent (e.g., Sulfo-NHS-Biotin).
-
Ice-cold quenching buffer (e.g., 100 mM glycine (B1666218) in PBS).
-
Lysis buffer.
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing culture media.[6]
-
Biotinylation: Resuspend or cover the cells with a freshly prepared solution of the biotinylation reagent in ice-cold PBS (e.g., 0.5 mg/mL).
-
Incubation: Incubate the cells on ice for 30 minutes with gentle agitation. Performing the reaction on ice prevents the internalization of the labeled proteins.
-
Quench the Reaction: Remove the biotinylation reagent solution and wash the cells three times with ice-cold quenching buffer to stop the reaction.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer. The resulting lysate will contain biotinylated cell surface proteins.
-
Downstream Applications: The biotinylated proteins can now be isolated using streptavidin-agarose beads for subsequent analysis by Western blotting or mass spectrometry.
Applications in Research and Drug Development
The versatility of water-soluble biotinylation reagents has led to their widespread adoption in numerous research and therapeutic applications.
-
Protein-Protein Interaction Studies: Biotinylation is a key component of techniques like co-immunoprecipitation and pull-down assays to identify and study protein interaction partners.[1]
-
Immunoassays: Biotinylated antibodies are extensively used in ELISA, Western blotting, and immunohistochemistry to enhance signal detection and sensitivity.[1][2][13]
-
Drug Targeting and Delivery: The high affinity of the biotin-avidin interaction is being explored for targeted drug delivery systems, where a biotinylated therapeutic agent can be specifically directed to cells expressing an avidin-conjugated receptor.[][19]
-
Affinity Purification: Biotinylated proteins or antibodies can be efficiently purified from complex mixtures using streptavidin- or avidin-immobilized resins.[1][]
-
Cellular Imaging and Tracking: Biotinylated molecules can be used to label and visualize specific proteins or cell populations for dynamic studies.[1]
Conclusion
Water-soluble biotinylation reagents are indispensable tools for protein research and drug development. Their ease of use in aqueous environments, coupled with the ability to tailor properties such as spacer arm length and cleavability, provides researchers with a powerful and flexible platform for a multitude of applications. A thorough understanding of the underlying chemistry and careful optimization of experimental protocols are paramount to achieving reliable and reproducible results. As advancements in bioconjugation chemistry continue, the utility and sophistication of biotinylation techniques are poised to expand even further, driving innovation across the life sciences.
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Biotinylation – What It Is, How It Works, and Why It Matters in Life Science Research - Amerigo Scientific [amerigoscientific.com]
- 4. Biotinylation | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. EZ-Link Sulfo-NHS-LC-Biotin | LabX.com [labx.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Sulfo-NHS-Biotin Kit (8 rxn kit) | BroadPharm [broadpharm.com]
- 8. Thermo Scientific™ EZ-Link™ Sulfo-NHS-Biotin | LabMart Limited [labmartgh.com]
- 9. Biotinylation - Wikipedia [en.wikipedia.org]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. sulfonhsbiotin.com [sulfonhsbiotin.com]
- 12. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 13. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 14. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Biotinylation: Transforming Precision and Efficiency in Drug Development and Diagnostics - KanBo [kanboapp.com]
Far-Red Fluorescent Probes for Cellular Imaging: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Far-red fluorescent probes are indispensable tools in modern biological research and drug development, enabling high-resolution, non-invasive imaging of cellular processes in real-time. Their longer excitation and emission wavelengths provide significant advantages over traditional fluorescent probes, including deeper tissue penetration, reduced phototoxicity, and minimal interference from cellular autofluorescence. This guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of far-red fluorescent probes for cellular imaging.
Core Advantages of Far-Red Fluorescent Probes
The utility of far-red fluorescent probes stems from their unique photophysical properties. Operating in the 600-650 nm and beyond spectral range, these probes offer several key benefits for cellular imaging:
-
Reduced Autofluorescence: Cellular components like NADH and flavins naturally fluoresce when excited by shorter wavelength light, creating a background "noise" that can obscure the signal from the fluorescent probe. Far-red light largely avoids exciting these endogenous molecules, resulting in a significantly higher signal-to-noise ratio.[1][2]
-
Deeper Tissue Penetration: Light scattering and absorption by biological tissues decrease at longer wavelengths.[1][3][4] This allows for the imaging of cells and processes within more complex biological samples, such as tissues and even whole organisms.[3][5]
-
Lower Phototoxicity: The high-energy light required to excite conventional fluorescent probes can be damaging to cells, affecting their viability and behavior. The lower energy of far-red light minimizes this phototoxicity, making it ideal for long-term live-cell imaging.[1][3]
-
Suitability for Multicolor Imaging: The distinct spectral properties of far-red probes allow them to be used in conjunction with other fluorescent markers (e.g., GFP, RFP) for simultaneous visualization of multiple cellular targets.[3][4]
Key Classes and Properties of Far-Red Fluorescent Probes
A diverse array of far-red fluorescent probes have been developed, each with unique chemical structures and photophysical characteristics. Some of the most prominent classes include:
-
Cyanine Dyes (e.g., Cy5, Cy7): These are among the most widely used far-red probes, known for their high extinction coefficients and good quantum yields. However, their photostability can be a limitation in some applications.
-
Alexa Fluor Dyes (e.g., Alexa Fluor 647): This family of sulfonated rhodamine derivatives offers excellent photostability, brightness, and pH insensitivity, making them a popular choice for a wide range of imaging applications.[6]
-
IRDye® Probes (e.g., IRDye 800CW): These probes are particularly well-suited for in vivo imaging due to their exceptional brightness and stability in the near-infrared spectrum.
-
Genetically Encoded Far-Red Fluorescent Proteins (FPs): The development of far-red FPs has revolutionized live-cell imaging by enabling the specific labeling of proteins and organelles through genetic fusion.[1][3] While generally less bright and photostable than synthetic dyes, they offer unparalleled specificity.[1]
The selection of an appropriate far-red probe depends on the specific experimental requirements. The following table summarizes the key quantitative properties of several common far-red fluorescent probes.
| Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cy5 | ~649 | ~670 | ~250,000 | ~0.27 |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000[7] | ~0.33[7] |
| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.06 |
| mCherry (FP) | ~587 | ~610 | ~72,000 | ~0.22 |
| mKate (FP) | ~588 | ~633 | ~52,000 | ~0.33 |
Applications in Cellular Imaging and Signaling Pathway Analysis
Far-red fluorescent probes are employed in a vast range of cellular imaging applications, from visualizing subcellular structures to monitoring dynamic physiological processes. A particularly important application is the detection of reactive oxygen species (ROS), which are key signaling molecules involved in both normal physiology and disease.
Signaling Pathway: ROS-Mediated Apoptosis
Reactive oxygen species, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂⁻), are byproducts of cellular metabolism.[2][8] Under conditions of cellular stress, ROS levels can rise dramatically, leading to oxidative damage and the activation of apoptotic signaling pathways. Far-red fluorescent probes designed to react with specific ROS can be used to visualize their production and localization within the cell, providing insights into the mechanisms of cell death.
References
- 1. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measure Reactive Oxygen Species using far-red Fluorescence [moleculardevices.com]
- 3. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes and Protocols for Sulfo-Cy5-PEG3-biotin Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with Sulfo-Cy5-PEG3-biotin. This reagent facilitates a dual-functional modification of immunoglobulins, incorporating a vibrant, far-red fluorescent dye (Sulfo-Cy5) for detection and a biotin (B1667282) molecule for versatile downstream applications, such as affinity purification or signal amplification via streptavidin-based systems. The hydrophilic PEG3 linker enhances the solubility of the conjugate and minimizes steric hindrance. The labeling chemistry is based on the reaction of an N-hydroxysuccinimide (NHS) ester with primary amines (e.g., lysine (B10760008) residues) on the antibody, forming a stable amide bond. Adherence to this protocol will enable researchers to generate high-quality, reproducibly labeled antibodies for use in a variety of immunoassays, including flow cytometry, immunofluorescence microscopy, and western blotting.
Quantitative Data Summary
For successful and reproducible antibody labeling, it is crucial to control key reaction parameters. The following tables summarize the recommended conditions and necessary specifications for the reagents involved.
Table 1: Recommended Reaction Conditions for Antibody Labeling
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris). |
| Reaction pH | 8.0 - 9.0 | Optimal for the reaction between NHS esters and primary amines.[2] |
| Molar Excess of this compound | 5:1 to 20:1 (dye:antibody) | The optimal ratio should be determined empirically for each antibody. A 10:1 ratio is a good starting point.[2][3] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 30 - 60 minutes | [1][4] |
Table 2: Specifications for Sulfo-Cy5 Dye
| Parameter | Value | Reference |
| Excitation Maximum (λmax) | 646 nm | [5] |
| Emission Maximum (λem) | 662 nm | [5] |
| Molar Extinction Coefficient (ε) at λmax | 271,000 M⁻¹cm⁻¹ | [4][5] |
| Correction Factor (CF₂₈₀) at 280 nm | 0.04 | [4][5] |
Experimental Protocol
This protocol is optimized for labeling 1 mg of an IgG antibody. Adjust volumes accordingly for different amounts.
Materials
-
Antibody to be labeled (in an amine-free buffer)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3
-
Purification/Desalting column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
-
Microcentrifuge tubes
Procedure
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS (pH 7.4) to remove these interfering substances.[2]
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.[6]
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a 10:1 molar ratio is recommended as a starting point).[3][7]
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1][4]
-
-
Purification of the Labeled Antibody:
-
Purify the labeled antibody from the unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).[2][6]
-
Load the reaction mixture onto the column and collect the fractions. The labeled antibody will be in the first colored fractions that elute from the column.
-
-
Determination of the Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules conjugated to each antibody molecule.[8] For most antibodies, an optimal DOL is between 2 and 10.[2]
-
Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy5, ~646 nm (A_max_).[9]
-
Calculate the DOL using the following formula:[8]
DOL = (A_max_ × ε_protein) / [(A₂₈₀ - (A_max_ × CF₂₈₀)) × ε_dye]
Where:
-
A_max_ = Absorbance at ~646 nm
-
A₂₈₀ = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (for IgG, typically 210,000 M⁻¹cm⁻¹)
-
ε_dye = Molar extinction coefficient of Sulfo-Cy5 at ~646 nm (271,000 M⁻¹cm⁻¹)[4][5]
-
CF₂₈₀ = Correction factor for Sulfo-Cy5 at 280 nm (0.04)[4][5]
-
-
-
Storage of Labeled Antibody:
-
Store the labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage. Protect from light. The addition of a carrier protein like BSA (0.1%) and a preservative like sodium azide (B81097) (0.02%) can improve stability.[1]
-
Experimental Workflow
Caption: Workflow for antibody labeling with this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction of an antibody's primary amine with the NHS ester.
References
- 1. broadpharm.com [broadpharm.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Sulfo-Cy5-PEG3-biotin in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Sulfo-Cy5-PEG3-biotin for the detection and analysis of cell surface and intracellular antigens by flow cytometry. This document includes an overview of the reagent, its properties, detailed experimental protocols, and data presentation guidelines.
Introduction to this compound
This compound is a highly water-soluble fluorescent labeling reagent that combines the far-red fluorescent dye Sulfo-Cyanine5 (Sulfo-Cy5) with a biotin (B1667282) molecule through a polyethylene (B3416737) glycol (PEG3) spacer.[1][2] This structure provides several advantages for flow cytometry applications:
-
Far-Red Fluorescence: Sulfo-Cy5 has an excitation maximum at approximately 646 nm and an emission maximum at around 662 nm.[1][2][] This places its fluorescence in the far-red region of the spectrum, which helps to minimize background autofluorescence from cells and tissues, leading to improved signal-to-noise ratios.[1][]
-
High Water Solubility: The sulfo group imparts excellent water solubility, making it easy to use in aqueous buffers common for biological experiments.[1][2]
-
Biotin-Streptavidin System: The biotin moiety allows for indirect staining techniques by leveraging the high-affinity and specific interaction between biotin and streptavidin (or its analogs like avidin (B1170675) and neutravidin).[1][] This system can significantly amplify the signal, which is particularly useful for detecting low-abundance antigens.[4][5]
-
PEG Spacer: The flexible PEG3 linker minimizes steric hindrance between the fluorophore and the biotin, ensuring efficient binding of biotin to streptavidin.[1][][6]
-
pH Independence: The fluorescence of Sulfo-Cy5 is stable over a wide pH range (pH 4 to 10), providing experimental flexibility.[1][][7][8]
Principle of Application
The use of this compound in flow cytometry is primarily based on the indirect staining method. This involves a multi-step process that utilizes the strong and specific interaction between biotin and streptavidin. The general principle is as follows:
-
Primary Antibody Incubation: Cells are first incubated with a primary antibody that is conjugated to biotin and is specific for the target antigen.
-
Washing: Unbound primary antibodies are washed away to reduce background signal.
-
Secondary Reagent Incubation: The cells are then incubated with a streptavidin molecule that is conjugated to the Sulfo-Cy5 fluorophore. The streptavidin binds with high affinity to the biotin on the primary antibody.
-
Final Wash and Analysis: Unbound streptavidin-Sulfo-Cy5 is washed away, and the cells are analyzed on a flow cytometer. The intensity of the far-red fluorescence is proportional to the amount of target antigen on or in the cells.
This indirect method offers signal amplification because multiple streptavidin-fluorophore conjugates can bind to a single biotinylated primary antibody, which may itself have multiple biotin molecules attached.[4]
Data Presentation
Quantitative data from flow cytometry experiments using this compound should be summarized for clarity and ease of comparison.
Table 1: Spectral and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | ~646 nm | [1][2][] |
| Emission Maximum | ~662 nm | [1][2][] |
| Solubility | Good in water, DMF, DMSO | [2][] |
| Storage Conditions | -20°C in the dark | [1][] |
| Fluorescence pH Range | pH 4 - 10 | [1][][7][8] |
Table 2: Example Experimental Parameters for Indirect Flow Cytometry
| Parameter | Recommended Range/Value | Notes |
| Cell Concentration | 1 x 107 cells/mL | [9] |
| Biotinylated Primary Antibody Conc. | 0.1 - 10 µg/mL | Titration is recommended.[10] |
| Streptavidin-Sulfo-Cy5 Conc. | 0.5 - 10 µg/mL | Titration is recommended.[11] |
| Incubation Time (Primary Ab) | 30 minutes | [9][10] |
| Incubation Time (Streptavidin) | 20 - 60 minutes | [10][11] |
| Incubation Temperature | 4°C or Room Temperature | [10] |
| Wash Buffer | PBS with 1% BSA | [9] |
| Centrifugation | 400 x g for 5 minutes | [9][10] |
Experimental Protocols
The following are detailed protocols for cell surface and intracellular antigen staining using a biotinylated primary antibody and a streptavidin-Sulfo-Cy5 conjugate.
Protocol 1: Cell Surface Staining
This protocol describes the steps for labeling cell surface antigens.
Materials:
-
Cells of interest
-
Biotinylated primary antibody specific to the target antigen
-
Streptavidin-Sulfo-Cy5 conjugate
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 107 cells/mL.[9]
-
-
Blocking (Optional but Recommended):
-
To reduce non-specific binding, incubate cells with a blocking agent (e.g., Fc block or serum from the same species as the secondary antibody) for 10-15 minutes on ice.[4]
-
-
Primary Antibody Incubation:
-
Aliquot 100 µL of the cell suspension (1 x 106 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the biotinylated primary antibody.
-
Vortex gently and incubate for 30 minutes on ice or at 4°C, protected from light.[10]
-
-
Washing:
-
Secondary Reagent Incubation:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the optimal concentration of Streptavidin-Sulfo-Cy5.
-
Vortex gently and incubate for 20-30 minutes on ice or at 4°C, protected from light.[10]
-
-
Final Washes:
-
Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer as described in step 4.
-
-
Cell Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer equipped with the appropriate lasers and filters for Cy5 detection (e.g., 633 nm or 640 nm laser for excitation and a 660/20 nm bandpass filter for emission).
-
Protocol 2: Intracellular Staining
This protocol is for labeling antigens located within the cell. It requires additional fixation and permeabilization steps.
Materials:
-
All materials from Protocol 1
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., Flow Cytometry Staining Buffer with 0.1-0.5% saponin (B1150181) or Triton X-100)
Procedure:
-
Cell Surface Staining (if applicable):
-
If also staining for a cell surface marker, follow steps 1-4 of Protocol 1.
-
-
Fixation:
-
After the final wash for surface staining (or after initial cell preparation if only staining intracellularly), resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature.
-
Wash once with 2 mL of Flow Cytometry Staining Buffer.
-
-
Permeabilization and Primary Antibody Incubation:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
Add the biotinylated primary antibody against the intracellular target.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
-
Secondary Reagent Incubation:
-
Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the Streptavidin-Sulfo-Cy5 conjugate.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Final Washes:
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
-
Cell Resuspension and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and analyze as described in Protocol 1.
-
Mandatory Visualizations
Caption: Indirect staining workflow for flow cytometry.
Caption: Molecular interaction in indirect staining.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Optimizing Indirect Staining for Flow Cytometry Applications - KCAS Bio [kcasbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cy5 Biotin | BroadPharm [broadpharm.com]
- 8. Sulfo-Cyanine5-PEG3-Biotin_Sulfo-Cy5-PEG3-Bio_磺酸基Cy5-三聚乙二醇-生物素 [xinyanbm.com]
- 9. Indirect immunofluorescence staining of cells and blood for Flow Cytometry | ENCO [enco.co.il]
- 10. biotech.illinois.edu [biotech.illinois.edu]
- 11. lumiprobe.com [lumiprobe.com]
Sulfo-Cy5-PEG3-biotin: Application Notes and Protocols for Advanced Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-Cy5-PEG3-biotin in immunofluorescence microscopy. This far-red fluorescent probe offers exceptional sensitivity and photostability, making it an invaluable tool for the detection of low-abundance targets in cells and tissues. The inclusion of a hydrophilic PEG3 linker minimizes steric hindrance and reduces non-specific binding, ensuring high-quality imaging results.
This compound is primarily employed in biotin-streptavidin-based detection systems. Its utility can be broadly categorized into two powerful methodologies: standard Streptavidin-Biotin (SAB) signal amplification and the more potent Tyramide Signal Amplification (TSA). This document details the principles, protocols, and comparative data for both approaches.
I. Product Information and Properties
Sulfo-Cy5 is a water-soluble, far-red fluorophore with an excitation maximum at approximately 646 nm and an emission maximum at around 662 nm.[1][][3][4] This spectral profile is advantageous for minimizing autofluorescence often encountered in biological specimens.[][3][4] The this compound conjugate is a water-soluble reagent, and its fluorescence is stable across a pH range of 4 to 10.[][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [1][5] |
| Emission Maximum (λem) | ~662 nm | [1][5] |
| Molar Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.28 | [5] |
| Solubility | Water, DMF, DMSO | [5] |
| Storage | -20°C in the dark | [1][][5] |
II. Principles of Detection and Signal Amplification
The high affinity between biotin (B1667282) and streptavidin is the cornerstone of the detection methods described herein. This compound serves as the final fluorescent reporter that binds to streptavidin conjugated to either a secondary antibody or horseradish peroxidase (HRP).
A. Standard Streptavidin-Biotin (SAB) Signal Amplification
In this method, a biotinylated secondary antibody binds to the primary antibody targeting the antigen of interest. Subsequently, a streptavidin-fluorophore conjugate (in this case, Streptavidin-Sulfo-Cy5) is introduced. Since one streptavidin molecule can bind up to four biotin molecules, this results in a significant amplification of the fluorescent signal compared to using a directly labeled secondary antibody.[6]
B. Tyramide Signal Amplification (TSA)
TSA, also known as Catalyzed Reporter Deposition (CARD), is a highly sensitive enzymatic detection method that can boost signal intensity by up to 100-fold compared to conventional techniques.[7] The workflow involves a streptavidin-HRP conjugate which, in the presence of hydrogen peroxide, catalyzes the conversion of a labeled tyramide molecule into a highly reactive radical. This radical then covalently binds to tyrosine residues on proteins in the immediate vicinity of the target epitope. By using a biotinylated tyramide, a high density of biotin molecules is deposited at the site of the antigen. These biotin deposits are then visualized with a streptavidin-fluorophore conjugate, such as Streptavidin-Sulfo-Cy5, leading to a dramatic increase in signal.
III. Experimental Protocols
The following are generalized protocols. Optimal concentrations and incubation times should be determined experimentally for each specific application.
A. General Sample Preparation (for both SAB and TSA)
-
Fixation: Fix cells or tissue sections according to standard laboratory procedures (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization: If targeting intracellular antigens, permeabilize the samples with a detergent such as 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS for 10-15 minutes.
-
Blocking: To minimize non-specific antibody binding, incubate the samples in a blocking buffer (e.g., PBS with 1-5% BSA and/or 10% normal serum from the species of the secondary antibody) for at least 1 hour at room temperature.
B. Protocol 1: Standard Streptavidin-Biotin (SAB) Immunofluorescence
-
Primary Antibody Incubation: Incubate the samples with the primary antibody diluted in antibody diluent (e.g., PBS with 1% BSA) for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times with wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes each.
-
Biotinylated Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (raised against the host species of the primary antibody) for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-Sulfo-Cy5 Incubation: Incubate with a pre-formed complex of streptavidin and this compound, or sequentially with streptavidin followed by this compound, for 30-60 minutes at room temperature in the dark.
-
Washing: Repeat the washing step in the dark.
-
Counterstaining and Mounting: If desired, counterstain with a nuclear stain like DAPI. Mount the coverslips using an anti-fade mounting medium.
C. Protocol 2: Tyramide Signal Amplification (TSA) with this compound
-
Primary and Secondary Antibody Steps: Follow steps 1-4 of the SAB protocol, using a secondary antibody conjugated to Horseradish Peroxidase (HRP) instead of biotin.
-
Endogenous Peroxidase Quenching (Optional but Recommended): Incubate samples in 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to block endogenous peroxidase activity. Wash thoroughly.
-
Tyramide Reaction:
-
Prepare the tyramide working solution by diluting the biotin-tyramide stock solution in the amplification buffer provided with your TSA kit (typically containing a low concentration of hydrogen peroxide). The optimal dilution of biotin-tyramide should be determined experimentally, often in the range of 1:500 to 1:10,000.[1]
-
Incubate the samples with the tyramide working solution for 5-10 minutes at room temperature in the dark.[8]
-
-
Washing: Wash the samples three times with wash buffer for 5 minutes each.
-
Streptavidin-Sulfo-Cy5 Incubation: Incubate with a streptavidin-fluorophore solution prepared with this compound for 30-60 minutes at room temperature in the dark.
-
Washing: Repeat the washing step in the dark.
-
Counterstaining and Mounting: Proceed with counterstaining and mounting as described for the SAB protocol.
IV. Data Presentation
Table 2: Comparison of Signal Amplification Techniques
| Feature | Standard Streptavidin-Biotin (SAB) | Tyramide Signal Amplification (TSA) |
| Principle | Forms a complex of streptavidin and biotinylated secondary antibody. | Enzymatic deposition of biotinylated tyramide by HRP, followed by streptavidin detection. |
| Relative Sensitivity | High | Very High (up to 100-fold increase over conventional methods)[7] |
| Signal-to-Noise Ratio | Good | Excellent |
| Protocol Complexity | Moderate | Higher |
| Reagent Cost | Moderate | Higher |
| Primary Antibody Concentration | Standard | Can often be reduced 2- to 50-fold[9] |
| Best For | Detection of moderately abundant targets. | Detection of low-abundance targets; multiplex immunofluorescence. |
Table 3: Photostability Comparison of Common Far-Red Fluorophores
| Fluorophore | Relative Photostability | Key Advantage | Reference |
| Cy5 | Moderate | Bright initial fluorescence | [10] |
| Alexa Fluor 647 | High | More resistant to photobleaching | [10] |
Note: The use of antifade reagents in the mounting medium is highly recommended to enhance the photostability of Cy5 dyes.[10]
V. Visualizations
Signaling Pathways and Workflows
Caption: Standard Streptavidin-Biotin (SAB) Workflow.
Caption: Tyramide Signal Amplification (TSA) Workflow.
VI. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | - Insufficient blocking- Endogenous biotin or peroxidase activity- Non-specific antibody binding | - Increase blocking time or change blocking reagent.- Perform endogenous biotin and peroxidase blocking steps.- Titrate primary and secondary antibodies to optimal concentrations. |
| Weak or No Signal | - Inactive reagents- Suboptimal antibody concentrations- Inefficient permeabilization | - Check expiration dates and storage conditions of reagents.- Optimize antibody dilutions.- Increase permeabilization time or try a different detergent. |
| Photobleaching | - High laser power- Prolonged exposure | - Reduce laser intensity.- Minimize exposure time during image acquisition.- Use an anti-fade mounting medium. |
References
- 1. Biotin Tyramide Signal Amplification Kit Protocol [hellobio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. hk.lumiprobe.com [hk.lumiprobe.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. ストレプトアビジン—イメージング用のシグナル増幅 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Detection with Sulfo-Cy5-PEG3-biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of Sulfo-Cy5-PEG3-biotin in quantitative fluorescent Western blotting. This method offers a high-sensitivity alternative to traditional chemiluminescent detection, enabling accurate protein quantification with a wide dynamic range.
Introduction
This compound is a water-soluble, far-red fluorescent probe that is instrumental in highly sensitive biomolecule detection.[][2] Its utility in Western blotting is realized through the high-affinity interaction between biotin (B1667282) and streptavidin. The Sulfo-Cy5 dye component provides a strong fluorescent signal in the far-red spectrum, which minimizes background autofluorescence from biological samples.[][2] The PEG3 linker offers a flexible spacer that reduces steric hindrance, ensuring efficient binding of biotin to streptavidin.[2][3]
This detection strategy typically follows a three-step protocol, which significantly amplifies the signal compared to standard two-step fluorescent or chemiluminescent methods.[4][5] This increased sensitivity is particularly advantageous for the detection of low-abundance proteins.
Key Features and Advantages:
-
High Sensitivity: The biotin-streptavidin amplification system allows for the detection of picogram levels of protein. Studies have shown a significant increase in sensitivity—up to 30-fold—compared to two-step fluorescent detection methods.[4][5]
-
Quantitative Analysis: Fluorescent detection with Cy5-conjugated reagents offers a broad linear dynamic range, making it well-suited for accurate protein quantification.[6][7]
-
Low Background: The far-red emission of Cy5 (maximum at ~662 nm) reduces interference from the natural autofluorescence of biological membranes and molecules.[][2]
-
Photostability: Sulfo-Cy5 exhibits exceptional photostability, allowing for longer exposure times and repeated imaging without significant signal loss.[]
-
Water-Solubility and pH Independence: The reagent is water-soluble and its fluorescence is stable over a wide pH range (pH 4 to 10), providing flexibility in buffer selection.[][2][8]
Principle of the Method
The detection method involves a three-step process that leverages the biotin-streptavidin interaction for signal amplification.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.
-
Biotinylated Secondary Antibody Incubation: A secondary antibody conjugated to biotin, which recognizes the primary antibody, is then added.
-
Fluorescent Streptavidin Conjugate Incubation: Finally, a streptavidin conjugate labeled with a fluorophore (such as Cy5) is introduced. The streptavidin binds to the biotin on the secondary antibody, resulting in a highly amplified fluorescent signal at the location of the target protein.
This multi-layered approach enhances the signal by increasing the number of fluorescent molecules associated with each target protein.
Experimental Workflow
Caption: Workflow for fluorescent Western blot using a biotin-streptavidin detection system.
Quantitative Data
The use of a three-step fluorescent detection method provides a significant enhancement in signal intensity and sensitivity compared to a standard two-step protocol.
| Detection Method | Relative Sensitivity | Linear Dynamic Range | Reference |
| Two-Step Fluorescent (Primary Ab + Cy5-Secondary Ab) | 1x | Good | [4] |
| Three-Step Fluorescent (Primary Ab + Biotinylated Secondary Ab + Streptavidin-Cy5) | 4x - 30x | Excellent | [4][5] |
| Chemiluminescence (ECL) | High | Limited | [9] |
Experimental Protocols
This protocol outlines the steps for performing a fluorescent Western blot using a biotinylated secondary antibody and a Cy5-conjugated streptavidin.
Reagents and Buffers
-
Transfer Buffer: (1X) 25 mM Tris, 192 mM glycine, 20% (v/v) methanol.
-
Tris-Buffered Saline (TBS): (1X) 20 mM Tris, 150 mM NaCl, pH 7.6.
-
Wash Buffer (TBST): (1X) TBS with 0.1% (v/v) Tween-20.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in TBST.
-
Primary Antibody Dilution Buffer: 5% (w/v) BSA in TBST.
-
Secondary Antibody Dilution Buffer: 5% (w/v) non-fat dry milk in TBST.
-
Streptavidin-Cy5 Dilution Buffer: 5% (w/v) BSA in TBST.
Detailed Protocol
1. SDS-PAGE and Protein Transfer
-
Separate protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
2. Membrane Blocking
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[10]
3. Primary Antibody Incubation
-
Dilute the primary antibody in Primary Antibody Dilution Buffer to the manufacturer's recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10][11]
4. Washing
-
Decant the primary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.[11]
5. Biotinylated Secondary Antibody Incubation
-
Dilute the biotinylated secondary antibody in Secondary Antibody Dilution Buffer (typically 1:1,000 to 1:20,000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
6. Washing
-
Decant the secondary antibody solution.
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation.
7. Streptavidin-Cy5 Incubation
-
Dilute the Streptavidin-Cy5 conjugate in Streptavidin-Cy5 Dilution Buffer (typically 1:5,000 to 1:25,000).
-
Incubate the membrane with the Streptavidin-Cy5 solution for 1 hour at room temperature with gentle agitation, protected from light.
8. Final Washes
-
Decant the Streptavidin-Cy5 solution.
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature with gentle agitation, protected from light.
-
Perform a final wash with TBS to remove any residual Tween-20.
9. Imaging and Data Analysis
-
Image the membrane using a digital imaging system equipped with a laser or light source and filters appropriate for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Quantify the band intensities using appropriate image analysis software. Normalize the signal of the target protein to a loading control.
Signaling Pathway Diagram Example
While this compound is a detection reagent and not specific to a single signaling pathway, it can be used to detect key proteins in various pathways. The following is a generic representation of a signaling cascade that could be analyzed using this Western blot protocol.
Caption: A generalized signal transduction pathway leading to gene expression.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or use a different blocking agent. |
| Antibody concentration too high | Titrate primary and secondary antibodies to optimal concentrations. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Membrane dried out | Ensure the membrane remains hydrated throughout the procedure. | |
| Weak or No Signal | Inefficient protein transfer | Verify transfer efficiency using a total protein stain. |
| Low protein abundance | Increase the amount of protein loaded onto the gel. | |
| Antibody concentration too low | Increase antibody concentrations. | |
| Inactive antibody or conjugate | Use fresh or properly stored antibodies and conjugates. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific primary antibody or perform a BLAST search to check for homology. |
| Protein degradation | Add protease inhibitors to the lysis buffer. |
Conclusion
The use of this compound in a three-step Western blotting protocol provides a robust and highly sensitive method for the detection and quantification of proteins. Its advantages over traditional methods make it an invaluable tool for researchers in various fields, including basic science and drug development, particularly when analyzing low-abundance proteins or requiring precise quantification.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive three-step protocol for fluorescence-based Western blot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative measurement of proteins by western blotting with Cy5-coupled secondary antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | BroadPharm [broadpharm.com]
- 9. A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CST | Cell Signaling Technology [cellsignal.com]
- 11. novopro.cn [novopro.cn]
Application Notes and Protocols for Live Cell Imaging with Sulfo-Cy5-PEG3-biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5-PEG3-biotin is a versatile probe designed for the specific labeling and imaging of live cells. This molecule combines the exceptional properties of the far-red fluorescent dye, Sulfo-Cy5, with the high-affinity binding of biotin (B1667282) to avidin (B1170675) and its analogues. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer minimizes steric hindrance and reduces non-specific binding, making it an ideal tool for a variety of live-cell imaging applications.[1][2]
The Sulfo-Cy5 fluorophore exhibits strong absorption and bright fluorescence in the far-red region of the spectrum, which is advantageous for live-cell imaging due to reduced autofluorescence from cellular components, leading to an improved signal-to-noise ratio.[1][3][4] Its water-solubility and pH insensitivity between pH 4 and 10 ensure reliable performance in physiological buffers.[1] The biotin moiety allows for highly specific and stable targeting of biotinylated molecules to streptavidin-conjugated probes or surfaces.[2][5]
These application notes provide detailed protocols for the use of this compound in live-cell imaging, with a focus on cell surface labeling and receptor internalization studies.
Physicochemical and Fluorescent Properties
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [1][3] |
| Emission Maximum (λem) | ~662 nm | [1][3] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Solubility | Water, DMF, DMSO | |
| Storage | -20°C in the dark | [2] |
Applications
The unique characteristics of this compound make it suitable for a range of live-cell imaging applications, including:
-
Cell Surface Protein Labeling: Specifically label and visualize proteins on the surface of living cells.[6][7]
-
Receptor Internalization and Trafficking: Track the dynamic process of receptor endocytosis and subsequent intracellular pathways.[8][9][10]
-
High-Affinity Labeling: Utilize the strong and stable biotin-streptavidin interaction for robust and long-term imaging.[2][5]
-
Flow Cytometry: Quantify and sort labeled cell populations.[1]
Experimental Protocols
Protocol 1: Live Cell Surface Labeling
This protocol describes the labeling of cell surface proteins on live, adherent cells using a two-step process involving a biotinylated primary antibody and this compound-streptavidin conjugate.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Primary antibody specific to a cell surface protein
-
Sulfo-NHS-LC-Biotin
-
Streptavidin-Sulfo-Cy5 conjugate (or Streptavidin and this compound for custom conjugation)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell culture medium (phenol red-free recommended for imaging)
-
Bovine Serum Albumin (BSA)
-
Quenching buffer (e.g., 100 mM glycine (B1666218) or Tris in PBS)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 70-80%) on a glass-bottom dish or coverslip suitable for live-cell imaging.
-
Wash the cells twice with ice-cold PBS to remove serum proteins.[7]
-
-
Biotinylation of Primary Antibody (if not already biotinylated):
-
Dissolve the primary antibody in PBS.
-
Add a 10-20 fold molar excess of Sulfo-NHS-LC-Biotin to the antibody solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess, unreacted biotin using a desalting column.
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody to its optimal working concentration in ice-cold PBS containing 1% BSA.
-
Incubate the cells with the antibody solution for 30-60 minutes on ice to prevent internalization.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unbound primary antibody.
-
-
Streptavidin-Sulfo-Cy5 Incubation:
-
Prepare a working solution of streptavidin-Sulfo-Cy5 conjugate (typically 1-5 µg/mL) in ice-cold PBS with 1% BSA.
-
Incubate the cells with the streptavidin-conjugate solution for 20-30 minutes on ice in the dark.
-
-
Final Washes and Imaging:
-
Wash the cells three times with ice-cold PBS.
-
Replace the PBS with pre-warmed, phenol (B47542) red-free cell culture medium.
-
Proceed immediately to live-cell imaging.
-
Live Cell Imaging Parameters:
-
Microscope: A confocal or widefield fluorescence microscope equipped for live-cell imaging (with environmental control).
-
Excitation: Use a laser line or filter set appropriate for Cy5 (e.g., 633 nm or 640 nm).
-
Emission: Use a filter set that captures the emission of Cy5 (e.g., 660-700 nm).
-
Image Acquisition: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching while still achieving a good signal-to-noise ratio.[11]
Protocol 2: Receptor Internalization Assay
This protocol allows for the visualization and quantification of receptor endocytosis following ligand stimulation.
Materials:
-
Same as Protocol 1, plus:
-
Ligand specific for the receptor of interest
-
Acidic wash buffer (e.g., 0.5 M NaCl and 0.2 M acetic acid, pH 2.5) to strip surface-bound antibodies (optional, for endpoint assays).
Procedure:
-
Cell Surface Labeling:
-
Follow steps 1-5 from Protocol 1 to label the cell surface receptors of interest at 4°C to prevent initial internalization.
-
-
Induction of Internalization:
-
After the final wash, add pre-warmed cell culture medium containing the desired concentration of the stimulating ligand.
-
Immediately transfer the cells to a 37°C incubator or the heated stage of the microscope to initiate internalization.
-
-
Live-Cell Time-Lapse Imaging:
-
Begin acquiring images immediately after adding the ligand.
-
Capture images at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment (e.g., 30-60 minutes).
-
Observe the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles.
-
-
Endpoint Assay with Acid Wash (Optional):
-
At different time points after ligand stimulation, wash the cells with ice-cold PBS.
-
Incubate the cells with the acidic wash buffer for 5-10 minutes on ice to remove any remaining surface-bound antibody-streptavidin complexes.
-
Wash three times with ice-cold PBS.
-
Fix the cells and image to visualize only the internalized receptor population.
-
Data Presentation
Photostability and Signal-to-Noise Ratio
Quantitative data on the photostability and signal-to-noise ratio of this compound in live-cell imaging can be influenced by various factors, including the imaging system, cell type, and experimental conditions. However, the inherent properties of the Sulfo-Cy5 dye provide a significant advantage.
| Parameter | Characteristic | Advantage in Live Cell Imaging | Reference |
| Photostability | Sulfo-Cy5 is known to be a very photostable dye. | Allows for longer time-lapse imaging and more intense illumination without significant signal loss. | [3][12] |
| Signal-to-Noise Ratio (SNR) | The far-red emission of Sulfo-Cy5 minimizes interference from cellular autofluorescence, which is typically higher in the blue and green spectral regions. | Results in clearer images with better contrast between the labeled structures and the background. | [4] |
Note: While direct comparative data for this compound under specific live-cell imaging conditions is not extensively published, the general properties of the Sulfo-Cy5 fluorophore suggest superior performance compared to dyes in the shorter wavelength regions.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background | - Incomplete removal of unbound reagents.- Non-specific binding of antibody or streptavidin. | - Increase the number and duration of wash steps.- Ensure the use of a blocking agent (e.g., BSA) in incubation steps.- Titrate the concentrations of the primary antibody and streptavidin-conjugate to find the optimal balance between signal and background.[13] |
| Low Signal | - Low expression of the target protein.- Inefficient labeling.- Photobleaching. | - Use a cell line with higher expression of the target receptor.- Optimize the concentration of the primary antibody and streptavidin-conjugate.- Reduce laser power and/or exposure time during image acquisition. Use an antifade reagent if compatible with live-cell imaging.[11][13] |
| Cell Death/Phototoxicity | - Excessive exposure to excitation light. | - Minimize the duration and intensity of light exposure. Use a more sensitive camera or objective.[11][13] |
Visualizations
Experimental Workflow for Cell Surface Labeling
Caption: Workflow for labeling cell surface proteins.
Signaling Pathway: Receptor Internalization
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface protein biotinylation [protocols.io]
- 8. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Sulfo-Cy5-PEG3-biotin in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-Cy5-PEG3-biotin for the investigation of protein-protein interactions (PPIs). This versatile reagent combines a bright, far-red fluorescent dye (Sulfo-Cy5), a flexible polyethylene (B3416737) glycol (PEG) spacer, and a high-affinity biotin (B1667282) tag, making it an ideal tool for a range of in vitro PPI assays.
Introduction
This compound is a water-soluble, tripartite molecule designed for the efficient labeling of proteins and subsequent detection of their interactions. The key features of this reagent are:
-
Sulfo-Cy5 Dye: A bright and photostable cyanine (B1664457) dye with excitation and emission maxima at approximately 646 nm and 662 nm, respectively.[1][2] Its fluorescence is independent of pH in the range of 4 to 10.[1] The far-red emission minimizes autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio.
-
PEG3 Linker: A short, hydrophilic polyethylene glycol spacer that increases the water solubility of the labeled protein and reduces steric hindrance between the biotin moiety and the protein, facilitating efficient binding to streptavidin.[1]
-
Biotin Moiety: A small molecule with an exceptionally high and specific affinity for streptavidin and avidin, forming one of the strongest known non-covalent biological interactions. This interaction is leveraged for the capture and immobilization of the labeled protein.
This combination of features makes this compound a powerful tool for various applications, including pull-down assays, fluorescence-based detection, and affinity measurements.[1]
Data Presentation
The quantitative analysis of protein-protein interactions is crucial for understanding their biological significance. This compound enables the determination of key binding parameters. Below are examples of how quantitative data from such experiments can be presented.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~998.3 g/mol | [2] |
| Excitation Maximum (λex) | 646 nm | [1][2] |
| Emission Maximum (λem) | 662 nm | [1][2] |
| Solubility | Water, DMF, DMSO | [2] |
| Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield | ~0.28 | [2] |
Table 2: Example Quantitative Data from a Fluorescent Pull-Down Assay
This table illustrates how to present data from a hypothetical experiment investigating the interaction between a this compound labeled "bait" protein and an unlabeled "prey" protein.
| Bait-Prey Interaction | Apparent Dissociation Constant (Kd) (nM) | Signal-to-Noise Ratio (SNR) |
| Protein A (Bait) - Protein B (Prey) | 50 | 15.2 |
| Protein A (Bait) - Protein C (Prey) | 250 | 8.5 |
| Protein A (Bait) - Negative Control | No significant binding | 1.2 |
Note: The Kd and SNR values are illustrative and will vary depending on the specific proteins and experimental conditions.
Experimental Protocols
Protocol 1: Labeling of Bait Protein with this compound
This protocol describes the covalent labeling of a purified "bait" protein containing primary amines (e.g., lysine (B10760008) residues) with this compound NHS ester.
Materials:
-
Purified "bait" protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
Procedure:
-
Protein Preparation:
-
Dissolve the purified bait protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, perform a buffer exchange using a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound NHS ester in DMSO to a final concentration of 10 mM.
-
-
Labeling Reaction:
-
Removal of Unreacted Dye:
-
Purify the labeled protein from the unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the labeled protein at 280 nm and 646 nm.
-
Calculate the protein concentration and the concentration of the Sulfo-Cy5 dye to determine the molar ratio of dye to protein.
-
Protocol 2: Fluorescent Pull-Down Assay for Protein-Protein Interaction
This protocol outlines the steps for a pull-down assay using a this compound labeled "bait" protein to capture an unlabeled "prey" protein from a cell lysate or a purified solution.
Materials:
-
This compound labeled "bait" protein
-
Cell lysate or purified "prey" protein solution
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., high salt buffer, low pH buffer, or SDS-PAGE loading buffer)
-
Magnetic stand (for magnetic beads) or centrifuge (for agarose resin)
-
Fluorescence microplate reader or gel imager
Procedure:
-
Immobilization of Bait Protein:
-
Wash the streptavidin beads with Binding/Wash Buffer.
-
Incubate the beads with the this compound labeled bait protein for 30-60 minutes at room temperature with gentle rotation to allow for immobilization.
-
Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Binding of Prey Protein:
-
Add the cell lysate or purified prey protein solution to the beads with the immobilized bait protein.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Wash the beads three to five times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Method A: Direct Fluorescence Detection (On-bead):
-
After the final wash, resuspend the beads in a known volume of Binding/Wash Buffer.
-
Transfer the bead suspension to a microplate.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Cy5 (e.g., Ex: 646 nm, Em: 662 nm).
-
-
Method B: Elution and Gel-Based Detection:
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the fluorescently labeled bait protein and any co-eluted prey protein (stained with a general protein stain like Coomassie Blue or detected by Western blot) using a gel imager.
-
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a fluorescent pull-down assay using this compound.
Caption: Workflow for a fluorescent pull-down assay.
Signaling Pathway Examples
This compound can be used to investigate PPIs in various signaling pathways. Below are simplified diagrams of key interactions within the EGFR, TNF, and VEGF signaling pathways that can be studied using this reagent.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and survival. Upon ligand binding, EGFR dimerizes and becomes autophosphorylated, creating docking sites for various adaptor proteins. A pull-down assay could use a labeled EGFR intracellular domain as bait to identify interacting proteins like Grb2.
Caption: EGFR signaling interaction with Grb2.
TNF Signaling Pathway
The Tumor Necrosis Factor (TNF) signaling pathway is a key regulator of inflammation and apoptosis. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed, involving proteins like TRADD and TRAF2. A pull-down assay could use labeled TRADD as bait to investigate its interaction with TRAF2.
References
Application Notes and Protocols for Sulfo-Cy5-PEG3-biotin Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-Cy5-PEG3-biotin for the fluorescent labeling and biotinylation of proteins and other biomolecules. This dual-functional molecule incorporates a bright, far-red Cyanine 5 (Cy5) fluorophore and a biotin (B1667282) moiety, connected by a polyethylene (B3416737) glycol (PEG) spacer. This combination enables sensitive fluorescent detection and robust affinity purification through the highly specific biotin-streptavidin interaction.
The Sulfo-Cy5 dye offers excellent photostability and its fluorescence is independent of pH between 4 and 10.[1][] The PEG3 linker provides flexibility and reduces steric hindrance, ensuring efficient binding of the biotin to avidin, streptavidin, or neutravidin.[1][][3][4] This reagent is highly water-soluble, simplifying conjugation procedures.[5]
Key Applications:
-
Fluorescence Imaging: Ideal for labeling proteins, nucleic acids, and lipids for visualization in live-cell imaging and fixed cells.[]
-
Western Blotting: Acts as a sensitive fluorescent marker for the detection of biotinylated proteins, enhancing signal intensity.[]
-
Flow Cytometry: Enables cell staining for the analysis of cell surface or intracellular markers.[]
-
Protein-Protein Interaction Studies: Facilitates the labeling of one interacting partner for detection and quantification in binding assays.[]
-
Immunoassays and Histochemistry: Used for labeling primary and secondary antibodies for various detection methods.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Excitation Maximum | 646 nm | [1][][5] |
| Emission Maximum | 662 nm | [1][][5] |
| Molar Extinction Coeff. | 271,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield | 0.28 | [][5] |
| Molecular Weight | 998.3 g/mol | [5] |
| Solubility | Water, DMF, DMSO | [][5] |
| Storage Conditions | -20°C in the dark, desiccated for 24 months. Can be transported at room temperature for up to 3 weeks. | [1][] |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol outlines the general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues). The protocol is based on the reactivity of N-hydroxysuccinimide (NHS) esters with primary amines.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, at pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., desalting column or size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6]
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, perform a buffer exchange.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the biotin reagent in anhydrous DMF or DMSO. For example, dissolve 1 mg of the reagent in 100.17 µL of solvent.
-
-
Conjugation Reaction:
-
Calculate the required volume of the 10 mM biotin reagent stock solution to achieve the desired molar excess. A molar ratio of 10-20 moles of biotin reagent per mole of protein is a good starting point.
-
Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column or using size-exclusion chromatography.[6]
-
Collect the fractions containing the labeled protein. The labeled protein will be visible due to the intense color of the Cy5 dye.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 646 nm (for the Cy5 dye).
-
Store the purified conjugate at 4°C or -20°C, protected from light.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Detection of a cell surface protein using a this compound conjugated antibody.
References
Application Notes and Protocols for Calculating Molar Substitution Ratio of Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule such as a protein or antibody, is a cornerstone technique in life sciences research and drug development.[1][2][3] The high-affinity interaction between biotin and avidin (B1170675) or streptavidin (K_a = 10¹⁵ M⁻¹) allows for sensitive detection and robust purification of biotinylated molecules.[1][4] The degree of biotinylation, expressed as the Molar Substitution Ratio (MSR) or Degree of Labeling (DOL), is a critical parameter that can influence the performance of a biotinylated conjugate in downstream applications. An optimal MSR ensures sufficient signal for detection or capture without compromising the biological activity of the molecule through excessive modification.[5][6]
These application notes provide detailed protocols for performing biotinylation and for calculating the MSR using common spectrophotometric and fluorometric methods.
Principle of Biotinylation
Chemical biotinylation typically targets primary amines (-NH₂) on lysine (B10760008) residues and the N-terminus of proteins using N-hydroxysuccinimide (NHS) esters of biotin.[3][7][8] The NHS ester reacts with the primary amine in a pH range of 7-9 to form a stable amide bond.[8] Enzymatic biotinylation offers a site-specific alternative, utilizing biotin ligases like BirA to attach biotin to a specific recognition sequence.[2][3][9]
Chemical Biotinylation Workflow
The general workflow for chemical biotinylation involves dissolving the protein in an amine-free buffer, adding the biotinylation reagent (often dissolved in an organic solvent like DMSO or DMF), incubating for a specific time, and then removing the unreacted biotin.[8][10]
Experimental Protocols
Protocol 1: Protein Biotinylation using NHS-Biotin
This protocol is a general guideline for the biotinylation of proteins using an amine-reactive NHS-biotin reagent.[10][11]
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Equilibrate the vial of NHS-Biotin to room temperature before opening to prevent moisture condensation.[10]
-
Prepare a stock solution of NHS-Biotin (e.g., 20 mg/mL) in anhydrous DMF or DMSO immediately before use.[10]
-
Calculate the required volume of NHS-Biotin stock solution to achieve the desired molar excess. A 10-20 fold molar excess is a common starting point.[10][11] For more dilute protein solutions, a higher molar excess may be required.[10][12]
-
Add the calculated volume of the NHS-Biotin stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[10]
-
Remove unreacted biotin by desalting or dialysis against an appropriate buffer (e.g., PBS).[4][10]
Protocol 2: MSR Determination using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.[4][13] It is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[4][13][14]
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
HABA/Avidin solution
-
Spectrophotometer and cuvettes or a microplate reader
Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.[4]
-
Measure the absorbance at 500 nm (A₅₀₀) of the HABA/Avidin solution.[4]
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.[4]
-
Measure the A₅₀₀ of the HABA/Avidin/biotinylated protein solution once the reading stabilizes.[4]
-
Calculate the MSR using the formulas provided in the Data Presentation section.
Procedure (Microplate Format):
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.[14][15]
-
Add 20 µL of the biotinylated protein sample to the wells. Include a blank with 20 µL of buffer.[14][15]
-
Mix by shaking the plate for 30-60 seconds.[14]
-
Calculate the MSR using the appropriate formulas.
Protocol 3: MSR Determination using a Fluorescence-Based Assay
Fluorescence-based assays offer higher sensitivity than the colorimetric HABA assay.[16][17][18] These assays often use a fluorescently labeled avidin complexed with a quencher-labeled ligand. When biotin displaces the quencher, an increase in fluorescence is observed.[16][19]
Materials:
-
Biotinylated protein sample (with excess biotin removed)
-
Fluorescence Biotin Quantitation Kit (e.g., containing a fluorescent avidin/HABA premix or similar)
-
Biotin standards (e.g., biocytin)
-
Fluorescence microplate reader
Procedure:
-
Prepare a standard curve using the provided biotin standards (e.g., 0-100 pmol of biocytin).[17]
-
Dilute the biotinylated protein sample to fall within the linear range of the standard curve.
-
Pipette 10 µL of each standard and unknown sample into the wells of a black opaque 96-well microplate.[17]
-
Add 90 µL of the fluorescent reporter working solution to each well.[17]
-
Incubate for 5 minutes at room temperature, protected from light.[16][17]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 494/520 nm).[17]
-
Plot the fluorescence intensity of the standards versus the amount of biotin to generate a standard curve.
-
Determine the amount of biotin in the unknown samples from the standard curve.[17]
-
Calculate the MSR.
Data Presentation
Table 1: HABA Assay Calculation Parameters
| Parameter | Symbol | Value/Formula | Reference |
| Molar Extinction Coefficient of HABA/Avidin Complex at 500 nm | ε | 34,000 M⁻¹cm⁻¹ | [13] |
| Pathlength of Cuvette/Microplate | b | Cuvette: 1 cm (typically) | [20] |
| Change in Absorbance at 500 nm (Cuvette) | ΔA₅₀₀ | (0.9 x A₅₀₀ HABA/Avidin) - A₅₀₀ HABA/Avidin/Biotin | [14] |
| Change in Absorbance at 500 nm (Microplate) | ΔA₅₀₀ | A₅₀₀ Blank - A₅₀₀ Sample | [14] |
| Concentration of Biotin (M) | [Biotin] | (ΔA₅₀₀ / ε) x Dilution Factor | [14] |
| Concentration of Protein (M) | [Protein] | (Protein conc. in mg/mL) / (MW of protein in g/mol ) | [4] |
| Molar Substitution Ratio (MSR) | MSR | [Biotin] / [Protein] | [17] |
Table 2: Example MSR Calculation using HABA Assay
| Sample | Protein Conc. (mg/mL) | MW ( g/mol ) | A₅₀₀ (HABA/Avidin) | A₅₀₀ (Sample) | ΔA₅₀₀ | [Biotin] (µM) | [Protein] (µM) | MSR |
| IgG-Biotin | 2.0 | 150,000 | 0.950 | 0.650 | 0.300 | 8.82 | 13.33 | 6.6 |
| BSA-Biotin | 1.0 | 66,500 | 0.950 | 0.750 | 0.200 | 5.88 | 15.04 | 3.9 |
Note: The above table presents hypothetical data for illustrative purposes.
Advanced Methods for MSR Determination
While spectrophotometric and fluorometric assays are common, other techniques can provide more precise characterization of biotinylation.
-
Mass Spectrometry (MS): MS can determine the exact mass of the biotinylated protein, allowing for a direct calculation of the number of incorporated biotin molecules.[21][22] Tandem MS (MS/MS) can even identify the specific sites of biotinylation.[23]
-
SDS-PAGE Gel Shift Assay: Incubation of a biotinylated protein with streptavidin, a tetrameric protein, results in a complex with a higher molecular weight that can be visualized as a band shift on an SDS-PAGE gel, confirming biotinylation.[22]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low MSR | Insufficient molar excess of biotinylation reagent. | Increase the molar ratio of biotin reagent to protein.[11][12] |
| Inactive biotinylation reagent due to hydrolysis. | Use fresh, anhydrous DMSO/DMF and equilibrate the reagent to room temperature before opening.[10] | |
| Presence of primary amines in the buffer (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS before biotinylation.[11] | |
| High MSR / Protein Precipitation | Excessive biotinylation. | Reduce the molar excess of the biotinylation reagent or shorten the reaction time.[5] |
| Inconsistent Results | Incomplete removal of unreacted biotin. | Ensure thorough dialysis or use a desalting column post-reaction.[24] |
| Inaccurate protein concentration measurement. | Accurately determine the protein concentration before calculating the MSR. | |
| HABA assay shows low/no signal | Biotinylated protein concentration is too low. | Concentrate the protein sample or use a more sensitive fluorescence-based assay. |
| Steric hindrance preventing biotin from binding avidin. | Digest the protein with a protease before the assay to expose buried biotin groups.[16] |
Conclusion
Accurate calculation of the Molar Substitution Ratio is essential for the reproducible application of biotinylated reagents in research and development. The choice of method for MSR determination depends on the required sensitivity, available equipment, and the nature of the biotinylated molecule. The protocols and data presented here provide a comprehensive guide for researchers to successfully biotinylate proteins and quantify the degree of labeling.
References
- 1. Biotinylation - Wikipedia [en.wikipedia.org]
- 2. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 7. apexbt.com [apexbt.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. labinsights.nl [labinsights.nl]
- 10. proteochem.com [proteochem.com]
- 11. apexbt.com [apexbt.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. fishersci.ie [fishersci.ie]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. anaspec.com [anaspec.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Amplite® Fluorimetric Biotin Quantitation Kit | AAT Bioquest [aatbio.com]
- 19. tandfonline.com [tandfonline.com]
- 20. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 23. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 24. researchgate.net [researchgate.net]
Sulfo-Cy5-PEG3-Biotin in Neuroscience: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Sulfo-Cy5-PEG3-biotin in neuroscience research. This versatile molecule, which combines a bright, far-red fluorescent dye (Cy5) with the high-affinity binding of biotin (B1667282), offers a powerful tool for visualizing and quantifying neuronal structures and processes. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) linker enhances its solubility and reduces steric hindrance, making it an excellent reagent for a variety of neurobiological applications.[1][2][3]
Key Features and Advantages:
-
High Affinity and Specificity: Leverages the exceptionally strong and specific interaction between biotin and streptavidin for targeted labeling.[4]
-
Bright and Photostable Fluorescence: The Cy5 fluorophore provides intense and stable fluorescence in the far-red spectrum, minimizing autofluorescence from biological tissues.[4][]
-
Enhanced Solubility: The sulfonated Cy5 dye and the PEG3 linker impart excellent water solubility, crucial for use in physiological buffers.[1][2][3]
-
Reduced Steric Hindrance: The flexible PEG3 spacer minimizes interference between the biotin and Cy5 moieties and their respective binding partners.[2][3][4]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its applications.
| Property | Value | Reference |
| Molecular Weight | ~998.3 g/mol | [1] |
| Excitation Maximum (λex) | ~646 nm | [1][4] |
| Emission Maximum (λem) | ~662 nm | [1][4] |
| Molar Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ | [1][4] |
| Quantum Yield | ~0.28 | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Application | Parameter | Typical Value/Range | Reference |
| Neuronal Tract Tracing (Visualization) | Streptavidin-Cy5 Conjugate Concentration | 5-30 µg/mL | [6][7] |
| Cell Surface Protein Labeling (Visualization) | Streptavidin-Cy5 Conjugate Concentration | 5-30 µg/mL | [6][7] |
| Fluorescence Microscopy | Signal-to-Noise Ratio (SNR) for Confocal Imaging | 5-30 (Good to High Quality) | [8] |
| Resolution (Super-Resolution Microscopy - SIM) | ~144 nm | [9] |
Experimental Protocols
Here, we provide detailed protocols for two key applications of this compound in neuroscience: neuronal tract tracing and the labeling of cell surface proteins.
Application 1: Anterograde and Retrograde Neuronal Tract Tracing
This protocol describes the use of a biotinylated tracer, such as Biotinylated Dextran (B179266) Amine (BDA), followed by visualization with a streptavidin-Cy5 conjugate, for which this compound is a key component of the detection system.[10][11][12]
Caption: Workflow for labeling and visualizing neuronal cell surface proteins.
Materials:
-
Cultured primary neurons
-
Ice-cold PBS
-
Sulfo-NHS-SS-Biotin (or other suitable amine-reactive biotinylation reagent)
-
Quenching solution (e.g., 100 mM glycine (B1666218) in PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Streptavidin-Cy5 conjugate
-
Wash buffer (PBS)
-
Mounting medium with DAPI (optional)
Procedure:
-
Cell Preparation and Biotinylation:
-
Culture primary neurons on coverslips to the desired density.
-
Perform any experimental treatments (e.g., drug application to induce receptor internalization).
-
Place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Incubate the cells with a freshly prepared solution of Sulfo-NHS-SS-Biotin (e.g., 0.5 mg/mL in ice-cold PBS) for 15-30 minutes on ice. [13] * Aspirate the biotin solution and quench the reaction by incubating with quenching solution for 10 minutes on ice.
-
Wash the cells three times with ice-cold PBS.
-
-
Visualization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells in blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with Streptavidin-Cy5 conjugate (5-30 µg/mL) in blocking buffer for 1 hour at room temperature, protected from light. [6][7] * Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium, optionally containing DAPI to counterstain nuclei.
-
-
Imaging and Analysis:
-
Image the cells using a confocal or super-resolution microscope.
-
Quantify the fluorescence intensity and distribution of the labeled surface proteins. This can be used to analyze changes in protein localization, clustering, or internalization.
-
Signaling Pathway Visualization
The labeling of cell surface proteins is a powerful technique to study dynamic cellular processes such as receptor-mediated endocytosis. The following diagram illustrates a simplified signaling pathway of receptor internalization that can be investigated using this compound.
Receptor-Mediated Endocytosis Pathway
Caption: A simplified diagram of receptor-mediated endocytosis.
By labeling the surface receptor population with a biotinylation reagent and then visualizing with Streptavidin-Cy5, researchers can track the movement of these receptors from the cell surface into intracellular compartments like endosomes, or follow their recycling back to the plasma membrane.
Advanced Applications: Super-Resolution Microscopy
The photostability and brightness of Cy5 make this compound an excellent candidate for super-resolution imaging techniques such as Structured Illumination Microscopy (SIM) and Stochastic Optical Reconstruction Microscopy (STORM). [9][14]These methods can overcome the diffraction limit of conventional microscopy, allowing for the visualization of neuronal structures and protein complexes at the nanoscale. For example, super-resolution imaging can be used to:
-
Resolve the fine morphology of dendritic spines and axonal boutons.
-
Investigate the nanoscale organization of receptors and ion channels in the postsynaptic density.
-
Visualize the dynamics of synaptic vesicle fusion and recycling.
For these advanced applications, the labeling density and specificity are critical. The high affinity of the biotin-streptavidin interaction, combined with the bright fluorescence of Cy5, provides the necessary signal for single-molecule localization and high-resolution image reconstruction.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and model systems.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cyanine5-PEG3-Biotin_Sulfo-Cy5-PEG3-Bio_磺酸基Cy5-三聚乙二醇-生物素 [xinyanbm.com]
- 4. Sulfo-Cyanine 5-PEG3-Biotin (A270298) | Antibodies.com [antibodies.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 9. mdpi.com [mdpi.com]
- 10. Neuroanatomical Tract-Tracing Using Biotinylated Dextran Amine | Springer Nature Experiments [experiments.springernature.com]
- 11. Neuroanatomical tract-tracing using biotinylated dextran amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oni.bio [oni.bio]
High-Sensitivity Detection with Fluorescent Biotin Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The remarkable affinity between biotin (B1667282) and streptavidin (Kd ≈ 10⁻¹⁵ M) forms the basis of a versatile and robust detection system in a multitude of life science applications.[1] When coupled with fluorescent reporters, biotinylated probes offer exceptional sensitivity and specificity for the detection of low-abundance biomolecules. This document provides detailed application notes and protocols for utilizing fluorescent biotin probes in various high-sensitivity detection assays, including immunohistochemistry (IHC), western blotting, flow cytometry, and fluorescence in situ hybridization (FISH).
The core principle of this technology lies in the use of a biotinylated molecule (e.g., an antibody, nucleic acid probe, or ligand) to bind to a specific target. Subsequently, a fluorescently-labeled streptavidin conjugate is introduced, which binds to the biotin moiety, thereby providing a detectable fluorescent signal at the site of the target molecule.[2] Signal amplification strategies, most notably Tyramide Signal Amplification (TSA), can further enhance the sensitivity by orders of magnitude, enabling the detection of even the most elusive targets.[3]
Key Advantages of Fluorescent Biotin Probes:
-
High Sensitivity: The strong biotin-streptavidin interaction allows for robust signal generation, and techniques like TSA can amplify the signal up to 100-fold.[3][4]
-
Low Background: Streptavidin exhibits minimal non-specific binding, resulting in a high signal-to-noise ratio.[2]
-
Versatility: The system is adaptable to a wide range of applications by simply changing the biotinylated probe.[1]
-
Multiplexing Capabilities: The availability of streptavidin conjugated to a wide variety of fluorophores with distinct emission spectra facilitates the simultaneous detection of multiple targets.[5]
Data Presentation: Comparison of Fluorescent Probes
While direct quantitative comparisons can be application-specific, the following table summarizes general performance characteristics of commonly used fluorophores for streptavidin conjugates. Alexa Fluor dyes are often reported to be brighter and more photostable than traditional dyes like FITC and Cy dyes.[6]
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Brightness | Photostability | Key Advantages |
| FITC | ~495 | ~519 | ++ | + | Widely available and cost-effective. |
| Alexa Fluor 488 | ~495 | ~519 | ++++ | ++++ | Bright, photostable, and pH insensitive. |
| Cy3 | ~550 | ~570 | +++ | ++ | Bright, but can be prone to photobleaching.[7] |
| Alexa Fluor 555 | ~555 | ~565 | ++++ | ++++ | Excellent alternative to Cy3 with superior photostability.[6] |
| Alexa Fluor 594 | ~590 | ~617 | +++ | ++++ | Bright and highly photostable red fluorophore. |
| Cy5 | ~650 | ~670 | +++ | ++ | Prone to photobleaching and dye-dye interactions.[6][7] |
| Alexa Fluor 647 | ~650 | ~670 | ++++ | ++++ | Superior to Cy5 in brightness and photostability.[6] |
Brightness and photostability are ranked qualitatively from + (lowest) to ++++ (highest) based on published comparisons.[6][7]
Signaling Pathways and Experimental Workflows
Standard Indirect Detection Workflow
This workflow illustrates the fundamental principle of biotin-streptavidin based fluorescent detection.
Caption: Standard indirect fluorescent detection using a biotinylated secondary antibody and a fluorescent streptavidin conjugate.
Tyramide Signal Amplification (TSA) Workflow
TSA significantly enhances the signal by depositing a large number of fluorophores at the site of the target.
Caption: Tyramide Signal Amplification (TSA) workflow for enhanced fluorescent signal detection.
Experimental Protocols
Protocol 1: High-Sensitivity Fluorescent Immunohistochemistry (IHC) with TSA
This protocol is designed for detecting low-abundance antigens in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Wash buffer: Tris-buffered saline with 0.05% Tween-20 (TBST)
-
Peroxidase block (e.g., 3% H₂O₂)
-
Blocking buffer: TBST with 5% normal serum (from the same species as the secondary antibody)
-
Primary antibody
-
Biotinylated secondary antibody
-
HRP-conjugated streptavidin
-
Biotinylated tyramide
-
Fluorescently labeled streptavidin
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval as recommended for the primary antibody. A common method is to incubate slides in citrate buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse slides with TBST (3 x 5 minutes).
-
-
Peroxidase Block:
-
Incubate sections with peroxidase block for 10 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with TBST (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with TBST (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.[8]
-
-
HRP-Streptavidin Incubation:
-
Rinse with TBST (3 x 5 minutes).
-
Incubate with HRP-conjugated streptavidin for 30 minutes at room temperature.[8]
-
-
Tyramide Signal Amplification:
-
Rinse with TBST (3 x 5 minutes).
-
Prepare the tyramide working solution according to the manufacturer's instructions.
-
Incubate sections with the tyramide working solution for 5-10 minutes at room temperature.[9]
-
Rinse with TBST (3 x 5 minutes).
-
-
Fluorescent Detection:
-
Incubate with fluorescently labeled streptavidin (diluted in TBST) for 30-60 minutes at room temperature, protected from light.
-
Rinse with TBST (3 x 5 minutes), protected from light.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI for 5 minutes.
-
Rinse briefly with TBST.
-
Mount coverslips using antifade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence microscope with the appropriate filter sets.
-
Protocol 2: High-Sensitivity Fluorescent Western Blotting
This protocol outlines a three-step detection method for enhanced sensitivity in western blotting.[10]
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Wash buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer: TBST with 5% non-fat dry milk or BSA
-
Primary antibody
-
Biotinylated secondary antibody
-
Fluorescently labeled streptavidin
-
Fluorescence imaging system
Procedure:
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer.
-
Incubate the membrane with the primary antibody for 2 hours at room temperature or overnight at 4°C with gentle agitation.[4]
-
-
Washing:
-
Wash the membrane with TBST (3 x 10 minutes).[4]
-
-
Biotinylated Secondary Antibody Incubation:
-
Dilute the biotinylated secondary antibody in blocking buffer.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Fluorescent Streptavidin Incubation:
-
Dilute the fluorescently labeled streptavidin in blocking buffer.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation, protected from light.
-
-
Final Washes and Imaging:
-
Wash the membrane with TBST (3 x 10 minutes), protected from light.
-
Rinse the membrane with TBS to remove residual Tween-20.
-
Image the blot using a fluorescence imaging system with the appropriate excitation and emission settings.
-
Protocol 3: High-Sensitivity Flow Cytometry
This protocol describes an indirect staining method for detecting cell surface antigens.
Materials:
-
Cell suspension
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Biotinylated primary antibody
-
Fluorescently labeled streptavidin
-
Fc block (optional)
-
Viability dye (optional)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold staining buffer.
-
-
Fc Receptor Blocking (Optional):
-
If staining cells with high Fc receptor expression (e.g., macrophages, B cells), incubate with an Fc block for 10-15 minutes on ice to reduce non-specific antibody binding.
-
-
Primary Antibody Staining:
-
Add the biotinylated primary antibody at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with 2 mL of staining buffer by centrifugation at 300 x g for 5 minutes.
-
-
Secondary Staining:
-
Resuspend the cell pellet in the residual buffer and add the fluorescently labeled streptavidin at its optimal concentration.
-
Incubate for 20-30 minutes on ice, protected from light.
-
-
Final Washes:
-
Wash the cells twice with 2 mL of staining buffer.
-
-
Resuspension and Analysis:
-
Resuspend the cells in 0.5 mL of staining buffer.
-
If desired, add a viability dye according to the manufacturer's protocol.
-
Analyze the samples on a flow cytometer.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| High Background | - Primary or secondary antibody concentration too high.- Inadequate blocking.- Insufficient washing.- Endogenous biotin in tissue (especially kidney, liver). | - Titrate antibodies to determine optimal concentration.- Increase blocking time or try a different blocking agent.[11]- Increase the number or duration of wash steps.[12]- Use an avidin/biotin blocking kit before primary antibody incubation.[8] |
| Weak or No Signal | - Primary antibody not suitable for the application.- Low target antigen expression.- Suboptimal antibody concentration.- Inactive HRP or fluorescent conjugate. | - Check antibody datasheet for validated applications.- Use a signal amplification method like TSA.[13]- Perform antibody titration to find the optimal concentration.- Use fresh reagents and store them properly. |
| Photobleaching | - Excessive exposure to excitation light. | - Use an antifade mounting medium for microscopy.- Minimize light exposure during staining and imaging.- Use more photostable fluorophores like Alexa Fluor dyes.[6] |
Conclusion
Fluorescent biotin probes, in conjunction with streptavidin-based detection, provide a powerful and adaptable platform for high-sensitivity analysis of biomolecules. The ability to significantly amplify signals through methods like TSA makes this technology indispensable for detecting low-abundance targets that are often missed by conventional techniques. By following the detailed protocols and troubleshooting guidance provided, researchers can achieve robust and reproducible results in a wide array of applications, from cellular imaging to quantitative protein analysis.
References
- 1. akoyabio.com [akoyabio.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. fortislife.com [fortislife.com]
- 5. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Alexa Fluor and CyDye for practical DNA microarray use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standard Immunohistochemistry Staining Method - IHC WORLD [ihcworld.com]
- 9. mIHC with Tyramide Signal Amplification Protocol | Cell Signaling Technology [cellsignal.com]
- 10. A sensitive three-step protocol for fluorescence-based Western blot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. IHC Protocol – IF detections (TSA) Atlas Antibodies [atlasantibodies.com]
Application Notes & Protocols: Multi-color Imaging with Sulfo-Cy5-PEG3-biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5-PEG3-biotin is a highly versatile, water-soluble reagent designed for fluorescently labeling biomolecules in a broad spectrum of applications. This molecule integrates a sulfonated cyanine (B1664457) 5 (Sulfo-Cy5) dye, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a biotin (B1667282) moiety. The Sulfo-Cy5 fluorophore provides intense, far-red fluorescence, which is advantageous for minimizing autofluorescence inherent in many biological samples.[][2] The incorporated PEG spacer enhances the molecule's solubility and minimizes steric hindrance, while the biotin component allows for highly specific and robust binding to avidin (B1170675) or streptavidin proteins.[][2][3] These characteristics establish this compound as a premier tool for multi-color imaging experiments in diverse fields such as cell biology, immunology, and drug discovery.
Key Features and Advantages
-
Bright, Far-Red Fluorescence: Sulfo-Cy5 possesses an excitation maximum around 646 nm and an emission maximum at approximately 662 nm, positioning it within the far-red region of the electromagnetic spectrum.[][2][4] This spectral profile is particularly beneficial for reducing background fluorescence from endogenous cellular components.[][2]
-
High Specificity: The interaction between biotin and streptavidin is one of the strongest non-covalent bonds discovered in nature, which ensures exceptionally specific and stable labeling of target molecules.[5]
-
Reduced Steric Hindrance: The PEG3 spacer arm creates physical distance between the fluorophore and the biotin from the target biomolecule. This separation mitigates the potential for steric hindrance, thereby preserving the biological function of the labeled molecule.[][2][3]
-
Enhanced Solubility: The sulfonated Cy5 dye and the hydrophilic PEG spacer contribute to the excellent water solubility of the reagent.[4][6] This property helps to prevent aggregation and enhances the efficiency of conjugation reactions.[7][8][9]
-
pH Independence: The fluorescence of Sulfo-Cy5 is not dependent on pH in the range of 4 to 10, providing experimental flexibility.[][2][4]
Applications
This compound is a valuable reagent for a variety of multi-color imaging applications, including:
-
Immunofluorescence (IF): For the labeling of primary or secondary antibodies to detect specific cellular antigens.[][2]
-
Flow Cytometry: In the staining of cell surface or intracellular markers for high-throughput analysis of diverse cell populations.[][2]
-
Western Blotting: For the detection of biotinylated proteins on membranes.[][2]
-
In Situ Hybridization (ISH): To visualize specific DNA or RNA sequences within cells and tissues.
-
High-Content Screening (HCS): In automated imaging and the analysis of cellular responses to various drugs or stimuli.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, which are essential for achieving reproducible and reliable experimental results.
| Property | Value | Reference |
| Excitation Maximum (Ex) | 646 nm | [][2][4] |
| Emission Maximum (Em) | 662 nm | [][2][4] |
| Molar Extinction Coefficient (at 646 nm) | ~271,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield | ~0.28 | [][4] |
| Molecular Weight | ~998.3 g/mol | [4] |
| Solubility | High in water, DMF, and DMSO | [2][4] |
Experimental Protocols
General Protocol for Antibody/Protein Biotinylation
This protocol provides a general procedure for labeling antibodies or other proteins with an amine-reactive form of this compound (e.g., an NHS ester).
Materials:
-
Antibody/Protein to be labeled (in an amine-free buffer like PBS)
-
This compound, NHS ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Protein Preparation: Dissolve the antibody or protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Just before use, dissolve the this compound NHS ester in anhydrous DMSO to prepare a 10 mM stock solution.
-
Conjugation: Add a 10- to 20-fold molar excess of the reactive dye to the protein solution. Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Quenching: Add the Quenching Buffer to a final concentration of 100 mM to terminate the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Separate the unconjugated dye from the labeled protein using size-exclusion chromatography or by dialysis against a suitable storage buffer (e.g., PBS with 0.02% sodium azide).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 646 nm (for the Sulfo-Cy5 dye).
Protocol for Multi-Color Immunofluorescence Staining
This protocol describes the use of a biotinylated primary antibody and a streptavidin-Sulfo-Cy5 conjugate in a multi-color immunofluorescence experiment.
Materials:
-
Cells or tissue sections on coverslips or slides
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA or normal serum in PBS with 0.05% Tween-20 (PBS-T)[10]
-
Primary Antibody 1 (unlabeled, from a species different from Antibody 2)
-
Primary Antibody 2 (biotinylated)
-
Secondary Antibody (conjugated to a fluorophore with a distinct emission spectrum from Cy5, e.g., Alexa Fluor 488)
-
Streptavidin-Sulfo-Cy5 conjugate
-
Nuclear Counterstain (e.g., DAPI)
-
Anti-fade Mounting Medium
Procedure:
-
Sample Preparation: Fix cells or tissues with Fixation Buffer for 10-15 minutes at room temperature.[10]
-
Permeabilization: For intracellular targets, permeabilize the cells with Permeabilization Buffer for 5-10 minutes.[10]
-
Blocking: Block non-specific binding sites by incubating with Blocking Buffer for at least 30-60 minutes at room temperature.[10][11]
-
Primary Antibody Incubation: Incubate the sample with both Primary Antibody 1 and the biotinylated Primary Antibody 2, diluted in Blocking Buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the sample three times with PBS-T for 5 minutes each.[10]
-
Secondary Staining: Incubate with the fluorescently labeled Secondary Antibody and the Streptavidin-Sulfo-Cy5 conjugate, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBS-T for 5 minutes each.[10]
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the cell nuclei.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslip/slide using an anti-fade mounting medium.
-
Imaging: Visualize the sample with a fluorescence microscope equipped with the appropriate filter sets for DAPI, the secondary antibody fluorophore, and Cy5.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the conceptual frameworks for the application of this compound.
Caption: Covalent conjugation of a protein with this compound NHS ester.
Caption: Workflow for indirect immunofluorescence using a biotinylated primary antibody.
Caption: A logical diagram illustrating a three-color immunofluorescence experiment.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Staining | Inadequate blocking | Increase the blocking time or use a different blocking agent (e.g., normal serum from the host species of the secondary antibody). |
| Antibody concentration is too high | Titrate the primary and secondary antibodies to determine their optimal concentrations.[12] | |
| Insufficient washing | Increase the number and duration of wash steps.[12] | |
| Endogenous biotin | If working with tissues rich in endogenous biotin (e.g., kidney, liver), use an endogenous biotin blocking kit.[13] | |
| Weak or No Signal | Low target antigen expression | Consider using a signal amplification method, such as tyramide signal amplification (TSA). |
| Inefficient antibody labeling | Optimize the degree of labeling (DOL) during the biotinylation reaction. | |
| Photobleaching | Use an anti-fade mounting medium and minimize the sample's exposure to excitation light. | |
| Spectral Bleed-through | Inappropriate filter sets | Ensure that the microscope's filter sets are suitable for the combination of fluorophores being used. |
| Overlapping emission spectra | Choose fluorophores with well-separated emission maxima. If bleed-through is still an issue, perform single-stain controls and use them to set up compensation during image acquisition or analysis. |
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cyanine5-PEG3-Biotin_Sulfo-Cy5-PEG3-Bio_磺酸基Cy5-三聚乙二醇-生物素 [xinyanbm.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. Biotin and Streptavidin | AAT Bioquest [aatbio.com]
- 6. Sulfo-Cy3-PEG3-biotin | BroadPharm [broadpharm.com]
- 7. ポリエチレングリコール(PEG)とタンパク質のPEG化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]
- 9. Fluorescent PEGs [nanocs.net]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Multicolor Immunofluorescence Staining Protocol [bio-techne.com]
- 12. Flow Cytometry Troubleshooting Tips [elabscience.com]
- 13. Streptavidin–Signal Amplification for Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
How to reduce background noise in Sulfo-Cy5 staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Sulfo-Cy5 staining experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in Sulfo-Cy5 staining?
High background fluorescence in Sulfo-Cy5 staining can originate from several sources, obscuring the specific signal and complicating data interpretation. The most common causes include:
-
Suboptimal Antibody Concentration: Using primary or secondary antibody concentrations that are too high is a frequent cause of non-specific binding, where antibodies adhere to unintended targets.[1]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the sample allows antibodies to attach indiscriminately, leading to generalized background fluorescence.[1][2]
-
Insufficient Washing: Failure to thoroughly wash away unbound primary and secondary antibodies after incubation steps can leave a high residual background signal.[3][4][5]
-
Sample Autofluorescence: Many biological specimens, such as certain tissues and cells, naturally fluoresce, a phenomenon known as autofluorescence. This intrinsic fluorescence can interfere with the signal from the Sulfo-Cy5 dye.[6] While far-red dyes like Cy5 are used to minimize this issue, strong autofluorescence can still be a factor.[7]
-
Non-Specific Dye Binding: Cyanine (B1664457) dyes, including Cy5 and its derivatives, can exhibit non-specific binding to certain cell types, particularly monocytes and macrophages.[8]
-
Fixation-Induced Autofluorescence: The use of aldehyde-based fixatives like formaldehyde (B43269) can sometimes induce autofluorescence in the sample.[9]
Q2: How can I determine the optimal concentration for my primary and secondary antibodies?
To minimize non-specific binding, it is crucial to determine the optimal antibody concentration through titration. This involves testing a range of antibody dilutions to find the concentration that provides the best signal-to-noise ratio.
An experimental protocol for antibody titration is provided in the "Experimental Protocols" section below. The ideal concentration is the one that yields a strong specific signal with minimal background.[10]
Q3: What is the most effective blocking buffer to use for Sulfo-Cy5 staining?
The choice of blocking buffer can significantly impact background noise. While there is no single "best" blocking buffer for all experiments, some common and effective options include:
-
Normal Serum: Using normal serum from the same species in which the secondary antibody was raised is a widely recommended and effective method.[11][12] The serum contains immunoglobulins that block non-specific binding sites.
-
Bovine Serum Albumin (BSA): A 1-5% solution of BSA in a buffer like PBS is a common and cost-effective blocking agent.[11] It is important to use high-quality, IgG-free BSA to prevent cross-reactivity with secondary antibodies.
-
Commercial Blocking Buffers: Several commercial blocking buffers are available, some of which are protein-free or specifically formulated to reduce non-specific binding of certain dyes.
-
Specialized Blockers for Cyanine Dyes: If you are working with cell types prone to non-specific cyanine dye binding (e.g., monocytes, macrophages), consider using a specialized blocking buffer such as a commercial "Cyanine TruStain™ Buffer" or similar reagents designed to block this interaction.[8]
Q4: How can I optimize my washing steps to reduce background?
Thorough washing is critical for removing unbound antibodies. To improve the effectiveness of your washing steps:
-
Increase the number and duration of washes: Perform at least three to five washes of 5-10 minutes each after primary and secondary antibody incubations.
-
Use an appropriate wash buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) are standard.
-
Add a detergent: Including a non-ionic detergent like 0.05% Tween-20 in your wash buffer can help to reduce non-specific hydrophobic interactions and improve the removal of unbound antibodies.[4][5]
Q5: My sample has high autofluorescence. How can I address this?
While Sulfo-Cy5 is in the far-red spectrum to help avoid the bulk of autofluorescence, which is typically in the green and yellow regions, strong autofluorescence can still be an issue.[7] Here are some strategies:
-
Include an unstained control: Always image an unstained sample to assess the level and spectral properties of the autofluorescence.
-
Photobleaching: Exposing the sample to a strong light source before staining can sometimes reduce autofluorescence.[9]
-
Chemical Quenching: Commercial reagents are available that can quench autofluorescence.
Troubleshooting Guide
This section provides a structured approach to troubleshooting high background noise in your Sulfo-Cy5 staining experiments.
Diagram: Troubleshooting Workflow for High Background in Sulfo-Cy5 Staining
Caption: A logical workflow to diagnose and resolve high background issues in Sulfo-Cy5 staining.
Data Presentation
| Strategy | Potential Impact on Signal | Potential Impact on Background | Overall Effect on Signal-to-Noise Ratio | Notes |
| Antibody Titration | May slightly decrease if initially too high | Significant Decrease | High | Essential first step for optimization. |
| Optimized Blocking (e.g., Normal Serum) | Minimal | Significant Decrease | High | Serum should be from the species of the secondary antibody. |
| Optimized Washing (with Tween-20) | Minimal | Moderate to Significant Decrease | Moderate to High | Helps remove non-specifically bound antibodies. |
| Use of Specialized Cyanine Dye Blocker | Minimal | Significant Decrease (on specific cell types) | High | Recommended for experiments with monocytes/macrophages. |
| Autofluorescence Quenching | Minimal | Significant Decrease | High | Only necessary if autofluorescence is a known issue. |
Experimental Protocols
Protocol 1: Antibody Titration for Optimal Concentration
This protocol is designed to determine the optimal dilution for your primary antibody to maximize the signal-to-noise ratio.
-
Sample Preparation: Prepare your cells or tissue sections according to your standard protocol, including fixation and permeabilization.
-
Serial Dilution: Prepare a series of dilutions of your primary antibody in your chosen antibody diluent (e.g., 1% BSA in PBS). A typical starting range might be 1:50, 1:100, 1:200, 1:400, 1:800, and a no-primary-antibody negative control.
-
Incubation: Apply each dilution to a separate sample and incubate according to your standard protocol (e.g., 1 hour at room temperature or overnight at 4°C).
-
Washing: Wash all samples thoroughly with your wash buffer (e.g., PBS with 0.05% Tween-20) for 3x5 minutes.
-
Secondary Antibody Incubation: Apply the Sulfo-Cy5 conjugated secondary antibody at its recommended concentration to all samples. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Repeat the washing step (step 4).
-
Mounting and Imaging: Mount the samples and image them using identical acquisition settings (e.g., laser power, exposure time, gain) for all conditions.
-
Analysis: Compare the specific signal intensity versus the background for each dilution. The optimal dilution is the one that provides a bright specific signal with the lowest background.
Protocol 2: Optimized Staining Protocol to Reduce Background
This protocol incorporates best practices for blocking and washing to minimize non-specific staining.
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets). For membrane targets, permeabilization may not be necessary.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Prepare a blocking buffer of 5% normal serum (from the host species of the secondary antibody) and 1% BSA in PBS.
-
Incubate samples in the blocking buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its predetermined optimal concentration in the antibody diluent (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash samples three to five times with PBS containing 0.05% Tween-20 for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Sulfo-Cy5 conjugated secondary antibody to its optimal concentration in the antibody diluent.
-
Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Final Washes:
-
Repeat the washing step (step 4).
-
-
Counterstaining and Mounting:
-
If desired, counterstain with a nuclear stain like DAPI.
-
Mount the samples with an anti-fade mounting medium.
-
-
Imaging:
-
Image using a fluorescence microscope or confocal system with appropriate filters for Sulfo-Cy5 (Excitation max ~646 nm, Emission max ~662 nm).
-
Diagram: Key Steps in an Optimized Immunofluorescence Protocol
Caption: A workflow diagram illustrating the key stages of an optimized immunofluorescence staining protocol.
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
Technical Support Center: Optimizing Sulfo-Cy5-PEG3-biotin Labeling
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their labeling experiments using Sulfo-Cy5-PEG3-biotin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a labeling reagent used to attach a biotin (B1667282) molecule and a Cy5 fluorescent dye to proteins, antibodies, or other molecules with primary amines (e.g., lysine (B10760008) residues).[1][2] The Sulfo-NHS ester group reacts with primary amines to form a stable amide bond.[3] The polyethylene (B3416737) glycol (PEG) spacer reduces steric hindrance and can help maintain the solubility of the labeled protein.[4][5] This reagent is commonly used in applications such as:
-
Fluorescent imaging (e.g., Western Blotting, immunocytochemistry, flow cytometry)[6][]
-
Protein-protein interaction studies[]
-
Affinity and dissociation constant measurements[6][]
Q2: What are the key factors to consider when optimizing the concentration of this compound?
The optimal concentration depends on several factors:
-
Protein Concentration: More dilute protein solutions require a greater molar excess of the biotinylation reagent to achieve the same degree of labeling.[8][9][10]
-
Molar Ratio: The molar ratio of this compound to your target molecule will determine the degree of labeling. A higher ratio results in more biotin and Cy5 molecules being attached.[9]
-
Reaction Buffer: The pH of the reaction buffer is critical. NHS ester reactions are most efficient at a pH of 7-9.[1][3] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the labeling reaction.[1][3]
-
Incubation Time and Temperature: Typical incubation times are 30 minutes at room temperature or 2 hours on ice.[9][10]
Q3: How do I calculate the amount of this compound to use?
To calculate the amount of reagent needed, you must first determine the desired molar excess. The following table provides recommended starting points for different protein concentrations.
| Protein Concentration | Recommended Molar Excess of Biotin Reagent |
| 10 mg/mL | ≥ 12-fold |
| 2 mg/mL | ≥ 20-fold |
Calculation Example: To label 1 mL of a 2 mg/mL IgG solution (Molecular Weight: ~150,000 g/mol ) with a 20-fold molar excess:
-
Calculate moles of IgG: (2 mg/mL) / (150,000 g/mol ) = 1.33 x 10-8 mol/mL = 1.33 x 10-5 mmol/mL
-
Calculate moles of this compound needed: (1.33 x 10-5 mmol IgG) * 20 = 2.66 x 10-4 mmol Biotin Reagent
-
Calculate the volume of a 10 mM stock solution to add: (2.66 x 10-4 mmol) / (10 mmol/L) = 2.66 x 10-5 L = 26.6 µL
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect Buffer: Presence of primary amines (e.g., Tris, glycine) in the buffer.[1][3] | Use a non-amine-containing buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.5.[10] |
| Hydrolyzed Reagent: The Sulfo-NHS ester is moisture-sensitive and can hydrolyze over time, rendering it inactive.[2][11] | Allow the reagent to equilibrate to room temperature before opening. Prepare the reagent solution immediately before use and discard any unused portion.[3][11] | |
| Insufficient Molar Excess: The ratio of biotin reagent to protein is too low. | Increase the molar excess of the this compound reagent.[9] For dilute protein solutions, a higher molar excess is required.[8][10] | |
| High Background/Non-specific Binding | Excess Reagent: Too much unbound this compound remaining in the sample. | Remove excess, non-reacted reagent using dialysis or a desalting column after the labeling reaction is complete.[9][10] |
| Protein Aggregation: The labeling process can sometimes lead to protein aggregation. | Consider optimizing the molar coupling ratio to avoid over-labeling. Ensure proper storage conditions for the labeled protein. | |
| Unexpected Staining or Side Reactions | Reaction with other nucleophiles: Besides primary amines, NHS esters can sometimes react with other nucleophilic groups in peptides under certain conditions.[12] | Ensure the reaction is performed within the recommended pH range (7-9). If issues persist, consider alternative labeling chemistries. |
| Difficulty Quantifying Labeling | Inaccurate Measurement Method: The HABA assay can sometimes underestimate the degree of biotinylation.[13] | For precise quantification, consider using a biotinylation reagent with a built-in UV-traceable chromophore.[5][13] Alternatively, mass spectrometry can provide an accurate measure of labeling. |
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol is a general guideline for labeling an antibody, such as IgG. The molar ratio of the labeling reagent may need to be adjusted for optimal results.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer)
-
This compound
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Desalting column or dialysis cassette for buffer exchange
-
Organic solvent (DMSO or DMF) for initial reagent reconstitution (optional, as Sulfo-reagents are water-soluble)
Procedure:
-
Buffer Exchange: If your antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer.
-
Prepare Reagent: Immediately before use, prepare a 10 mM stock solution of this compound in the Reaction Buffer (or a small amount of DMSO/DMF and then dilute with Reaction Buffer).
-
Calculate Reagent Volume: Based on your antibody concentration and the desired molar excess, calculate the volume of the 10 mM stock solution needed (see calculation example above).
-
Labeling Reaction: Add the calculated volume of the this compound stock solution to your antibody solution.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[9][10]
-
Purification: Remove the non-reacted this compound using a desalting column or dialysis.
-
Storage: Store the biotinylated antibody under conditions that are optimal for the unlabeled antibody.
Protocol 2: Labeling Cell Surface Proteins
This protocol provides a general method for labeling proteins on the surface of cells in suspension.
Materials:
-
Cells in suspension
-
Ice-cold PBS, pH 8.0
-
This compound
-
Quenching buffer (e.g., PBS with 100 mM glycine)
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.[8]
-
Cell Resuspension: Resuspend the cells at a concentration of approximately 25 x 106 cells/mL in ice-cold PBS (pH 8.0).[8][10]
-
Prepare Reagent: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Labeling Reaction: Add the this compound stock solution to the cell suspension to achieve the desired final concentration. This may require optimization, but a starting point could be a final concentration in the low millimolar range.
-
Incubation: Incubate the reaction for 30 minutes at room temperature.[8][10]
-
Quenching: Stop the reaction by adding quenching buffer and incubating for a few minutes.
-
Washing: Wash the cells multiple times with PBS to remove excess reagent and quenching buffer.
Visualized Workflows and Relationships
Caption: General workflow for labeling with this compound.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. apexbt.com [apexbt.com]
- 10. interchim.fr [interchim.fr]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
Technical Support Center: Preventing Photobleaching of Sulfo-Cy5 Fluorophore
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of the Sulfo-Cy5 fluorophore during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Sulfo-Cy5?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce. For Sulfo-Cy5, this process is primarily initiated when the molecule absorbs excitation light and transitions to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), a small fraction can transition to a long-lived, reactive triplet state. This triplet state can react with molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen. These ROS can then chemically damage the polymethine chain of the Sulfo-Cy5 molecule, rendering it non-fluorescent. This leads to a gradual decrease in the fluorescence signal during an experiment, which can compromise data quality, especially in applications requiring long or intense light exposure.[1]
Q2: What are the main factors that contribute to the photobleaching of Sulfo-Cy5?
A2: Several factors can accelerate the photobleaching of Sulfo-Cy5:
-
High Excitation Light Intensity: More intense light leads to a higher rate of fluorophore excitation and, consequently, more opportunities for the molecule to enter the destructive triplet state.[1][2]
-
Presence of Molecular Oxygen: Oxygen is a key participant in the most common photobleaching pathway, as it reacts with the excited triplet state of Sulfo-Cy5 to form damaging ROS.[1][3]
-
Local Chemical Environment: The pH, viscosity, and presence of certain ions or molecules in the vicinity of the dye can influence its photostability. For instance, a slightly basic pH (around 7.5) is often optimal for cyanine (B1664457) dye stability.[1]
-
Intrinsic Properties of the Dye: Cyanine dyes like Sulfo-Cy5 are susceptible to photo-isomerization, a process where the molecule changes its shape upon excitation, which can lead to non-fluorescent states and increased susceptibility to bleaching.[1]
Q3: How can I minimize Sulfo-Cy5 photobleaching?
A3: A multi-pronged approach is most effective:
-
Optimize Imaging Conditions: Use the lowest possible excitation laser power that provides an adequate signal-to-noise ratio. Minimize the exposure time for each image and the total duration of light exposure.[4]
-
Use Antifade Reagents: Incorporate antifade reagents into your mounting medium or imaging buffer. These can be commercial formulations or homemade solutions.
-
Choose the Right Fluorophore: If photostability is a major concern, consider alternative fluorophores like Alexa Fluor 647, which has been shown to be more photostable than Cy5.[5][6][7][8]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds that reduce photobleaching. They work through several mechanisms:
-
Oxygen Scavengers: These are enzymatic systems (e.g., glucose oxidase and catalase - GOCat) or chemical compounds that remove dissolved oxygen from the imaging medium, thereby preventing the formation of ROS.[9][10]
-
Triplet State Quenchers (TSQs): These molecules, such as Trolox (a vitamin E analog) or cyclooctatetraene (B1213319) (COT), interact with the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[9]
-
Free Radical Scavengers: Compounds like n-propyl gallate (NPG) or p-phenylenediamine (B122844) (PPD) can neutralize ROS that have been formed.[11]
Q5: Are there any downsides to using antifade reagents?
A5: While highly effective, some antifade reagents can have drawbacks. For example, p-phenylenediamine (PPD) can cause a blue autofluorescence and has been reported to quench the fluorescence of cyanine dyes.[11] It's crucial to choose an antifade reagent that is compatible with your specific fluorophore and experimental setup. Some commercial mounting media, like VECTASHIELD, have been noted to quench the fluorescence of far-red dyes like Alexa Fluor 647 in some instances, while newer formulations like VECTASHIELD Vibrance are designed to better preserve these signals.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of fluorescence signal during imaging (especially in TIRF or confocal microscopy) | High laser power: TIRF and confocal microscopy use high-intensity illumination, which accelerates photobleaching.[13] Oxygen-rich environment: The presence of molecular oxygen is a primary driver of photobleaching.[1][3] Inadequate antifade protection: The mounting medium or imaging buffer may lack effective antifade reagents. | Reduce laser power: Use the minimum laser power necessary for a good signal. Use an oxygen scavenging system: For live-cell imaging, use a GOCat-based imaging buffer. For fixed samples, use a high-quality commercial antifade mounting medium. Incorporate a triplet state quencher: Add Trolox to your imaging buffer. |
| Dim or weak Sulfo-Cy5 signal from the start | Suboptimal labeling: The dye-to-protein ratio may be too low, or the labeling reaction was inefficient. Self-quenching: A very high degree of labeling can lead to self-quenching, where adjacent dye molecules reduce each other's fluorescence. Degraded fluorophore: The dye may have been exposed to light or ozone during storage or handling. | Optimize labeling protocol: Perform a titration to find the optimal dye-to-protein ratio.[5] Ensure proper storage: Store Sulfo-Cy5 and its conjugates protected from light and in an ozone-free environment if possible. |
| High background fluorescence | Autofluorescence of the sample or mounting medium: Some tissues and cells have endogenous fluorescence. Certain antifade reagents can also be fluorescent.[11] Non-specific antibody binding: If using immunofluorescence, the primary or secondary antibody may be binding non-specifically. | Use a spectrally distinct fluorophore: Sulfo-Cy5's far-red emission helps to minimize autofluorescence from biological samples.[14] Choose a low-background mounting medium: Test different commercial mounting media for their background fluorescence. Optimize your staining protocol: Include appropriate blocking steps and antibody titration.[15] |
Data Presentation
Table 1: Quantitative Comparison of Photostability for Cy5 and a More Photostable Alternative, Alexa Fluor 647.
| Property | Cy5 SE (mono SO3) | Alexa Fluor 647 | Reference |
| Excitation Maximum (nm) | ~649-650 | ~650-652 | [5] |
| Emission Maximum (nm) | ~670 | ~667-670 | [5] |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000 | [5] |
| Photostability | Less photostable | More photostable | [5][6][7][8] |
| Brightness | Generally lower, especially at high DOL | Significantly brighter | [5] |
| Self-Quenching | Prone to self-quenching and aggregation | Minimal self-quenching | [5] |
Table 2: Overview of Common Antifade Reagents and their Mechanisms.
| Antifade Reagent Class | Example(s) | Mechanism of Action |
| Oxygen Scavengers | Glucose Oxidase/Catalase (GOCat), Protocatechuic Acid/Protocatechuate-3,4-dioxygenase (PCA/PCD) | Enzymatically removes dissolved molecular oxygen from the buffer.[9][10] |
| Triplet State Quenchers | Trolox, Cyclooctatetraene (COT), 4-Nitrobenzyl alcohol (NBA) | Deactivates the excited triplet state of the fluorophore, preventing reaction with oxygen.[9] |
| Free Radical Scavengers | p-Phenylenediamine (PPD), n-Propyl gallate (NPG), 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Scavenges reactive oxygen species that have been formed.[11] |
Experimental Protocols
Protocol 1: Preparation of GOCat-Trolox (GLOX) Imaging Buffer for Live-Cell Imaging
This protocol describes the preparation of an imaging buffer containing a glucose oxidase/catalase oxygen scavenging system and the triplet state quencher Trolox.
Materials:
-
Tris-HCl buffer (1 M, pH 8.0)
-
20x Saline-Sodium Citrate (SSC) buffer
-
Glucose (10% w/v solution)
-
Nuclease-free water
-
Glucose oxidase (e.g., 3.7 mg/mL stock solution)
-
Catalase (e.g., suspension)
-
Trolox (e.g., 200 mM stock in ethanol)
Procedure:
-
Prepare GLOX Buffer Base:
-
Prepare Final Imaging Buffer (prepare immediately before use):
Protocol 2: Immunofluorescence Staining and Mounting with a Commercial Antifade Medium
This protocol provides a general workflow for immunofluorescence staining followed by mounting with a commercial antifade reagent like VECTASHIELD® or ProLong® Gold.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
Sulfo-Cy5 conjugated secondary antibody
-
Commercial antifade mounting medium (e.g., VECTASHIELD®)
Procedure:
-
Cell Fixation and Permeabilization:
-
Rinse cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[17]
-
Rinse the cells three times with PBS for 3 minutes each.[17]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-20 minutes.[17]
-
Rinse the cells three times with PBS for 3 minutes each.[17]
-
-
Blocking and Antibody Incubation:
-
Incubate the cells with blocking buffer for 1 hour at room temperature.[17]
-
Incubate with the primary antibody (diluted in antibody dilution buffer) for 1-2 hours at room temperature or overnight at 4°C.[17]
-
Wash the cells three times with PBS for 3 minutes each.[17]
-
Incubate with the Sulfo-Cy5 conjugated secondary antibody (diluted in antibody dilution buffer) for 1 hour at room temperature, protected from light.[17]
-
Wash the cells three times with PBS for 3 minutes each in the dark.[17]
-
-
Mounting:
-
Carefully remove the coverslip from the washing buffer and wick away excess liquid from the edges using a lab wipe.
-
Place a small drop (approx. 25 µL for a 22x22 mm coverslip) of the antifade mounting medium onto a clean microscope slide.[18]
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Allow the mounting medium to disperse over the entire area under the coverslip.
-
For non-setting media like the original VECTASHIELD, you can seal the edges with nail polish if desired. For hardening media, allow it to cure according to the manufacturer's instructions (e.g., 15 minutes at room temperature before overnight hardening at 4°C for VECTASHIELD HardSet).[18][19]
-
Store the slides at 4°C, protected from light.[18]
-
Visualizations
Caption: Jablonski diagram illustrating the photobleaching pathway of Sulfo-Cy5.
Caption: Mechanisms of action for common antifade reagents.
Caption: A logical workflow for troubleshooting Sulfo-Cy5 photobleaching.
References
- 1. Photobleaching lifetimes of cyanine fluorophores used for single-molecule Förster resonance energy transfer in the presence of various photoprotection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Fluorescence of Cy5-Labeled DNA Tethered to Silver Island Films: Fluorescence Images and Time-Resolved Studies Using Single-Molecule Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bidc.ucsf.edu [bidc.ucsf.edu]
- 12. researchgate.net [researchgate.net]
- 13. forum.microlist.org [forum.microlist.org]
- 14. Cy5 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Single-molecule mRNA detection and counting in mammalian tissue [protocols.io]
- 17. ptglab.com [ptglab.com]
- 18. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 19. protocols/ZhuangLab/STORMbuffers.md at master · BoettigerLab/protocols · GitHub [github.com]
Troubleshooting low signal in fluorescent western blots
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low signal issues with their fluorescent western blots.
Frequently Asked Questions (FAQs)
Q1: Why is the signal on my fluorescent western blot weak or completely absent?
A weak or non-existent signal can stem from multiple stages of the western blotting workflow, including sample preparation, protein transfer, antibody incubation, and imaging. Identifying the source of the problem is the first step toward a solution.
Potential Causes & Troubleshooting Steps:
-
Low Target Protein Abundance: The protein of interest may be expressed at very low levels in your sample.[1][2]
-
Inefficient Protein Transfer: The target protein may not be transferring efficiently from the gel to the membrane.
-
Solution: Verify transfer efficiency using a reversible stain like Ponceau S.[2][5] For high molecular weight proteins, consider adding a small amount of SDS (0.01–0.05%) to the transfer buffer.[6] For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm) and consider reducing the transfer time to prevent "blow-through," where proteins pass through the membrane.[2][7]
-
-
Suboptimal Antibody Concentrations: Both primary and secondary antibody concentrations are critical. If concentrations are too low, the signal will be weak.[5]
-
Inactive Antibodies: Antibodies can lose activity if not stored or handled properly.
-
Inappropriate Blocking Buffer: Over-blocking or using an incompatible blocking buffer can mask the epitope on the target protein, preventing the primary antibody from binding.
-
Solution: Try reducing the blocking time or switching to a different blocking agent. While non-fat dry milk is common, it can sometimes interfere with certain antibody interactions, especially for phosphoproteins; Bovine Serum Albumin (BSA) or specialized commercial fluorescent blocking buffers might be better alternatives.[12][13]
-
Q2: How can I optimize my primary and secondary antibody concentrations?
Proper antibody concentration is crucial for a strong signal and low background. The ideal concentrations depend on the specific antibodies and the abundance of your target protein.[11]
Methodology: Antibody Titration Protocol
A "checkerboard" titration is an effective method to determine the optimal concentrations for both the primary and secondary antibodies simultaneously.
Protocol:
-
Prepare the Blot: Run your protein sample on a gel and transfer it to a low-fluorescence PVDF or nitrocellulose membrane as you normally would.
-
Cut Membrane Strips: After transfer, cut the membrane into several vertical strips. Ensure each strip will contain the protein ladder and the sample lanes.
-
Block: Block all strips simultaneously in the same blocking buffer for 1 hour at room temperature.
-
Primary Antibody Dilutions: Prepare a series of dilutions for your primary antibody in blocking buffer (e.g., 1:500, 1:1000, 1:2000, 1:5000). Incubate each membrane strip in a different primary antibody dilution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash all strips thoroughly (e.g., 3 x 10 minutes) in a wash buffer like TBS-T or PBS-T.[14]
-
Secondary Antibody Dilutions: Prepare a series of dilutions for your fluorescently-conjugated secondary antibody (e.g., 1:5,000, 1:10,000, 1:15,000, 1:20,000). It is often recommended to start with a dilution of around 1:5000.[8]
-
Incubate & Wash: If optimizing both antibodies, you can further divide the strips from step 5 to incubate with different secondary dilutions. Incubate for 1 hour at room temperature, protecting the blots from light.[14][15] Wash thoroughly as in step 5.
-
Image: Image all the strips using a fluorescent imager.
-
Analyze: Compare the signal intensity and background across all strips. The optimal combination is the one that yields a strong, specific signal with the lowest background.
Recommended Antibody Dilution Ranges
| Antibody Type | Starting Dilution Range (Chemiluminescence) | Starting Dilution Range (Fluorescence) |
| Primary Antibody | 1:1000 – 1:5000 | 1:500 – 1:2500 (Often requires 2-5x higher concentration than for chemo)[8] |
| Secondary Antibody | 1:5000 – 1:100,000 | 1:5000 – 1:20,000[14] |
Q3: Could my sample preparation or protein transfer be the cause of the low signal?
Absolutely. Issues that occur before the antibody ever touches the membrane are common sources of weak signals.
Troubleshooting Workflow: Sample Prep & Transfer
Caption: Troubleshooting workflow for sample prep and transfer issues.
Key Considerations:
-
Protein Degradation: Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice or at 4°C to prevent degradation.[2][16]
-
Poor Transfer Setup: Ensure the gel and membrane are in firm contact, with no air bubbles trapped between them, as this will block transfer.[5][7] A pipette or roller can be used to gently remove bubbles.[7] The membrane must be placed on the anode (+) side of the gel.[7]
-
Membrane Choice: For fluorescent westerns, use low-fluorescence PVDF or nitrocellulose membranes to minimize background autofluorescence.[8][10][17] Note that PVDF membranes must be activated by pre-soaking in methanol.[3][15]
Q4: How do I choose the right reagents (blocking buffer, wash buffer, etc.) to maximize signal?
Reagent choice can significantly impact the signal-to-noise ratio of your blot.
Blocking Buffers: The goal of a blocking buffer is to prevent the non-specific binding of antibodies to the membrane.[12]
-
Common Options: Non-fat dry milk, BSA, casein, and commercial blocking buffers are frequently used.[13]
-
Fluorescence Considerations: Milk can sometimes autofluoresce, and its phosphoproteins can interfere with the detection of phosphorylated targets.[13] Specialized fluorescent western blot blocking buffers are often recommended as they are optimized to reduce background and stabilize the fluorescent signal.[12][15] Using Tris-buffered saline (TBS) instead of phosphate-buffered saline (PBS) can also help minimize autofluorescence.
Comparison of Common Blocking Agents
| Blocking Agent | Concentration | Advantages | Disadvantages |
| Non-Fat Dry Milk | 3-5% in TBST/PBST | Inexpensive, effective for reducing background. | Can mask some epitopes; contains phosphoproteins; may autofluoresce.[13] |
| BSA | 3-5% in TBST/PBST | Preferred for phosphoprotein detection. | More expensive than milk; can cause high background in some near-infrared applications.[4] |
| Commercial Buffers | Ready-to-use | Optimized for low background and high signal-to-noise in fluorescence; consistent performance.[12][13] | Higher cost. |
Wash Buffers: Insufficient washing can leave unbound antibodies on the membrane, leading to high background, while excessive washing (especially with high detergent concentrations) can strip away specifically bound antibodies, weakening the signal.[5][6]
-
Best Practice: Use a buffer like TBS or PBS with a non-ionic detergent such as Tween-20 (typically at 0.1%). Perform at least three to five washes of 5-10 minutes each after primary and secondary antibody incubations.[14]
Q5: What are the optimal imaging settings for detecting a weak signal?
Even with a perfectly executed protocol, improper imaging settings can fail to detect a weak signal.
Key Imaging Parameters:
-
Use a Dedicated Imager: For best results, use a digital imager or scanner specifically designed for fluorescent blot detection.
-
Exposure Time: Increase the exposure time to capture more photons from a weak signal. Be cautious, as this can also increase background noise.
-
Wavelength Selection: Use fluorophores in the far-red or near-infrared (NIR) spectrum (e.g., 650-800 nm).[17] Membranes and other biological molecules have lower autofluorescence at these higher wavelengths, which improves the signal-to-noise ratio.[17]
-
Drying the Membrane: If the signal is very weak, you can try drying the membrane completely and re-imaging it. This has been shown to increase signal intensity significantly.[17]
Imaging Troubleshooting Workflow
Caption: Decision tree for optimizing fluorescent imaging settings.
References
- 1. biocompare.com [biocompare.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. bio-rad.com [bio-rad.com]
- 4. licorbio.com [licorbio.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Tips for Multiplex Fluorescent Western Blotting | Rockland [rockland.com]
- 10. Tips to Optimize Your Fluorescent Western Blot Protocol - FluoroFinder [fluorofinder.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. m.youtube.com [m.youtube.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. bioradiations.com [bioradiations.com]
Sulfo-Cy5-PEG3-biotin aggregation issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy5-PEG3-biotin. Our aim is to help you overcome common aggregation issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation is a strong indicator of aggregation. This compound, despite being designed for water solubility, can aggregate under certain conditions. This is often due to factors such as high concentration, inappropriate buffer conditions, or improper storage.
Q2: What are the primary causes of this compound aggregation?
A2: Several factors can contribute to the aggregation of fluorescent dye conjugates like this compound:
-
High Concentration: Exceeding the solubility limit of the molecule in your chosen buffer is a common cause of aggregation.
-
Buffer Composition: The type of buffer, its pH, and the presence of salts can significantly impact solubility. For cyanine (B1664457) dyes, high salt concentrations can sometimes promote aggregation.[1][2][3][4][5]
-
pH: While the fluorescence of Sulfo-Cy5 is stable between pH 4 and 10, the solubility and potential for aggregation can still be pH-dependent.[6][7] For labeling reactions involving proteins, a pH range of 7-9 is generally recommended to maintain protein stability and labeling efficiency.[8]
-
Improper Storage: Incorrect storage of stock solutions, such as repeated freeze-thaw cycles, can lead to a decrease in stability and promote aggregation.[9]
-
Presence of Contaminants: Contaminants in the buffer or on labware can sometimes act as nucleation sites for aggregation.
Q3: I observed a decrease in fluorescence intensity in my experiment. Could this be related to aggregation?
A3: Yes, aggregation is a common cause of fluorescence quenching. When dye molecules come into close proximity, they can interact in a way that leads to a decrease in the fluorescence quantum yield. This self-quenching is a hallmark of aggregate formation.[10][11][12]
Q4: How can I prevent aggregation when preparing my this compound stock solution?
A4: To minimize the risk of aggregation when preparing your stock solution, follow these best practices:
-
Use an appropriate solvent: While this compound is water-soluble, preparing a concentrated initial stock solution in a high-quality, anhydrous organic solvent like DMSO or DMF can be beneficial.[6][13][14] Subsequently, this stock can be diluted into your aqueous experimental buffer.
-
Start with a low concentration: Prepare a more dilute stock solution initially and then adjust the concentration as needed for your experiment.
-
Ensure proper mixing: Vortex the solution thoroughly to ensure it is fully dissolved. Gentle warming may aid in dissolution, but avoid excessive heat.
-
Filter the solution: For critical applications, filtering the stock solution through a 0.2 µm syringe filter can remove any small, pre-existing aggregates.
Q5: What are the recommended buffer conditions for working with this compound to avoid aggregation?
A5: The optimal buffer will depend on your specific application. However, here are some general guidelines:
-
pH: For general use and storage, a buffer with a pH between 7.0 and 8.5 is often a safe choice. Phosphate-buffered saline (PBS) is a commonly used buffer.
-
Ionic Strength: Be mindful of the salt concentration. While some salt is necessary to mimic physiological conditions, excessively high salt concentrations may promote the aggregation of some cyanine dyes.[1][3][4][5] If you suspect salt-induced aggregation, try reducing the salt concentration in your buffer.
-
Additives: In cases of persistent aggregation, consider the addition of non-ionic detergents (e.g., 0.05% Tween-20) or other anti-aggregation agents like a 50 mM equimolar mix of arginine and glutamate.[15]
Data Presentation
Table 1: Factors Influencing this compound Aggregation
| Factor | Observation | Recommendation |
| Concentration | Higher concentrations increase the likelihood of aggregation. | Work with the lowest concentration suitable for your experiment. Prepare concentrated stocks in organic solvents like DMSO and dilute into aqueous buffers. |
| pH | Sub-optimal pH can affect solubility. | Maintain a pH between 7.0 and 8.5 for working solutions. The fluorescence is stable from pH 4-10.[6][7] |
| Ionic Strength | High salt concentrations can promote aggregation of cyanine dyes.[1][3][4][5] | Use physiological salt concentrations (e.g., 150 mM NaCl). If aggregation is observed, consider reducing the salt concentration. |
| Temperature | Low temperatures can sometimes decrease solubility. | Store stock solutions at -20°C as recommended.[6][16] For working solutions, avoid storing at 4°C for extended periods if you observe precipitation. |
| Additives | Certain additives can either promote or inhibit aggregation. | Consider adding anti-aggregation agents like 0.05% Tween-20 or 50 mM arginine/glutamate if issues persist.[15] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Reagent Handling: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of high-quality, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM).
-
Thorough Mixing: Vortex the solution for at least one minute to ensure the compound is fully dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[9]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Add the desired volume of the stock solution to your pre-warmed (to room temperature) aqueous buffer (e.g., PBS, pH 7.4). It is recommended to add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing.
-
Final Concentration: Adjust the final concentration to the desired level for your experiment. If you observe any cloudiness, try preparing a more dilute working solution.
-
Fresh Preparation: It is best practice to prepare fresh working solutions for each experiment.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Factors influencing the aggregation of this compound.
References
- 1. Tubular J-aggregates of a new thiacarbocyanine Cy5 dye for the far-red spectral region – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. westmont.edu [westmont.edu]
- 4. unige.ch [unige.ch]
- 5. researchgate.net [researchgate.net]
- 6. This compound | BroadPharm [broadpharm.com]
- 7. Sulfo-Cyanine5-PEG3-Biotin_Sulfo-Cy5-PEG3-Bio_磺酸基Cy5-三聚乙二醇-生物素 [xinyanbm.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. The PEG-Fluorochrome Shielding Approach for Targeted Probe Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PEG-fluorochrome shielding approach for targeted probe design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Sulfo-Cy3-PEG3-biotin | BroadPharm [broadpharm.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 16. lumiprobe.com [lumiprobe.com]
Technical Support Center: Optimizing Immunofluorescence Signal-to-Noise Ratio
Welcome to our dedicated support center for immunofluorescence (IF) troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to help you enhance your signal-to-noise ratio and achieve publication-quality images. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during immunofluorescence experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your immunofluorescence staining protocol.
High Background Staining
High background fluorescence can obscure your specific signal, making data interpretation difficult.
Question: I am observing high background fluorescence across my entire sample. What are the potential causes and how can I fix this?
Answer: High background can arise from several factors, including non-specific antibody binding, autofluorescence, and issues with your staining protocol.[1][2][3][4][5] Here’s a breakdown of the common culprits and their solutions:
-
Inadequate Blocking: Insufficient blocking is a primary cause of non-specific antibody binding.[3][5]
-
Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding.[3][5]
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[2]
-
-
Autofluorescence: Some tissues and cells naturally fluoresce, a phenomenon known as autofluorescence.[1][4] This can also be induced by aldehyde-based fixatives like formalin and glutaraldehyde.[7][8]
-
Solution:
-
Examine an unstained sample under the microscope to confirm the presence of autofluorescence.[4][9]
-
Use a different fixative, such as an organic solvent like ice-cold methanol (B129727) or ethanol, if compatible with your antigen.[9][10]
-
Employ autofluorescence quenching reagents like Sodium Borohydride, Sudan Black B, or commercial quenching kits.[1][7][8][11]
-
Choose fluorophores that emit in the far-red spectrum, as autofluorescence is often less pronounced at these longer wavelengths.[10][11]
-
-
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background.[3][5]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to components in the sample.[4]
-
Solution: Run a control where you omit the primary antibody. If you still see staining, your secondary antibody is likely the issue.[2] Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.
-
Weak or No Signal
A faint or absent signal can be equally frustrating. Here are the common reasons and how to address them.
Question: My target protein is not showing any signal, or the signal is very weak. What should I do?
Answer: Weak or no signal can stem from issues with the antibodies, the protocol, or the target antigen itself.[1][2] Here are the key areas to troubleshoot:
-
Antibody Issues:
-
Incorrect Primary/Secondary Antibody Combination: The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, the secondary should be an anti-mouse antibody raised in a different species like a goat or rabbit).[1][2]
-
Low Antibody Concentration: The concentration of your primary or secondary antibody may be too low.[1][2]
-
Inactive Antibody: Improper storage or repeated freeze-thaw cycles can damage the antibody.[1]
-
Solution: Use a fresh aliquot of the antibody or test its functionality in another application like a Western blot.[1]
-
-
-
Protocol and Reagent Problems:
-
Inadequate Permeabilization: For intracellular targets, the antibodies need to be able to penetrate the cell membrane. If you are using a fixative like formaldehyde (B43269) that does not permeabilize the membrane, you need to add a separate permeabilization step with a detergent like Triton X-100 or Saponin.[1][12]
-
Over-fixation: Excessive fixation can mask the epitope your primary antibody is supposed to recognize.[1]
-
Solution: Reduce the fixation time or concentration. You may also need to perform an antigen retrieval step.[1]
-
-
Photobleaching: Fluorophores can be sensitive to light and lose their fluorescence upon prolonged exposure.
-
-
Antigen-Related Issues:
-
Low Protein Expression: The target protein may not be present or may be expressed at very low levels in your sample.[3]
-
Solution: Use a positive control cell line or tissue known to express the protein to validate your protocol.
-
-
Epitope Masking: The fixation process can chemically modify the antigen, hiding the epitope from the antibody.[13]
-
Experimental Protocols
Standard Blocking Protocol to Reduce Non-Specific Binding
-
After fixation and permeabilization, wash the samples twice with Phosphate-Buffered Saline (PBS).
-
Prepare a blocking buffer. Common blocking buffers include:
-
5-10% normal serum from the species of the secondary antibody in PBS.[6]
-
1-3% Bovine Serum Albumin (BSA) in PBS.
-
-
Incubate the samples in the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Proceed with the primary antibody incubation without washing out the blocking buffer. The primary antibody should be diluted in the blocking buffer.
Heat-Induced Epitope Retrieval (HIER) Protocol
This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Pre-heat a retrieval solution in a water bath, steamer, or microwave to 95-100°C.[15][16] Common retrieval solutions include:
-
Immerse the slides in the pre-heated retrieval solution and incubate for 20-40 minutes.[15]
-
Remove the container from the heat source and allow the slides to cool to room temperature for at least 20 minutes before proceeding with the staining protocol.[15][16]
Data Presentation
Table 1: Troubleshooting Summary for High Background
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time; use normal serum from the secondary host species.[2][4] |
| High Antibody Concentration | Titrate primary and secondary antibodies to find the optimal dilution.[2][5] |
| Autofluorescence | Use quenching agents (e.g., Sodium Borohydride, Sudan Black B); switch to far-red fluorophores.[1][7][11] |
| Insufficient Washing | Increase the number and duration of wash steps; use a detergent in the wash buffer.[3][5] |
| Secondary Antibody Cross-Reactivity | Use pre-adsorbed secondary antibodies; run a secondary-only control.[2] |
Table 2: Troubleshooting Summary for Weak or No Signal
| Potential Cause | Recommended Solution |
| Incorrect Antibody Pairing | Ensure the secondary antibody is raised against the primary antibody's host species.[1][2] |
| Low Antibody Concentration | Increase antibody concentration or incubation time.[1][2] |
| Inadequate Permeabilization | Use a detergent like Triton X-100 for intracellular targets.[1][12] |
| Epitope Masking | Perform an antigen retrieval step.[13][14] |
| Photobleaching | Minimize light exposure; use an anti-fade mounting medium.[1][4] |
Mandatory Visualizations
Caption: A diagram illustrating the key steps in a typical indirect immunofluorescence workflow.
Caption: A decision tree to help troubleshoot the causes of high background staining.
Frequently Asked Questions (FAQs)
Q1: What is the difference between direct and indirect immunofluorescence?
A1: In direct immunofluorescence, the primary antibody that binds to the target antigen is directly conjugated to a fluorophore.[14] In indirect immunofluorescence, an unlabeled primary antibody is first used to bind the antigen, followed by a fluorophore-conjugated secondary antibody that specifically binds to the primary antibody.[14] Indirect IF is generally more sensitive due to signal amplification, as multiple secondary antibodies can bind to a single primary antibody.[17]
Q2: Should I use a monoclonal or polyclonal primary antibody?
A2: Monoclonal antibodies recognize a single epitope on the antigen, offering high specificity. Polyclonal antibodies are a mixture of antibodies that recognize multiple epitopes on the same antigen, which can lead to a stronger signal.[2] However, polyclonals may also have a higher risk of producing background staining.[2] The choice depends on the specific application and the nature of the target antigen.
Q3: How long should I incubate my primary antibody?
A3: Typical primary antibody incubation times are 1-2 hours at room temperature or overnight at 4°C.[12] However, the optimal time can vary depending on the antibody's affinity and concentration and should be determined empirically.
Q4: What is the purpose of an isotype control?
A4: An isotype control is an antibody of the same isotype (e.g., IgG1, IgG2a), host species, and conjugation as the primary antibody, but it is not specific to the target antigen. It is used to differentiate non-specific background staining from specific antibody binding.[4]
Q5: How can I perform multiplex immunofluorescence (staining for multiple targets in the same sample)?
A5: For multiplexing, it is crucial that the primary antibodies for each target are raised in different species.[12] This allows you to use secondary antibodies with distinct fluorophores that specifically recognize each primary antibody without cross-reacting.[12] Alternatively, sequential staining can be performed where all steps for one antigen are completed before proceeding to the next.[12] Careful selection of fluorophores with minimal spectral overlap is also essential.[17]
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. sinobiological.com [sinobiological.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 13. nanostring.com [nanostring.com]
- 14. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. vectorlabs.com [vectorlabs.com]
Technical Support Center: Non-specific Binding of Biotinylated Probes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address non-specific binding issues encountered when using biotinylated probes in various applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background or non-specific binding with biotinylated probes?
High background is often a result of several factors:
-
Endogenous Biotin (B1667282): Many tissues and cells, particularly liver and kidney, contain naturally occurring biotin, which will be detected by avidin (B1170675) or streptavidin conjugates, leading to non-specific signals.[1][2][3]
-
Probe Concentration: An excessively high concentration of the biotinylated probe can lead to non-specific binding to cellular components or the substrate.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the tissue, membrane, or plate can result in the probe or detection reagents adhering indiscriminately.[4]
-
Insufficient Washing: Inadequate washing steps may not effectively remove unbound or weakly bound probes and detection reagents.[4][5][6]
-
Hydrophobic and Electrostatic Interactions: Proteins and probes can non-specifically adhere to surfaces through these forces.[7]
-
Cross-Reactivity of Antibodies: In immunoassays, secondary antibodies may cross-react with other proteins in the sample.[4]
Q2: I'm observing high background in my negative control lanes/wells. What is the likely cause?
High background in a negative control where no biotinylated probe is added suggests an issue with the detection system itself. This could be due to:
-
Non-specific binding of the streptavidin-enzyme conjugate.
-
The presence of endogenous biotin in your sample that hasn't been adequately blocked.[1][2][3]
Q3: How can I determine if my tissue or cell sample has high levels of endogenous biotin?
You can perform a simple control experiment. Incubate your sample with the streptavidin-conjugate alone (without the biotinylated probe). If you observe a signal, it indicates the presence of endogenous biotin that needs to be blocked.[1]
Q4: My results are inconsistent between experiments. What could be the reason?
Inconsistent results can stem from variability in several factors:
-
Reagent Preparation: Inconsistent dilution of probes, antibodies, or blocking buffers.
-
Incubation Times and Temperatures: Fluctuations in these parameters can affect binding stringency.
-
Washing Steps: Variations in the duration, volume, or agitation during washes can impact background levels.
-
Sample Preparation: Differences in sample fixation, permeabilization, or storage can alter binding characteristics.[10]
Troubleshooting Guides & Experimental Protocols
Optimizing Blocking Steps
Effective blocking is crucial to prevent non-specific binding. The appropriate blocking agent and protocol will depend on the specific application.
Protocol 1: Blocking Endogenous Biotin in Tissues (for IHC/ISH)
This two-step protocol ensures that both endogenous biotin and the biotin-binding sites on the blocking avidin/streptavidin are saturated.[1][2][11]
Materials:
-
Avidin solution (e.g., 0.05% in PBS)
-
Biotin solution (e.g., 0.005% in PBS)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Following rehydration and any antigen retrieval steps, wash the slides in PBS.
-
Incubate the sections with the avidin solution for 15 minutes at room temperature. This will saturate the endogenous biotin.
-
Rinse briefly with PBS.
-
Incubate the sections with the biotin solution for 15 minutes at room temperature. This will block the remaining biotin-binding sites on the avidin molecules from the previous step.[1][11]
-
Rinse thoroughly with PBS.
-
Proceed with your standard protocol by incubating with your primary antibody or biotinylated probe.
Table 1: Common Blocking Agents
| Blocking Agent | Application | Recommended Concentration |
| Bovine Serum Albumin (BSA) | ELISA, Western Blot, IHC, ISH | 1-5% (w/v) |
| Normal Serum | IHC, ELISA | 5-10% (v/v) |
| Non-fat Dry Milk | Western Blot, ISH | 2-5% (w/v) |
| Casein | ISH, ELISA | 0.5-1% (w/v) |
| Salmon Sperm DNA | ISH, DNA Pull-down | 100-200 µg/mL |
Probe Concentration Optimization
Using the optimal probe concentration is key to achieving a high signal-to-noise ratio.
Protocol 2: Titration of Biotinylated Probe for In Situ Hybridization (ISH)
Procedure:
-
Prepare a series of dilutions of your biotinylated probe in hybridization buffer (e.g., 1:50, 1:100, 1:200, 1:500).
-
Apply each dilution to a separate slide containing your target tissue.
-
Include a negative control slide with hybridization buffer only (no probe).
-
Proceed with your standard hybridization and detection protocol.
-
Evaluate the slides to determine the probe concentration that provides the strongest specific signal with the lowest background.
Enhancing Washing Stringency
Stringent washes are critical for removing non-specifically bound probes.[5] Stringency can be increased by raising the temperature or decreasing the salt concentration.[12]
Protocol 3: Stringent Washes for In Situ Hybridization (ISH)
Materials:
-
20x SSC buffer (3 M NaCl, 0.3 M Sodium Citrate, pH 7.0)
-
Deionized, RNase-free water
Procedure:
-
After the hybridization step, remove the coverslips.
-
Perform a series of washes with decreasing concentrations of SSC buffer at an elevated temperature. A typical stringent wash sequence is as follows:
-
2x SSC at room temperature for 5 minutes.
-
1x SSC at 37-50°C for 15 minutes.
-
0.5x SSC at 37-50°C for 15 minutes.
-
-
The optimal temperature and SSC concentration will depend on your specific probe and target and may require optimization.
-
Proceed to the blocking and detection steps.
Table 2: Recommended Stringent Wash Conditions for ISH
| Probe Type | Temperature | SSC Concentration |
| Short DNA/RNA probes (0.5-3 kb) | Up to 45°C | 1-2x |
| Single-locus or large probes | ~65°C | < 0.5x |
| Repetitive sequence probes | Higher temperature | Lower SSC |
Note: These are starting recommendations and may need to be optimized for your specific experiment.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting non-specific binding of biotinylated probes.
Caption: Troubleshooting workflow for non-specific binding.
Mechanism of Biotin Interference in Immunoassays
This diagram illustrates how excess free biotin in a sample can interfere with both sandwich and competitive immunoassays that utilize the biotin-streptavidin interaction for signal generation.
Caption: Biotin interference in immunoassays.
References
- 1. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]
- 2. Avidin-Biotin Blocking Solution | Protocols Online [protocolsonline.com]
- 3. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 7. benchchem.com [benchchem.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. EP2401396B1 - Methods for performing a stringent wash step in hybridization applications - Google Patents [patents.google.com]
Technical Support Center: Post-Labeling Purification of Sulfo-Cy5-PEG3-Biotin Labeled Biomolecules
This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for the removal of excess Sulfo-Cy5-PEG3-biotin following the labeling of proteins, antibodies, and other macromolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after a labeling reaction?
A1: The removal of unconjugated this compound is critical for several reasons:
-
Accurate Quantification: Free dye in the solution will interfere with spectrophotometric methods used to determine the degree of labeling (DOL), leading to an overestimation of the dye-to-biomolecule ratio.
-
Reduced Background Signal: Excess fluorescent dye can bind non-specifically to surfaces or other molecules in downstream applications such as immunoassays, fluorescence microscopy, or flow cytometry, resulting in high background noise and poor signal-to-noise ratios.
-
Prevention of Interference in Biotin-Avidin/Streptavidin Interactions: Free biotin (B1667282) will compete with the biotinylated biomolecule for binding sites on avidin (B1170675) or streptavidin conjugates, reducing the efficiency of detection or purification steps.
Q2: What are the common methods for removing small molecule reagents like this compound from a labeling reaction?
A2: The most common methods leverage the significant size difference between the labeled macromolecule and the small this compound molecule (MW ≈ 998.3 Da).[1] These techniques include:
-
Dialysis: A simple and gentle method suitable for larger sample volumes.[2][3][4]
-
Size-Exclusion Chromatography (SEC): A rapid method that separates molecules based on their size. This can be performed using gravity-flow columns or, for smaller volumes, spin columns.[2][5][6][7]
-
Centrifugal Ultrafiltration: A fast and efficient method for concentrating the sample while simultaneously removing small molecules.[8][9]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on factors such as your sample volume, the size of your labeled molecule, the required purity, and time constraints.[10]
-
Dialysis is gentle and requires minimal hands-on time but is a lengthy process. It is suitable for samples that are not time-sensitive.
-
Size-Exclusion Chromatography (Spin Columns) is very rapid and ideal for small sample volumes, offering high recovery of the labeled biomolecule.[10][11]
-
Size-Exclusion Chromatography (Gravity Columns) is suitable for larger volumes and provides excellent separation.
-
Centrifugal Ultrafiltration is also rapid and has the added benefit of concentrating the final product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in downstream applications. | Incomplete removal of free this compound. | * Increase the number of dialysis buffer changes or the duration of dialysis. * For SEC, ensure the column bed volume is sufficient for good separation. * For centrifugal ultrafiltration, perform an additional wash/concentration step.[8] |
| Low recovery of the labeled biomolecule. | * The biomolecule is sticking to the dialysis membrane, chromatography resin, or filter membrane.[12] * The molecular weight cut-off (MWCO) of the membrane/resin is too large. * Precipitation of the biomolecule during purification. | * Consider adding a carrier protein like BSA (if compatible with your downstream application) to prevent non-specific binding.[12] * Ensure the MWCO is at least 5-10 times smaller than the molecular weight of your biomolecule. * Perform purification steps at 4°C to maintain protein stability. |
| Precipitation of the labeled protein during purification. | * Over-labeling can increase the hydrophobicity of the protein, leading to aggregation.[12] * The buffer conditions (pH, salt concentration) are not optimal for your protein's stability. | * Optimize the labeling reaction to achieve a lower degree of labeling. * Ensure the purification buffer is compatible with your protein. You may need to screen different buffer conditions. |
| The purified biomolecule shows reduced activity (e.g., antibody not binding to its antigen). | The labeling reagent has modified critical functional sites on the biomolecule.[13] | * Reduce the molar excess of the labeling reagent in the labeling reaction to decrease the degree of labeling.[13] * Consider using a site-specific labeling chemistry if available. |
Quantitative Data Summary
The following table provides a comparison of the different purification methods for removing excess this compound.
| Method | Typical Sample Volume | Processing Time | Typical Recovery | Key Advantages | Key Disadvantages |
| Dialysis | 100 µL - 50 mL | 12 - 48 hours | > 90% | Gentle, simple, high capacity | Time-consuming, potential for sample dilution |
| Size-Exclusion Chromatography (Spin Column) | 20 µL - 700 µL | < 15 minutes | > 90% | Rapid, high recovery for small volumes | Limited sample volume capacity |
| Size-Exclusion Chromatography (Gravity Column) | 0.5 mL - 10 mL | 30 - 60 minutes | > 85% | Good separation for larger volumes | Can result in sample dilution |
| Centrifugal Ultrafiltration | 100 µL - 15 mL | 15 - 45 minutes | > 95% | Rapid, concentrates the sample | Potential for membrane fouling, requires a centrifuge |
Experimental Protocols
Protocol 1: Removal of Excess this compound by Dialysis
This method is suitable for removing small molecules from samples by selective diffusion across a semi-permeable membrane.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10 kDa for antibodies and larger proteins.
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Large beaker (at least 1L).
-
Stir plate and stir bar.
Procedure:
-
Hydrate the Dialysis Membrane: Hydrate the dialysis tubing or cassette in dialysis buffer for at least 30 minutes.
-
Load the Sample: Carefully load your labeling reaction mixture into the dialysis tubing/cassette.
-
Dialysis: Place the sealed tubing/cassette into a beaker containing at least 200-500 times the sample volume of chilled dialysis buffer.[3]
-
Stir: Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for at least 4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times, with one change being an overnight incubation.[4]
-
Sample Recovery: After the final dialysis period, carefully remove the sample from the tubing/cassette.
Protocol 2: Removal of Excess this compound by Size-Exclusion Spin Column
This method is ideal for the rapid cleanup of small sample volumes.
Materials:
-
Size-exclusion spin column with an appropriate MWCO (e.g., 7 kDa or 40 kDa).
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the Spin Column: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions. This typically involves breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes.[10]
-
Equilibrate the Column: Equilibrate the column by adding your desired buffer and centrifuging again. Repeat this step if necessary.
-
Load the Sample: Place the spin column into a new collection tube. Slowly apply the labeling reaction mixture to the center of the resin bed.
-
Centrifuge: Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[10]
-
Collect the Purified Sample: The purified sample containing the labeled biomolecule will be in the collection tube. The excess this compound will be retained in the column resin.
Protocol 3: Removal of Excess this compound by Centrifugal Ultrafiltration
This method is effective for both purification and concentration of the labeled biomolecule.
Materials:
-
Centrifugal filter unit with an appropriate MWCO (e.g., 10 kDa or 30 kDa).
-
Appropriate centrifuge with a rotor that can accommodate the filter units.
-
Wash buffer (e.g., PBS, pH 7.4).
Procedure:
-
Load the Sample: Add the labeling reaction mixture to the filter unit, ensuring not to exceed the maximum volume.
-
First Centrifugation: Centrifuge the unit at the manufacturer's recommended speed and time (e.g., 4,000 x g for 10-15 minutes).[8] The filtrate will contain the excess this compound.
-
Wash: Discard the filtrate. Add wash buffer to the filter unit to bring the volume back up to the original sample volume.
-
Subsequent Centrifugations: Repeat the centrifugation and wash steps 2-3 times to ensure complete removal of the free dye.[8]
-
Sample Recovery: After the final centrifugation, recover the concentrated, purified labeled biomolecule from the top of the filter unit.
References
- 1. goldbio.com [goldbio.com]
- 2. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clean-up of Antibody Labeling Reactions Using Amicon Ultra Filters [sigmaaldrich.com]
- 9. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. purebiotechllc.com [purebiotechllc.com]
- 12. researchgate.net [researchgate.net]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Impact of pH on Sulfo-Cy5-PEG3-biotin fluorescence
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the impact of pH on the fluorescence of Sulfo-Cy5-PEG3-biotin.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the fluorescence intensity of this compound?
A1: The fluorescence of Sulfo-Cy5 and its conjugates, including this compound, is largely independent of pH within a wide, biologically relevant range.[1][2][3] Multiple sources confirm that the dye's fluorescence remains stable and consistent from pH 4 to pH 10.[3][4][5] This stability makes it a reliable fluorophore for a variety of applications where pH may fluctuate.[6]
Q2: Is there any quantitative data on the degree of fluorescence variation within this stable pH range?
A2: Yes, studies have shown that the fluorescence intensity of Sulfo-Cy5 varies minimally. The variation is reported to be within approximately 5% across a pH range of 3.5 to 8.3.[1][7] This minimal fluctuation underscores its stability for quantitative assays.
Table 1: pH Stability of Sulfo-Cy5 Fluorescence
| pH Range | Fluorescence Intensity Variation | Reference |
| 4 - 10 | pH independent | [2][3][4] |
| 3 - 10 | Generally insensitive | [6][8] |
| 3.5 - 8.3 | Remains nearly constant (within 5%) | [1][7] |
Q3: While the Sulfo-Cy5 fluorophore is pH-stable, is the labeling reaction itself pH-dependent?
A3: Yes, this is a critical distinction. If you are using an amine-reactive version of the dye, such as a Sulfo-Cy5 NHS ester, to label a protein or another molecule, the labeling efficiency is highly pH-dependent. The optimal pH for the reaction between an NHS ester and a primary amine (e.g., the lysine (B10760008) side chain in a protein) is between 8.2 and 8.5.[1] This pH ensures the amine group is deprotonated and reactive without causing significant hydrolysis of the NHS ester.[1]
Q4: What are the key spectral properties of this compound?
A4: The spectral properties are determined by the Sulfo-Cy5 dye. The PEG3 linker and biotin (B1667282) moiety do not significantly alter the fluorescence characteristics.
Table 2: Spectral Properties of Sulfo-Cy5
| Property | Value | Reference(s) |
| Excitation Maximum (λ_abs_) | ~646 nm | [2][5][9][10] |
| Emission Maximum (λ_em_) | ~662 nm | [2][5][9][10] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | [5][10][] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | [2][5][10] |
Troubleshooting Guide
Problem: I am observing unexpected changes or low fluorescence intensity from my this compound conjugate.
This guide will help you determine if the observed changes are due to pH or other common factors.
Caption: Troubleshooting workflow for unexpected Sulfo-Cy5 fluorescence.
Experimental Protocols
Protocol: Verifying the pH Stability of a Sulfo-Cy5 Conjugate
This protocol allows you to experimentally confirm the pH insensitivity of your this compound conjugate in your specific buffer systems. The methodology is adapted from standard fluorophore sensitivity assays.[8]
Materials:
-
This compound conjugate stock solution (e.g., in DMSO or water)
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz or low-fluorescence cuvettes
-
A series of buffers covering a wide pH range (e.g., pH 3 to 10)
Buffer Preparation:
-
pH 3, 4, 5, 6: 0.1 M Sodium Citrate Buffer[8]
-
pH 6, 7, 8: 0.1 M Sodium Phosphate Buffer[8]
-
pH 9, 10: 0.1 M Glycine-NaOH Buffer[8]
-
Verify the final pH of each buffer with a calibrated pH meter.
Procedure:
-
Prepare Samples: Dilute your this compound conjugate to a final concentration of approximately 250 nM in each of the prepared pH buffers.[8] Prepare a sufficient volume for spectrofluorometer readings (e.g., 1-2 mL).
-
Instrument Setup:
-
Set the excitation wavelength to ~646 nm.
-
Set the emission wavelength to ~662 nm.
-
Adjust slit widths to optimize signal-to-noise without saturating the detector.
-
-
Measure Fluorescence:
-
For each pH sample, place the cuvette in the spectrofluorometer.
-
Record the fluorescence intensity at the peak emission wavelength (~662 nm).
-
Ensure each sample equilibrates to the instrument's temperature before measurement.
-
-
Analyze Data:
-
Plot the measured fluorescence intensity against the corresponding pH value.
-
The resulting graph should show a relatively flat line between pH 4 and 10, confirming the pH insensitivity of the dye's fluorescence.
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cyanine 5-PEG3-Biotin (A270298) | Antibodies.com [antibodies.com]
- 6. Sulfo-Cyanine 5 NHS ester | AAT Bioquest [aatbio.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
Best practices for storing and handling Sulfo-Cy5-PEG3-biotin
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage, handling, and use of Sulfo-Cy5-PEG3-biotin.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Proper storage is crucial to maintain the reagent's activity. Both the lyophilized powder and reconstituted solutions have specific storage requirements.
| Reagent Form | Storage Temperature | Duration | Storage Conditions |
| Lyophilized Powder | -20°C | Up to 24 months | Desiccated, protected from light[1][2] |
| Reconstituted (in anhydrous DMSO or DMF) | -20°C | Several days (use promptly) | Aliquoted to avoid freeze-thaw cycles |
Q2: How do I reconstitute the lyophilized this compound?
A: this compound contains a moisture-sensitive NHS ester. To ensure maximum reactivity, follow these steps:
-
Allow the vial to warm to room temperature before opening to prevent moisture condensation.
-
Reconstitute the powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution, typically at 10 mg/mL or 10 mM.[2][3][4]
-
This stock solution should be prepared immediately before use, as the NHS ester will hydrolyze in the presence of water.[5][6]
Q3: What buffers are compatible with the labeling reaction?
A: The labeling reaction, which targets primary amines (e.g., lysine (B10760008) residues on proteins), is pH-dependent.
-
Recommended Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS) at a pH of 7.2-7.5 or bicarbonate buffer at a pH of 8.0-9.0.[5][7][8][9] A pH range of 7-9 is generally effective for the reaction with primary amines.[5]
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester, thereby quenching the labeling reaction.[4][5]
Q4: What are the spectral properties of this compound?
A: Sulfo-Cy5 is a far-red fluorescent dye. Its fluorescence is independent of pH in the range of 4 to 10.[1][2]
| Property | Value |
| Excitation Maximum (λex) | ~646 nm[1][2][7][8] |
| Emission Maximum (λem) | ~662 nm[1][2][7][8] |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹[2][7][8] |
| Fluorescence Quantum Yield (Φ) | ~0.28[1][7][8] |
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol describes a general procedure for labeling an antibody. The optimal dye-to-antibody ratio should be determined empirically for each specific antibody.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 1 M Sodium Bicarbonate, pH 8.5)
-
Quenching Reagent (e.g., 1 M Tris-HCl, pH 8.0)[4]
-
Desalting column (e.g., Sephadex G-25) for purification[2]
Procedure:
-
Antibody Preparation:
-
Prepare this compound Stock Solution:
-
Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.0-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[9]
-
Add the this compound stock solution to the antibody solution. A good starting point is a 10:1 to 20:1 molar excess of the dye to the antibody.[1][9][11]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[4][6]
-
-
Quench Reaction:
-
Purification:
-
Remove the unreacted this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).[2][12]
-
Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute.
-
-
Storage:
-
Store the purified, labeled antibody at 4°C for short-term storage or at -20°C (aliquoted) for long-term storage, protected from light.
-
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. dianova.com [dianova.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. sinobiological.com [sinobiological.com]
- 5. covachem.com [covachem.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. store.sangon.com [store.sangon.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 11. Optimization of biotin labeling of antibodies using mouse IgG and goat anti-mouse IgG-conjugated fluorescent beads and their application as capture probes on protein chip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
Validation & Comparative
A Head-to-Head Comparison: Sulfo-Cy5-PEG3-biotin vs. Alexa Fluor 647-biotin for Advanced Cellular Imaging and Analysis
For researchers, scientists, and drug development professionals, the precise detection and visualization of biomolecules are paramount. The choice of fluorescent labels for these applications can significantly impact experimental outcomes. This guide provides a comprehensive, data-driven comparison of two widely used far-red fluorescent biotin (B1667282) conjugates: Sulfo-Cy5-PEG3-biotin and Alexa Fluor 647-biotin.
In the realm of high-sensitivity applications such as immunofluorescence, flow cytometry, and western blotting, the biotin-streptavidin system remains a powerful tool for signal amplification. The selection of the fluorophore conjugated to biotin is a critical determinant of the quality and reliability of the resulting data. This guide will objectively compare the performance of this compound and Alexa Fluor 647-biotin, focusing on their spectral properties, photostability, and the practical implications of their structural differences.
Executive Summary
Both this compound and Alexa Fluor 647-biotin are spectrally similar far-red fluorescent probes, making them compatible with instrumentation equipped with a 633 nm or 647 nm laser line. However, a detailed analysis of their underlying fluorophores reveals significant performance differences. Alexa Fluor 647 is consistently reported to be brighter and more photostable than Cy5 and its derivatives, such as Sulfo-Cy5. Furthermore, Alexa Fluor 647 exhibits minimal self-quenching, even at high degrees of labeling, which translates to more robust and reliable signals in various applications.
The primary advantage of this compound lies in its PEG3 linker, which enhances hydrophilicity and reduces steric hindrance, potentially leading to improved solubility and target accessibility. While this is a beneficial feature, the superior photophysical properties of the Alexa Fluor 647 dye often make it the preferred choice for demanding imaging applications.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent probe is often dictated by its fundamental photophysical properties. The following table summarizes the key quantitative data for this compound and Alexa Fluor 647-biotin.
| Property | This compound | Alexa Fluor 647-biotin | Reference |
| Excitation Maximum (nm) | ~646 | ~650 | [1][2] |
| Emission Maximum (nm) | ~662 | ~665-669 | [1][2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~271,000 | ~239,000-270,000 | [1][2] |
| Fluorescence Quantum Yield | ~0.28 | ~0.33 | [1] |
| Photostability | Less photostable | More photostable | [3] |
| Brightness | Generally lower, especially at high DOL | Significantly brighter | [3] |
| Self-Quenching | Prone to self-quenching and aggregation | Minimal self-quenching | |
| pH Sensitivity | Fluorescence is pH-independent from pH 4 to 10 | Fluorescence is pH-insensitive over a wide molar range | [1] |
| Water Solubility | High (sulfonated dye with PEG linker) | High (sulfonated dye) | [1] |
Key Performance Differentiators
Photostability
Alexa Fluor 647 is well-documented to be significantly more photostable than Cy5.[3] In practical terms, this means that under continuous illumination during microscopy, Alexa Fluor 647 will retain its fluorescent signal for a longer duration, allowing for the capture of higher quality images with better signal-to-noise ratios. One study demonstrated that after prolonged exposure to excitation light, Alexa Fluor 647 retained about 80% of its initial fluorescence, whereas Cy5 retained only 55%.[3]
Brightness and Self-Quenching
The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. While the values for these two probes are comparable, the practical brightness of a labeled conjugate is also heavily influenced by the dye's propensity for self-quenching. Cy5 and its derivatives have a known tendency to form non-fluorescent aggregates when conjugated to proteins at high densities, which can lead to a significant reduction in the overall fluorescence of the conjugate. In contrast, Alexa Fluor 647 is specifically engineered to minimize this self-quenching effect, resulting in brighter and more reliable signals, particularly at high degrees of labeling (DOL).
The Role of the PEG3 Linker
This compound incorporates a polyethylene (B3416737) glycol (PEG) linker between the fluorophore and the biotin moiety. This flexible, hydrophilic spacer can offer several advantages:
-
Improved Solubility: The PEG linker enhances the water solubility of the entire conjugate.[1]
-
Reduced Steric Hindrance: The linker arm physically separates the bulky fluorophore from the biotin, which can improve the accessibility of biotin for binding to streptavidin.[1]
-
Minimized Non-Specific Binding: The hydrophilic nature of PEG can help to reduce non-specific interactions between the probe and other cellular components.
While these are valuable attributes, the inherent photophysical advantages of the Alexa Fluor 647 dye often outweigh the benefits of the PEG linker in Sulfo-Cy5 for many applications. It is also worth noting that Alexa Fluor 647 biotin conjugates are also available with PEG linkers for researchers who desire this feature.
Experimental Protocols
The following are generalized protocols for common applications using either this compound or Alexa Fluor 647-biotin in conjunction with a fluorescently labeled streptavidin. It is crucial to optimize concentrations and incubation times for each specific experimental setup.
Indirect Immunofluorescence Staining
This protocol describes the detection of a primary antibody using a biotinylated secondary antibody, followed by a fluorescent streptavidin conjugate.
Methodology:
-
Cell/Tissue Preparation: Grow cells on coverslips or prepare tissue sections.
-
Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Blocking: Block non-specific binding sites by incubating the samples in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the samples with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Biotinylated Secondary Antibody Incubation: Incubate the samples with a biotinylated secondary antibody (that recognizes the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Fluorophore-Streptavidin Incubation: Incubate the samples with streptavidin conjugated to either Sulfo-Cy5 or Alexa Fluor 647, diluted in blocking buffer, for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium and image using a fluorescence microscope with the appropriate filter sets.
Flow Cytometry Staining
This protocol outlines the staining of cell surface markers for analysis by flow cytometry.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from your sample and adjust the cell concentration to approximately 1 x 10^6 cells/mL in FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes on ice.
-
Primary Antibody Incubation: Incubate the cells with a biotinylated primary antibody specific for your target of interest for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice by adding FACS buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Streptavidin-Fluorophore Incubation: Resuspend the cell pellet in FACS buffer containing the optimal concentration of streptavidin conjugated to either Sulfo-Cy5 or Alexa Fluor 647. Incubate for 20-30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer as described in step 4.
-
Resuspension and Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer and analyze the samples on a flow cytometer equipped with a 633/640 nm laser.
Conclusion and Recommendations
The choice between this compound and Alexa Fluor 647-biotin will depend on the specific requirements of the experiment.
-
For demanding applications that require high sensitivity, quantitative accuracy, and resistance to photobleaching, such as super-resolution microscopy or the detection of low-abundance targets, Alexa Fluor 647-biotin is the superior choice. Its enhanced brightness and photostability will likely yield higher quality and more reproducible data.
-
For standard applications where photostability is less of a concern, or where the enhanced solubility and reduced steric hindrance of the PEG3 linker are deemed critical, This compound may be a suitable and more cost-effective alternative.
Ultimately, for critical experiments, it is always recommended to empirically test and validate the chosen reagent in the specific experimental context to ensure optimal performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved fluoroimmunoassays using the dye Alexa Fluor 647 with the RAPTOR, a fiber optic biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Far-Red Dye Photostability: Sulfo-Cy5 and its Alternatives
For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a photostable far-red dye is critical for generating high-quality, reproducible data. The photobleaching, or irreversible photodestruction, of a fluorophore under illumination can significantly limit the duration of imaging experiments and compromise quantitative analysis. This guide provides a comparative overview of the photostability of Sulfo-Cy5 and other popular far-red dyes: Alexa Fluor 647, DyLight 650, and Atto 647N.
Quantitative Photostability Comparison
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.20 | Moderate |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 | High[1][2][3] |
| DyLight 650 | ~652 | ~672 | ~250,000 | Not specified | High[4] |
| Atto 647N | ~647 | ~667 | ~150,000 | ~0.65 | Very High |
Key Observations:
-
Alexa Fluor 647 is consistently reported to be significantly more photostable than Cy5, the parent compound of Sulfo-Cy5.[1][2][3] One study demonstrated that after continuous illumination, Alexa Fluor 647 retained about 80% of its initial fluorescence, while Cy5 retained only 55%.[2][3]
-
DyLight dyes are generally marketed as having superior photostability compared to traditional cyanine (B1664457) dyes.[4]
-
Atto 647N is described as a highly photostable dye, making it suitable for demanding applications like single-molecule imaging.
-
The sulfonation of cyanine dyes, as in Sulfo-Cy5 , is known to increase water solubility and can improve photostability by reducing dye aggregation.
Experimental Protocol: Measuring Fluorophore Photostability
This protocol outlines a general method for quantifying and comparing the photostability of fluorescent dyes in a microscopy setting.
1. Sample Preparation:
-
Immobilization: Covalently attach the fluorescently labeled molecules (e.g., proteins, antibodies, or oligonucleotides) to a glass coverslip. This prevents diffusion in and out of the observation area, ensuring that fluorescence decay is due to photobleaching and not movement of the fluorophore.
-
Mounting: Mount the coverslip onto a microscope slide with an appropriate imaging buffer. The buffer composition (e.g., presence of antifade reagents, oxygen scavengers) can significantly impact photostability and should be consistent across all experiments.
2. Imaging Acquisition:
-
Microscope Setup: Use a fluorescence microscope (e.g., confocal, TIRF, or widefield) equipped with a laser line appropriate for exciting the far-red dyes (e.g., 633 nm or 640 nm).
-
Image Settings:
-
Define a region of interest (ROI) for imaging.
-
Set the laser power, exposure time, and camera gain. It is crucial to keep these parameters constant for all dyes being compared.
-
To accelerate photobleaching for measurement purposes, a higher laser power can be used, but for comparing performance in a specific application, the imaging conditions should mimic the intended experiment.
-
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the ROI. The time interval and total duration of the acquisition will depend on the photobleaching rate of the dyes being tested.
3. Data Analysis:
-
Fluorescence Intensity Measurement: For each time point in the series, measure the mean fluorescence intensity within the ROI.
-
Background Subtraction: Measure the mean fluorescence intensity of a background region (an area with no fluorescent molecules) and subtract this value from the ROI intensity at each time point.
-
Normalization: Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching profile of the dye.
-
Half-Life (t₁/₂): Determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. The half-life is a common metric for comparing photostability, with a longer half-life indicating greater photostability.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a fluorescence microscopy experiment where photostability is a critical consideration.
Caption: Workflow for comparing the photostability of fluorescent dyes.
References
Unlocking Enhanced Performance: The Advantages of PEG Linkers in Biotin Probes
For researchers, scientists, and drug development professionals striving for optimal results in their assays, the choice of biotin (B1667282) probe is a critical decision. While the biotin-streptavidin interaction is a cornerstone of many detection and purification systems, the inclusion of a polyethylene (B3416737) glycol (PEG) linker can significantly enhance the performance and reliability of these powerful tools. This guide provides an objective comparison of biotin probes with and without PEG linkers, supported by experimental data, to illuminate the distinct advantages offered by PEGylation.
The fundamental role of a linker in a biotin probe is to provide a physical separation between the biotin molecule and the conjugated biomolecule (e.g., an antibody, protein, or nucleic acid). This separation is crucial for overcoming steric hindrance and allowing efficient binding of the biotin to avidin (B1170675) or streptavidin. The addition of a PEG linker builds upon this basic function, introducing a range of beneficial properties that address common challenges in biological assays, such as solubility, non-specific binding, and signal sensitivity.
Performance Comparison: Biotin Probes with and without PEG Linkers
Incorporating a PEG linker into a biotin probe demonstrably improves several key performance metrics. The following table summarizes the quantitative and qualitative differences observed in experimental settings.
| Feature | Biotin Probe without PEG Linker | Biotin Probe with PEG Linker | Rationale & Supporting Data |
| Solubility | Often exhibits poor solubility in aqueous buffers, especially when conjugated to hydrophobic molecules.[] | Significantly increased hydrophilicity and solubility in aqueous solutions.[][2] | The hydrophilic nature of the repeating ethylene (B1197577) oxide units in the PEG chain enhances the overall solubility of the biotinylated molecule. This is particularly advantageous when working with large proteins or hydrophobic peptides. |
| Steric Hindrance | The close proximity of the biotin to the target molecule can sterically hinder its interaction with the binding pocket of avidin/streptavidin. | The flexible PEG chain acts as a spacer, extending the biotin away from the biomolecule and reducing steric hindrance for optimal binding.[3] | A study on biotin-PEG-linked gold nanoparticle probes showed that increasing the molecular weight of the PEG linker resulted in a higher signal intensity, suggesting that the longer linker more effectively reduced steric hindrance and improved binding.[3] |
| Binding Affinity (Kd) | High affinity, but can be compromised by steric hindrance. | Can exhibit altered binding kinetics depending on PEG length. Longer PEG chains may slightly decrease the association rate but maintain a strong overall affinity. | Studies have shown that as the molecular weight of the PEG linker increases, the equilibrium dissociation constant (Kd) for the avidin-biotin interaction can increase, indicating a slightly lower affinity. For example, Kd values increased to approximately 10-8 M with PEG linkers of 588, 3400, and 5000 g/mol , compared to the 10-15 M for the native biotin-avidin complex. |
| Non-Specific Binding | More prone to non-specific binding to surfaces and other proteins due to hydrophobic interactions and charge effects. | The hydrophilic and neutral nature of the PEG chain creates a hydration shell that minimizes non-specific adsorption to surfaces and other biomolecules, leading to lower background signals.[3][4][5] | The incorporation of PEG linkers onto gold nanoparticle surfaces has been shown to reduce the tendency for non-specific probe adsorption and increase the specificity of the assay.[3] In another study, 5k PEG chains were effective at preventing non-specific protein adsorption.[4] |
| Signal-to-Noise Ratio | Can be lower due to higher background from non-specific binding and potentially weaker signal from steric hindrance. | Generally results in a higher signal-to-noise ratio due to reduced background and enhanced specific binding.[6] | While direct comparative studies are limited, the combined effects of reduced non-specific binding and minimized steric hindrance logically lead to an improved signal-to-noise ratio in various applications like ELISA and Western blotting. |
| Immunogenicity | Biotin itself is not immunogenic, but the conjugated molecule can be. | PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and other biomolecules.[] | The PEG chain can mask antigenic epitopes on the surface of the conjugated molecule, reducing the likelihood of an immune response.[] |
Experimental Protocols
To provide a framework for evaluating the performance of biotin probes, detailed methodologies for key experiments are outlined below.
Protocol 1: Comparative ELISA for Signal-to-Noise Ratio Assessment
This protocol describes a sandwich ELISA to compare the signal-to-noise ratio of a target protein detected with a primary antibody biotinylated with and without a PEG linker.
Materials:
-
96-well microplate
-
Capture antibody specific for the target protein
-
Target protein (antigen)
-
Biotinylated primary antibody (with and without PEG linker)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Antigen Incubation: Add serial dilutions of the target protein to the wells and incubate for 2 hours at room temperature. Include wells with no antigen as a negative control (background).
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated primary antibody (with and without PEG linker) at an optimized concentration to the respective wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the signal-to-noise ratio for each probe by dividing the average absorbance of the wells with the highest antigen concentration by the average absorbance of the negative control wells.
Protocol 2: Streptavidin Pull-Down Assay for Comparative Binding Efficiency
This protocol outlines a pull-down assay to compare the efficiency of capturing a target protein using biotinylated baits with and without a PEG linker.
Materials:
-
Streptavidin-coated magnetic beads
-
Biotinylated bait protein (with and without PEG linker)
-
Cell lysate or protein mixture containing the target protein
-
Binding/Wash buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Magnetic rack
-
Incubator/rotator
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a microcentrifuge tube.
-
Washing: Place the tube on a magnetic rack, discard the supernatant, and wash the beads three times with binding/wash buffer.
-
Bait Incubation: Resuspend the washed beads in binding/wash buffer and add the biotinylated bait protein (with and without PEG linker). Incubate with gentle rotation for 30-60 minutes at room temperature.
-
Washing: Place the tube on the magnetic rack, discard the supernatant, and wash the beads three times with binding/wash buffer to remove unbound bait.
-
Target Protein Incubation: Add the cell lysate or protein mixture to the bead-bait complexes and incubate with gentle rotation for 1-2 hours at 4°C.
-
Washing: Place the tube on the magnetic rack, discard the supernatant, and wash the beads five times with binding/wash buffer to remove non-specifically bound proteins.
-
Elution: Add elution buffer to the beads and heat at 95-100°C for 5-10 minutes to release the captured proteins.
-
Analysis: Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins. Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein. Compare the band intensities to assess the relative capture efficiency of the two probes.
Visualizing the Advantages of PEG Linkers
The following diagrams, generated using Graphviz, illustrate key concepts related to the use of PEG linkers in biotin probes.
References
- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 3. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - SG [thermofisher.com]
A Researcher's Guide to Validating Sulfo-Cy5-PEG3-biotin Labeling Efficiency
This guide provides a comprehensive comparison of methods to validate the labeling efficiency of Sulfo-Cy5-PEG3-biotin, a dual-functional reagent widely used for fluorescent imaging and affinity-based purification or detection of biomolecules.[][2] The reagent combines a far-red fluorescent dye (Sulfo-Cy5), a biotin (B1667282) molecule for high-affinity binding to streptavidin, and a polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and reduce steric hindrance.[][3][4] Accurate determination of labeling efficiency is critical for ensuring experimental reproducibility and the quantitative interpretation of results.
Importance of Validating Labeling Efficiency
Validating the efficiency of a labeling reaction involves quantifying the average number of dye and biotin molecules conjugated to each target molecule (e.g., an antibody or protein). This is crucial for several reasons:
-
Under-labeling: Results in a weak signal and low detection sensitivity.
-
Over-labeling: Can lead to fluorescence self-quenching, where the fluorescent signal decreases despite a higher number of dye molecules.[5] It can also cause protein aggregation or interfere with the biological function of the labeled molecule.[6]
-
Reproducibility: Knowing the degree of labeling allows for consistency across different batches of conjugated molecules, which is essential for reliable experimental outcomes.[7]
Validation requires assessing both functionalities of the this compound reagent: the fluorescence of Sulfo-Cy5 and the binding capacity of biotin.
Comparison of Validation Methodologies
Two primary aspects of the this compound label must be validated: the degree of fluorescent dye incorporation and the extent of active biotinylation. Below is a comparison of common methods for each.
Table 1: Comparison of Key Validation Techniques
| Validation Target | Method | Principle | Pros | Cons | Data Output |
| Sulfo-Cy5 Dye | Spectrophotometry | Measures absorbance at 280 nm (protein) and ~646 nm (Cy5 dye) to calculate the dye-to-protein molar ratio.[5][8] | Simple, rapid, non-destructive, requires only a spectrophotometer. | Requires accurate protein extinction coefficient; dye absorbance at 280 nm must be corrected for.[8] | Quantitative (Degree of Labeling) |
| Biotin Tag | HABA Assay | A colorimetric assay where biotin displaces the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye from an avidin-HABA complex, causing a measurable decrease in absorbance at 500 nm.[9][10] | Well-established, relatively inexpensive, quantitative. | Less sensitive for low biotin levels; can be affected by interfering substances.[11] | Quantitative (Moles of Biotin) |
| Biotin Tag | Streptavidin Gel-Shift Assay | Biotinylated protein is incubated with excess streptavidin and analyzed by SDS-PAGE. A shift in the protein's band to a higher molecular weight indicates successful biotinylation.[12] | Simple, visual confirmation of biotinylation, requires standard lab equipment. | Semi-quantitative at best; does not provide a precise molar ratio. | Qualitative/Semi-Quantitative |
| Biotin Tag | Competition ELISA | The biotinylated sample competes with a biotinylated tracer for binding to an anti-biotin antibody or streptavidin-coated plate.[7] | Highly sensitive and robust; can be more accurate than HABA.[7] | More complex and time-consuming to set up than other methods. | Quantitative (Relative Biotinylation) |
Experimental Protocols & Data
Protocol 1: Spectrophotometric Determination of Sulfo-Cy5 Labeling
This method calculates the Degree of Labeling (DOL), or the average number of dye molecules per protein molecule.
Methodology:
-
Purification: Remove all unconjugated this compound from the labeled protein solution using dialysis or a suitable gel filtration column.[5] This step is critical for accuracy.
-
Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 646 nm (A₆₄₆) using a spectrophotometer.
-
Calculations:
-
Protein Concentration (M): Protein Conc. = [A₂₈₀ - (A₆₄₆ × CF₂₈₀)] / ε_protein
-
Dye Concentration (M): Dye Conc. = A₆₄₆ / ε_dye
-
ε_dye: Molar extinction coefficient of Sulfo-Cy5 at 646 nm (271,000 M⁻¹cm⁻¹).[13]
-
-
Degree of Labeling (DOL): DOL = Dye Conc. / Protein Conc.
-
Protocol 2: HABA Assay for Biotin Quantification
This colorimetric assay estimates the mole-to-mole ratio of biotin to the protein.[10]
Methodology:
-
Purification: Ensure all free biotin is removed from the sample, as this will interfere with the assay.[10]
-
Prepare HABA/Avidin Solution: Use a commercial kit or prepare a solution containing HABA and avidin, where the HABA/avidin complex produces a strong absorbance at 500 nm.[9]
-
Baseline Reading: Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀_initial).
-
Sample Addition: Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix. Biotin in the sample will displace HABA from the avidin.
-
Final Reading: Once the reading stabilizes, measure the final absorbance at 500 nm (A₅₀₀_final). The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Quantification: Calculate the biotin concentration by comparing the change in absorbance (ΔA₅₀₀) to a standard curve generated with known concentrations of free biotin.
Protocol 3: Streptavidin Gel-Shift Assay
This method provides a qualitative confirmation of biotinylation.
Methodology:
-
Incubation: Mix the biotinylated protein with an excess molar ratio of streptavidin. Incubate at room temperature for 15-30 minutes.
-
Controls: Prepare three samples for analysis:
-
Unlabeled protein (negative control).
-
Biotinylated protein alone.
-
Biotinylated protein + streptavidin.
-
-
SDS-PAGE: Run the samples on a standard SDS-PAGE gel.
-
Visualization: Stain the gel with Coomassie Blue or a similar protein stain. A band shift to a higher molecular weight in the "Biotinylated protein + streptavidin" lane compared to the "Biotinylated protein alone" lane confirms successful biotinylation.[12]
Table 2: Example Validation Data Summary
| Parameter | Method | Result | Interpretation |
| Antibody Concentration | Spectrophotometry (A₂₈₀) | 1.2 mg/mL (8.0 µM) | Provides the protein concentration needed for DOL and biotinylation ratio calculations. |
| Sulfo-Cy5 Concentration | Spectrophotometry (A₆₄₆) | 36.0 µM | Provides the dye concentration needed for the DOL calculation. |
| Degree of Labeling (DOL) | Spectrophotometry | 4.5 | An average of 4.5 Sulfo-Cy5 molecules are attached per antibody. This is within the typical optimal range of 2-10 for antibodies.[5] |
| Biotin Concentration | HABA Assay | 32.8 µM | Provides the concentration of active biotin molecules. |
| Biotin to Antibody Ratio | HABA Assay | 4.1 | An average of 4.1 active biotin molecules are attached per antibody, indicating efficient biotinylation. |
| Confirmation of Biotinylation | Streptavidin Gel-Shift Assay | Band Shift Observed | Visually confirms that the biotin tag is accessible and capable of binding to streptavidin. |
Visualized Workflows and Principles
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for protein labeling and subsequent validation.
Caption: Principle of the HABA assay for biotin quantification.
References
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. citeqbiologics.com [citeqbiologics.com]
- 7. Quantification of the degree of biotinylation of proteins using proteinase K digestion and competition ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. punchout.mesoscale.com [punchout.mesoscale.com]
- 12. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 13. Sulfo-Cyanine 5-PEG3-Biotin (A270298) | Antibodies.com [antibodies.com]
Sulfo-Cy3 vs. Sulfo-Cy5: A Comprehensive Guide for Dual-Color Experiments
For researchers, scientists, and drug development professionals embarking on dual-color fluorescence experiments, the choice of fluorophores is a critical decision that directly impacts data quality and experimental success. This guide provides an in-depth comparison of two widely used cyanine (B1664457) dyes, Sulfo-Cy3 and Sulfo-Cy5, offering objective performance data and detailed experimental protocols to facilitate informed decision-making.
Overview of Sulfo-Cy3 and Sulfo-Cy5
Sulfo-Cy3 and Sulfo-Cy5 are hydrophilic, water-soluble fluorescent dyes that belong to the cyanine dye family.[1][2] Their sulfonate groups enhance their solubility in aqueous buffers, making them ideal for labeling proteins, antibodies, and nucleic acids without the need for organic co-solvents.[3] These dyes are frequently paired in multicolor imaging experiments due to their well-separated excitation and emission spectra. Sulfo-Cy3 emits in the orange-red region of the spectrum, while Sulfo-Cy5 emits in the far-red region.
Core Performance Characteristics
The selection of a fluorophore hinges on its specific photophysical properties. The following table summarizes the key quantitative data for Sulfo-Cy3 and Sulfo-Cy5.
| Property | Sulfo-Cy3 | Sulfo-Cy5 | Source(s) |
| Excitation Maximum (nm) | ~555 | ~646 | [2] |
| Emission Maximum (nm) | ~570 | ~662 | [2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~250,000 | [4] |
| Fluorescence Quantum Yield | ~0.09 - 0.24 | ~0.20 - 0.28 | [4][5][6] |
| Brightness (Ext. Coeff. x QY) | ~13,500 - 36,000 | ~50,000 - 70,000 | Calculated |
| Photostability | Good | Moderate to Good | [1][2] |
Key Insights:
-
Spectral Separation: With approximately 100 nm separating their emission maxima, Sulfo-Cy3 and Sulfo-Cy5 are an excellent pair for dual-color imaging, minimizing spectral bleed-through.
-
Brightness: Sulfo-Cy5 is inherently brighter than Sulfo-Cy3 due to its significantly higher molar extinction coefficient and comparable quantum yield.[2][] This makes it particularly well-suited for detecting low-abundance targets.
-
Photostability: While both dyes are considered relatively photostable, Sulfo-Cy3 generally exhibits higher photostability than Sulfo-Cy5.[1][8] However, the photostability of cyanine dyes can be influenced by their local environment.[9] The use of antifade mounting media is strongly recommended for imaging experiments, especially when using Sulfo-Cy5.
Experimental Design and Protocols
A meticulously planned experimental workflow is crucial for achieving high-quality dual-color imaging results.
Dual-Color Immunofluorescence Workflow
The following diagram illustrates a standard workflow for a dual-color immunofluorescence experiment.
Caption: A typical workflow for dual-color immunofluorescence.
Detailed Protocol: Dual-Color Immunofluorescence Staining
This protocol is designed for staining cultured cells with primary antibodies from two different species.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody 1 (e.g., raised in mouse)
-
Primary antibody 2 (e.g., raised in rabbit)
-
Goat anti-mouse secondary antibody, Sulfo-Cy3 conjugate
-
Goat anti-rabbit secondary antibody, Sulfo-Cy5 conjugate
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
Rinse cells briefly with PBS.
-
Fix cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
If targeting intracellular proteins, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Immunostaining:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Prepare a cocktail of the two primary antibodies diluted in blocking buffer.
-
Incubate the cells with the primary antibody cocktail for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare a cocktail of the Sulfo-Cy3 and Sulfo-Cy5 conjugated secondary antibodies diluted in blocking buffer. Protect from light.
-
Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature in the dark.[10]
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting and Imaging:
-
If a nuclear counterstain is desired, incubate with DAPI for 5 minutes.
-
Rinse briefly in PBS.
-
Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[11]
-
Seal the coverslip and allow the mounting medium to cure.
-
Image using a fluorescence microscope with appropriate filter sets for DAPI, Sulfo-Cy3, and Sulfo-Cy5.
-
Application Example: Visualizing a Signaling Pathway
Dual-color immunofluorescence is a powerful tool for dissecting cellular signaling pathways by co-localizing different proteins. The diagram below illustrates a generic signaling cascade where Sulfo-Cy3 and Sulfo-Cy5 could be used to visualize an upstream kinase and a downstream phosphorylated substrate, respectively.
Caption: A generic kinase cascade suitable for dual-color analysis.
Recommendations for Optimal Results
-
For detecting low-abundance targets, the brighter Sulfo-Cy5 is the preferred choice.
-
When photobleaching is a significant concern, or for imaging highly abundant proteins, the more photostable Sulfo-Cy3 is a robust option.[1]
-
To minimize background fluorescence, particularly from tissue autofluorescence, the far-red emission of Sulfo-Cy5 is advantageous.[9]
-
Always use appropriate and high-quality bandpass filters to ensure clean separation of the emission signals from Sulfo-Cy3 and Sulfo-Cy5.
-
Sequential image acquisition is recommended over simultaneous acquisition to completely eliminate any potential spectral bleed-through.
-
The use of an antifade mounting medium is essential to preserve the fluorescence signal during imaging, especially for Sulfo-Cy5.[11]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 4. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Cyanine Dyes (Cy2, Cy3, and Cy5) - Jackson ImmunoResearch [jacksonimmuno.com]
- 9. omichem.com [omichem.com]
- 10. abcam.com [abcam.com]
- 11. medicine.tulane.edu [medicine.tulane.edu]
A Head-to-Head Battle for Biotin Quantification: Sulfo-Cy5-PEG3-biotin vs. Streptavidin-HRP
For researchers, scientists, and drug development professionals seeking precise quantification of biotin (B1667282) incorporation, the choice of detection method is critical. This guide provides a comprehensive comparison of two prominent techniques: the direct fluorescent approach using Sulfo-Cy5-PEG3-biotin and the enzyme-linked chemiluminescent method employing Streptavidin-HRP. We delve into their underlying principles, performance metrics, and detailed experimental protocols to empower you in selecting the optimal strategy for your research needs.
The accurate measurement of biotinylation is paramount in numerous applications, from assessing the conjugation efficiency of biotin-labeled antibodies and drugs to elucidating the roles of biotin-dependent enzymes. This compound offers a streamlined, direct detection method, while the Streptavidin-HRP system is a classic, amplification-based approach. Here, we present a data-driven comparison to illuminate the strengths and weaknesses of each.
Performance Comparison at a Glance
| Feature | This compound (Fluorescent Detection) | Streptavidin-HRP (Chemiluminescent Detection) |
| Detection Principle | Direct detection of Cy5 fluorescence | Enzymatic reaction produces light |
| Workflow | Simpler, shorter protocol | Multi-step, requires substrate addition |
| Linear Dynamic Range | Wide (>4000 fold)[1] | Narrow (10-50 fold)[1] |
| Quantification | Highly quantitative[1] | Semi-quantitative[2] |
| Sensitivity | High, especially in the near-infrared spectrum | Very high, with potential for significant signal amplification (e.g., up to 110-fold with PolyHRP)[3][4] |
| Signal Stability | High (stable for weeks to months)[5] | Transient (signal decays over time)[6][7] |
| Multiplexing Capability | Yes, with other fluorophores[5][8] | No[1] |
| Equipment | Fluorescent imager | CCD camera or X-ray film developer |
| Cost | Higher initial reagent cost | Lower initial reagent cost |
Visualizing the Workflow
The experimental workflows for both methods differ significantly in their complexity and number of steps.
Caption: Workflow for biotin quantification using this compound.
Caption: Workflow for biotin quantification using Streptavidin-HRP.
Signaling Pathways Explained
The fundamental difference between the two methods lies in their signal generation mechanisms.
Caption: Direct fluorescent detection with this compound.
Caption: Enzymatic signal amplification with Streptavidin-HRP.
Detailed Experimental Protocols
For reproducible and accurate results, adherence to a well-defined protocol is essential.
Protocol 1: Quantification of Biotin Incorporation using this compound (Fluorescent Western Blot)
This protocol outlines the steps for the direct fluorescent detection of biotinylated proteins.
Materials:
-
Biotinylated protein samples
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
This compound solution (1 µg/mL in blocking buffer)
-
Tris-buffered saline with Tween 20 (TBST)
-
Fluorescent imaging system
Procedure:
-
Protein Gel Electrophoresis: Separate biotinylated protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Probe Incubation: Incubate the membrane with the this compound solution for 1 hour at room temperature with gentle agitation, protected from light.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Imaging: Image the membrane using a fluorescent imaging system with appropriate excitation and emission filters for Cy5 (Excitation max: 646 nm, Emission max: 662 nm).[][10]
-
Quantification: Use densitometry software to quantify the fluorescent signal of the protein bands.
Protocol 2: Quantification of Biotin Incorporation using Streptavidin-HRP (Chemiluminescent Western Blot)
This protocol details the steps for the indirect, enzyme-based detection of biotinylated proteins.
Materials:
-
Biotinylated protein samples
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Streptavidin-HRP conjugate solution (diluted in blocking buffer, typically 1:1000 to 1:20,000)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescent (ECL) substrate
-
CCD camera-based imager or X-ray film
Procedure:
-
Protein Gel Electrophoresis: Separate biotinylated protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Streptavidin-HRP Incubation: Incubate the membrane with the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Substrate Incubation: Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Signal Detection: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
-
Quantification: Use densitometry software to quantify the signal intensity of the protein bands.
Concluding Remarks
The choice between this compound and Streptavidin-HRP for quantifying biotin incorporation hinges on the specific requirements of the experiment.
This compound is the superior choice for applications demanding high accuracy, reproducibility, and a wide linear dynamic range for quantification . Its simpler workflow and potential for multiplexing make it a powerful tool for modern, quantitative proteomics.
Streptavidin-HRP remains a valuable and cost-effective option, particularly when maximal sensitivity is the primary concern and semi-quantitative data is sufficient. The potential for significant signal amplification can be advantageous for detecting very low abundance biotinylated proteins.
Ultimately, a thorough understanding of the principles and performance characteristics of each method will enable researchers to make an informed decision and generate high-quality, reliable data in their pursuit of scientific discovery.
References
- 1. licorbio.com [licorbio.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. A Simple, Reproducible Procedure for Chemiluminescent Western Blot Quantification [bio-protocol.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Fluorescent Western Blotting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. This compound | BroadPharm [broadpharm.com]
- 11. novopro.cn [novopro.cn]
A Comparative Guide to Alternatives for Sulfo-Cy5-PEG3-biotin in Live Cell Imaging
For researchers, scientists, and drug development professionals engaged in live cell imaging, the selection of appropriate fluorescent probes is paramount for acquiring high-quality, reliable data. While Sulfo-Cy5-PEG3-biotin has been a staple for far-red fluorescent labeling of biotinylated molecules, a diverse landscape of alternative reagents offers enhanced performance in terms of brightness, photostability, and experimental flexibility. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your specific research needs.
Direct Alternatives: Fluorescent Biotin (B1667282) Conjugates
A straightforward alternative to this compound is the use of other fluorophores conjugated to biotin. These alternatives offer a range of spectral properties, improved brightness, and enhanced photostability.
Key Performance Metrics:
| Fluorophore Class | Excitation (nm) | Emission (nm) | Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Key Advantages |
| Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.28 | Well-established, good brightness in the far-red spectrum. |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000 | ~0.33 | High photostability and brightness, less prone to self-quenching than Cy5.[1][2][3] |
| CF®640R | ~642 | ~662 | ~240,000 | Not specified | High photostability and water solubility. |
| Janelia Fluor® 646 | ~646 | ~664 | Not specified | High | Exceptionally bright and photostable, excellent for single-molecule imaging.[4][5][6] |
| ATTO 647N | ~647 | ~669 | ~150,000 | ~0.65 | High quantum yield and good photostability. |
Experimental Protocol: General Staining with Fluorescent Biotin Conjugates
This protocol provides a general guideline for labeling cells with fluorescent biotin conjugates that target biotin-binding proteins or antibodies.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture overnight.
-
Primary Labeling (if applicable): If targeting a specific protein, incubate cells with a biotinylated primary antibody or ligand in an appropriate buffer (e.g., PBS with 1% BSA) for 30-60 minutes at room temperature or 4°C.
-
Washing: Wash the cells three times with cold PBS to remove unbound primary antibodies or ligands.
-
Secondary Labeling: Incubate the cells with the fluorescently labeled streptavidin or avidin (B1170675) conjugate (e.g., Alexa Fluor 647-streptavidin) at a concentration of 1-5 µg/mL in a suitable buffer for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove the unbound fluorescent conjugate.
-
Imaging: Image the cells in a suitable imaging medium.
Advanced Alternatives: Self-Labeling Tag Systems
Self-labeling tag systems, such as HaloTag® and SNAP-tag®, offer a highly specific method for labeling proteins of interest. These systems involve genetically fusing a tag to the target protein, which then covalently reacts with a specific ligand conjugated to a fluorophore or biotin.
Comparison of Self-Labeling Tag Systems:
| Feature | HaloTag® | SNAP-tag® |
| Tag Size | ~33 kDa | ~20 kDa |
| Ligand | Chloroalkane linker | O⁶-benzylguanine (BG) derivative |
| Bond Type | Covalent | Covalent |
| Cell Permeability | Ligands are available in both cell-permeable and impermeable forms.[7] | Ligands are available in both cell-permeable and impermeable forms. |
| Multiplexing | Orthogonal labeling is possible with other tag systems like SNAP-tag®. | Orthogonal labeling is possible with other tag systems like HaloTag® and CLIP-tag™.[8] |
Experimental Workflow: Live Cell Imaging with HaloTag®-Biotin
This workflow outlines the steps for labeling a HaloTag® fusion protein with a biotin ligand for subsequent detection with a fluorescent streptavidin conjugate.
Caption: Workflow for HaloTag®-Biotin labeling.
Experimental Protocol: Live Cell Imaging with SNAP-tag®
-
Cell Transfection: Transfect cells with a plasmid encoding the SNAP-tag® fusion protein of interest.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.
-
Labeling: Incubate the cells with a cell-permeable SNAP-tag® substrate conjugated to a fluorophore (e.g., TMR-Star) at a final concentration of 0.1-5 µM in pre-warmed cell culture medium for 30 minutes at 37°C.[9][10]
-
Washing: Wash the cells three times with fresh, pre-warmed medium.
-
Imaging: Proceed with live-cell imaging.
High-Performance Alternatives: Streptavidin-Quantum Dots
For applications demanding exceptional brightness and photostability, streptavidin-conjugated quantum dots (QDs) are a powerful alternative. QDs are semiconductor nanocrystals that exhibit size-tunable fluorescence emission and are significantly more resistant to photobleaching than traditional organic fluorophores.[11][12][13]
Key Advantages of Quantum Dots:
-
High Brightness: QDs have large extinction coefficients and high quantum yields, resulting in intense fluorescence signals.[11][12]
-
Exceptional Photostability: They are highly resistant to photobleaching, enabling long-term imaging experiments.[11][12][13]
-
Narrow Emission Spectra: Their narrow and symmetric emission spectra allow for multiplexed imaging with minimal spectral overlap.
Experimental Protocol: Labeling with Streptavidin-Quantum Dots
-
Cell Preparation: Plate cells and perform primary labeling with a biotinylated molecule as described for fluorescent biotin conjugates.
-
Quantum Dot Conjugation: Incubate the biotinylated cells with streptavidin-conjugated QDs (e.g., Qdot™ 655 streptavidin conjugate) at a concentration of 5-20 nM in a suitable buffer for 20-30 minutes at room temperature.[13][14]
-
Washing: Gently wash the cells three to five times with PBS to remove unbound QDs.
-
Imaging: Perform live-cell imaging. Due to their brightness, shorter exposure times can often be used.
Proximity-Dependent Biotinylation for Imaging Protein Interactions
While not a direct substitute for a fluorescent biotin probe, proximity-dependent biotinylation techniques like BioID and TurboID, followed by detection with fluorescent streptavidin, provide a powerful method for visualizing protein localization and interaction networks within living cells.[15][16] In this approach, a biotin ligase is fused to a protein of interest. Upon addition of biotin, the ligase biotinylates proximal proteins, which can then be visualized with fluorescently labeled streptavidin.[15][17]
Signaling Pathway Visualization: A Generic Receptor Tyrosine Kinase (RTK) Pathway
The following diagram illustrates a generic RTK signaling pathway where different labeling strategies could be employed to visualize protein localization and interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. A general method to fine-tune fluorophores for live-cell and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. HaloTag® Technology: Focus on Fluorescent Imaging with DMSO-Soluble Ligands Protocol [promega.jp]
- 8. Cellular Analysis (SNAP-Tag) - New England Biolabs GmbH [neb-online.de]
- 9. SNAP labeling protocol [abberior.rocks]
- 10. m.youtube.com [m.youtube.com]
- 11. Biotin-Ligand Complexes With Streptavidin Quantum Dots for In Vivo Cell Labeling of Membrane Receptors | Springer Nature Experiments [experiments.springernature.com]
- 12. Biotin-ligand complexes with streptavidin quantum dots for in vivo cell labeling of membrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantum Dots for Live-Cell Imaging—Qdot® Conjugates Go the Distance to Monitor Lipid Raft Microdomains | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. HaloTag Protein-Mediated Specific Labeling of Living Cells with Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection [elifesciences.org]
- 16. researchgate.net [researchgate.net]
- 17. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sulfo-Cy5-PEG3-biotin Shines in Super-Resolution Microscopy
For researchers, scientists, and drug development professionals venturing into the nanoscale world of cellular imaging, the choice of fluorescent probe is paramount. In the demanding field of super-resolution microscopy, where every photon counts, Sulfo-Cy5-PEG3-biotin emerges as a robust and versatile tool. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data, to inform your selection process for achieving stunning, high-fidelity images of subcellular structures.
This compound is a far-red fluorescent probe that has gained traction in various imaging applications due to its favorable spectral properties and the utility of the biotin-streptavidin linkage for highly specific molecular targeting.[1][2] Its excitation and emission maxima, typically around 646 nm and 662 nm respectively, place it in a spectral window that minimizes cellular autofluorescence, thereby enhancing the signal-to-noise ratio.[3]
Performance in Super-Resolution Microscopy: A Quantitative Look
Super-resolution techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and its direct variant (dSTORM), rely on the precise localization of individual fluorophores that can be switched between a fluorescent "on" state and a dark "off" state. The performance of a fluorophore in this context is dictated by several key photophysical parameters. While direct quantitative data for this compound in a head-to-head comparison for super-resolution is emerging, we can infer its performance based on the well-characterized properties of the core Sulfo-Cy5 dye and compare it to its main competitor, Alexa Fluor 647-biotin.
| Property | Sulfo-Cy5 | Alexa Fluor 647 | Atto 655 |
| Excitation Max (nm) | ~646[3] | ~650[4] | ~663 |
| Emission Max (nm) | ~662[3] | ~665[4] | ~684 |
| **Extinction Coefficient (M⁻¹cm⁻¹) ** | ~271,000[] | ~270,000[6] | ~125,000 |
| Quantum Yield | ~0.28[] | ~0.33[7] | ~0.30 |
| Photostability | Good[3] | Excellent[8][9] | Good |
| Blinking Properties for STORM | Suitable, blinks in the presence of thiols[2] | Excellent, well-characterized blinking[1][4] | Good, low duty cycle[1] |
| Brightness | High[3] | Very High[10] | High |
Table 1: Comparison of key photophysical properties of Sulfo-Cy5 and common alternatives used in super-resolution microscopy. Values are approximate and can vary with experimental conditions.
Alexa Fluor 647 is widely regarded as a gold standard for dSTORM due to its exceptional photostability and high photon output per switching event, leading to excellent localization precision.[4][8][9] Studies have consistently shown that Alexa Fluor 647 is significantly more resistant to photobleaching compared to the conventional Cy5 dye.[8][9] The sulfonated version of Cy5 (Sulfo-Cy5) exhibits improved water solubility and reduced aggregation, which can positively impact its performance in aqueous imaging buffers.[11] The addition of a PEG linker, as in this compound, further enhances solubility and provides a flexible spacer arm, minimizing steric hindrance when binding to streptavidin.[1]
While Alexa Fluor 647 may offer superior photostability in some contexts, Sulfo-Cy5 provides a very high extinction coefficient and good quantum yield, making it a bright and efficient fluorophore.[3][] For many super-resolution applications, the specific blinking kinetics in a given imaging buffer are as critical as absolute photostability. The blinking of cyanine (B1664457) dyes like Cy5 is known to be dependent on the chemical environment, particularly the presence of thiols in the imaging buffer.[1][12]
Experimental Protocols: Harnessing the Power of Biotinylation for Super-Resolution
The strength of this compound lies in its ability to be targeted to specific cellular components via the high-affinity interaction between biotin (B1667282) and streptavidin. This allows for a modular and versatile labeling strategy.
Experimental Workflow for dSTORM Imaging using Biotin-Streptavidin Labeling
Caption: dSTORM experimental workflow using biotin-streptavidin labeling.
Key Experimental Considerations:
-
Fixation and Permeabilization: Proper fixation (e.g., with 4% paraformaldehyde) and permeabilization (e.g., with 0.1-0.3% Triton X-100) are crucial for antibody access to intracellular targets.[13]
-
Blocking: Blocking with a suitable agent like Bovine Serum Albumin (BSA) is essential to prevent non-specific antibody binding.[13]
-
Antibody Concentrations: Titration of both primary and secondary antibody concentrations is necessary to achieve optimal labeling density for super-resolution imaging.
-
Streptavidin-Biotin Complex Formation: Pre-incubation of this compound with streptavidin can be performed to form a stable complex before adding it to the sample. The ratio of biotinylated fluorophore to streptavidin may need to be optimized.[14][15]
-
dSTORM Imaging Buffer: The composition of the imaging buffer is critical for inducing the photoswitching of cyanine dyes. A typical dSTORM buffer contains an oxygen scavenging system (e.g., glucose oxidase and catalase) and a thiol, such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA), to promote the transition to and from the dark state. The optimal thiol and its concentration can vary depending on the specific dye and desired blinking characteristics.
Signaling Pathways and Logical Relationships
The utility of this compound extends to visualizing the intricate signaling pathways within cells. By targeting key proteins in a pathway, researchers can map their spatial organization and co-localization at the nanoscale.
References
- 1. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 4. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 7. Targetable conformationally restricted cyanines enable photon-count limited applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. Long time scale blinking kinetics of cyanine fluorophores conjugated to DNA and its effect on Förster resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. help.oni.bio [help.oni.bio]
- 14. lumiprobe.com [lumiprobe.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Guide to Cross-Reactivity of Sulfo-Cy5-PEG3-Biotin Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulfo-Cy5-PEG3-biotin conjugates with alternative fluorescent biotin (B1667282) labels, focusing on potential cross-reactivity and non-specific binding. The information presented is based on publicly available data and established experimental protocols.
Introduction
This compound is a widely used reagent for fluorescently labeling and detecting biotinylated molecules. Its design incorporates a bright and photostable Sulfo-Cy5 dye, a hydrophilic PEG3 linker to enhance solubility and reduce steric hindrance, and a biotin moiety for high-affinity binding to streptavidin-based detection systems.[1][2] While the biotin-streptavidin interaction is known for its high specificity and affinity, non-specific binding of the entire conjugate to other biological molecules can be a concern in sensitive applications, potentially leading to background signal and inaccurate results.[3][4] This guide outlines experimental approaches to assess this cross-reactivity and compares the properties of this compound with other commonly used fluorescent biotin conjugates.
Factors Influencing Cross-Reactivity
Several components of the conjugate can contribute to non-specific binding:
-
Fluorophore: The physicochemical properties of the fluorescent dye, such as hydrophobicity and charge, can influence its interaction with cellular components. Cyanine dyes like Cy5 have been reported to exhibit non-specific binding to monocytes and macrophages, potentially through interaction with Fc receptors.[3][4]
-
Linker: The polyethylene (B3416737) glycol (PEG) linker is designed to be hydrophilic and flexible, which generally helps to minimize non-specific hydrophobic interactions.[1]
-
Biotin: While the biotin-streptavidin interaction is highly specific, endogenous biotin present in some samples can lead to background signals.
Comparative Analysis of Fluorescent Biotin Conjugates
This section compares the key features of this compound with common alternatives. The data presented is compiled from various sources and should be considered representative. For direct comparison, it is recommended to perform side-by-side experiments under your specific assay conditions.
| Feature | This compound | Biotin-FITC | Biotin-ATTO 647N | Biotin-DyLight 650 |
| Excitation (nm) | ~646 | ~495 | ~644 | ~652 |
| Emission (nm) | ~662 | ~519 | ~669 | ~672 |
| Quantum Yield | ~0.2 | ~0.92 | ~0.65 | High |
| Photostability | Good | Moderate | Excellent | Excellent |
| Water Solubility | High (sulfonated) | Moderate | High | High |
| Reported Non-specific Binding | Can bind to monocytes/macrophages | Low | Low | Generally low |
| PEG Linker | Yes (PEG3) | No (typically) | Varies | Varies |
Experimental Protocols for Cross-Reactivity Testing
Two common methods for evaluating the cross-reactivity and non-specific binding of fluorescent biotin conjugates are Enzyme-Linked Immunosorbent Assay (ELISA) and Flow Cytometry.
ELISA-Based Cross-Reactivity Protocol
This protocol is designed to assess the non-specific binding of the fluorescent biotin conjugate to a solid phase coated with a non-target protein.
Workflow Diagram:
Caption: ELISA workflow for assessing non-specific binding.
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a solution of a non-target protein (e.g., 10 µg/mL Bovine Serum Albumin - BSA) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% Casein in PBS) and incubating for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with wash buffer.
-
-
Incubation with Fluorescent Biotin Conjugate:
-
Add serial dilutions of the this compound conjugate and alternative fluorescent biotin conjugates to the wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the plate five times with wash buffer to remove any unbound conjugate.
-
-
Detection:
-
Read the fluorescence intensity in each well using a microplate reader with the appropriate excitation and emission filters for each dye.
-
-
Data Analysis:
-
Compare the fluorescence signal from wells incubated with the different fluorescent biotin conjugates. A lower signal indicates less non-specific binding.
-
Flow Cytometry-Based Cross-Reactivity Protocol
This protocol assesses the non-specific binding of fluorescently labeled streptavidin (pre-incubated with the biotin conjugate) to a cell line that does not express the target antigen.
Workflow Diagram:
Caption: Flow cytometry workflow for non-specific binding analysis.
Methodology:
-
Cell Preparation:
-
Prepare a single-cell suspension of a cell line known not to express the target of interest (negative control cell line).
-
Adjust the cell concentration to 1 x 10^6 cells/mL in a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
-
Fc Receptor Blocking:
-
Incubate the cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature to prevent non-specific binding of antibodies or streptavidin to Fc receptors.
-
-
Preparation of Staining Complex:
-
Pre-incubate streptavidin conjugated to a fluorescent dye with the this compound or alternative biotinylated fluorescent probes at a molar ratio that ensures all biotin-binding sites on the streptavidin are occupied.
-
-
Staining:
-
Add the pre-formed fluorescent complex to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer to remove unbound fluorescent complexes.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer using the appropriate laser and filter settings for the fluorophore.
-
-
Data Analysis:
-
Analyze the geometric mean fluorescence intensity (gMFI) of the cell population. A lower gMFI indicates less non-specific binding. Compare the gMFI of cells stained with complexes formed with different fluorescent biotin conjugates.
-
Considerations for Minimizing Non-Specific Binding
-
Blocking: Proper blocking steps are crucial in any immunoassay to minimize background signal. The choice of blocking agent (e.g., BSA, casein, or commercial blocking buffers) should be optimized for the specific application.
-
Washing: Thorough and consistent washing steps are essential to remove unbound reagents.
-
Reagent Titration: Optimizing the concentration of the fluorescent biotin conjugate and streptavidin is critical to achieve the best signal-to-noise ratio.
-
Cell Type: Be aware that certain cell types, such as monocytes and macrophages, may exhibit higher non-specific binding with cyanine-based dyes.[3][4]
Conclusion
This compound is a versatile and powerful tool for a wide range of applications. While it offers many advantages, including high water solubility and a flexible linker, researchers should be mindful of the potential for non-specific binding, particularly from the Cy5 dye. By employing rigorous experimental design, including appropriate controls and optimization of assay conditions, the impact of cross-reactivity can be minimized. For highly sensitive applications where background fluorescence is a major concern, it may be beneficial to evaluate alternative fluorescent biotin conjugates, such as those based on DyLight or ATTO dyes, which have been reported to exhibit lower non-specific binding in some contexts.[5] Direct comparative experiments remain the most reliable method for selecting the optimal reagent for a specific research need.
References
- 1. Detection of TurboID fusion proteins by fluorescent streptavidin outcompetes antibody signals and visualises targets not accessible to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorothyoate oligodeoxynucleotides block nonspecific binding of Cy5 conjugates to monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Sulfo-Cy5-PEG3-biotin: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Sulfo-Cy5-PEG3-biotin, a fluorescent dye conjugate commonly used in research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
While this compound is not classified as a hazardous substance, proper disposal is a critical component of responsible laboratory practice.[1][2] The following procedures are based on general best practices for non-hazardous chemical waste.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₄₈H₆₅N₆O₁₁S₃ |
| Molecular Weight | 998.3 g/mol |
| Appearance | Solid |
| Solubility | Water, DMF, DMSO |
| Excitation Maximum | 646 nm |
| Emission Maximum | 662 nm |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect clothing.
Disposal Procedures
The appropriate disposal method for this compound depends on its physical state (solid or solution) and the quantity of waste.
Small Quantities of Aqueous Solutions (<100 mL)
For small volumes of dilute aqueous solutions of this compound, disposal via the sanitary sewer system is generally acceptable.
-
Dilution: Dilute the solution with at least 10 volumes of water.
-
Flushing: Pour the diluted solution down the drain, followed by flushing with a copious amount of water. This helps to prevent any potential accumulation in the plumbing.
Large Quantities of Aqueous Solutions (>100 mL)
For larger volumes, it is recommended to collect the waste for pickup by your institution's environmental health and safety (EHS) office.
-
Collection: Collect the waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound solution") and an indication that it is non-hazardous.
-
Storage: Store the container in a designated waste accumulation area.
-
Pickup: Arrange for disposal through your institution's hazardous waste management program.
Solid Waste
Solid this compound and materials contaminated with it (e.g., weighing paper, pipette tips) should be disposed of as solid chemical waste.
-
Collection: Place the solid waste in a sealed, clearly labeled container.
-
Disposal: The container can typically be disposed of in the regular laboratory trash, unless your institution's policy requires it to be handled by the EHS office. Always consult your local regulations.
Organic Solvent Solutions
If this compound is dissolved in an organic solvent (e.g., DMF, DMSO), it must be treated as chemical waste.
-
Collection: Collect the waste in a designated, sealed container for chemical waste.
-
Labeling: Clearly label the container with the full chemical names of the solvent and the solute.
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office. Do not pour organic solvents down the drain.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific waste disposal policies and local regulations. When in doubt, contact your Environmental Health and Safety (EHS) department for guidance.
References
Essential Safety and Operational Guide for Handling Sulfo-Cy5-PEG3-biotin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sulfo-Cy5-PEG3-biotin. The following procedures are designed to ensure a safe laboratory environment from receipt and handling to disposal of this reagent.
Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2][3] | Protects eyes from airborne particles and potential splashes of the compound, especially when in solution. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1] | Prevents direct skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat.[2][3][4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-certified respirator may be required if dust is generated and ventilation is inadequate.[1] | Prevents inhalation of fine powder particles. |
| Foot Protection | Closed-toe shoes that cover the entire foot.[1][2][3][4] | Protects feet from spills and falling objects. |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is essential for minimizing risks.
Receiving and Storage
-
Upon receipt, immediately inspect the container for any signs of damage or leaks.
-
Store the compound at -20°C in a tightly sealed container in a dry, well-ventilated area.[5][6]
-
Keep away from incompatible materials.
-
Avoid prolonged exposure to light.[6]
Preparation and Handling
-
All handling of the powdered form should be conducted in a designated area, preferably within a chemical fume hood, to prevent the generation and inhalation of dust.[1]
-
Before use, allow the container to warm to room temperature to prevent moisture condensation.
-
When preparing solutions, use high-purity solvents such as water, DMF, or DMSO in which the compound is soluble.[5][6]
-
Work in a sterile environment using calibrated equipment to ensure accuracy and prevent contamination.[7]
-
Avoid direct contact, inhalation, or exposure to the compound.[7]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
